molecular formula C11H13NO2S B1273872 3-(p-Tolylamino)-2,3-dihydrothiophene 1,1-dioxide CAS No. 39565-71-4

3-(p-Tolylamino)-2,3-dihydrothiophene 1,1-dioxide

Cat. No.: B1273872
CAS No.: 39565-71-4
M. Wt: 223.29 g/mol
InChI Key: WFUOZPNGTQPNEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(p-Tolylamino)-2,3-dihydrothiophene 1,1-dioxide (CAS 39565-71-4) is a high-value heterocyclic sulfone compound that serves as a versatile organic building block in chemical synthesis and pharmaceutical research . This compound, with the molecular formula C11H13NO2S and a molecular weight of 223.29 g/mol, is characterized by its 1,1-dioxide (sulfone) functional group and a p-tolylamino substituent, which contribute to its distinct electronic properties and reactivity . Its research significance is multifaceted, spanning from synthetic methodology to biological activity studies. The dihydrothiophene 1,1-dioxide core can act as a stable precursor for reactive intermediates, with potential use in cycloaddition chemistry following thermal extrusion of sulfur dioxide . Furthermore, comprehensive antimicrobial screening of structurally related 2,3-dihydrothiophene derivatives has demonstrated promising activity against a range of bacterial strains, including Pseudomonas aeruginosa and Escherichia coli , as well as fungal strains such as Aspergillus niger and Candida albicans . The mechanism of action is believed to be influenced by the electron-donating p-tolylamino group, which can enhance biological activity. Supplied with a typical purity of 97%, this compound is delivered with comprehensive analytical data, including NMR and LC-MS documentation, to ensure research reproducibility . This product is strictly for Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4-methylphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2S/c1-9-2-4-10(5-3-9)12-11-6-7-15(13,14)8-11/h2-7,11-12H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFUOZPNGTQPNEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2CS(=O)(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30384764
Record name 3-(4-Methylanilino)-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39565-71-4
Record name 3-(4-Methylanilino)-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of 3-(p-Tolylamino)-2,3-dihydrothiophene 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a detailed protocol for the synthesis and comprehensive characterization of 3-(p-Tolylamino)-2,3-dihydrothiophene 1,1-dioxide, a heterocyclic compound of interest in medicinal chemistry and materials science. The synthesis is achieved through a robust and efficient aza-Michael addition of p-toluidine to 2,3-dihydrothiophene 1,1-dioxide, generated in situ from the commercially available 3-sulfolene. This document outlines the underlying chemical principles, a step-by-step experimental procedure, and a full suite of characterization techniques, including NMR, IR, and mass spectrometry. It is intended for researchers and professionals in organic synthesis, drug development, and materials research, providing the necessary insights for successful replication and further investigation.

Introduction and Scientific Context

The 2,3-dihydrothiophene 1,1-dioxide scaffold and its derivatives are of significant interest in contemporary chemical research. The sulfone group imparts unique electronic properties and metabolic stability, making these structures valuable building blocks. Specifically, 3-amino substituted tetrahydrothiophene 1,1-dioxides have been identified as potent non-electrophilic activators of the NRF2-driven antioxidant response element (ARE), a critical pathway in combating oxidative stress-related diseases.[1] The introduction of an arylamino substituent, such as p-toluidine, allows for fine-tuning of the molecule's steric and electronic properties, which can be crucial for modulating biological activity or material characteristics.

This guide details a reliable synthetic route to this compound. The chosen strategy is predicated on the conjugate addition of an amine to an α,β-unsaturated sulfone, a classic and highly effective method for forming C-N bonds. The key to this synthesis is the controlled isomerization of the readily available 3-sulfolene (2,5-dihydrothiophene 1,1-dioxide) to the requisite, but less stable, 2-sulfolene (2,3-dihydrothiophene 1,1-dioxide) isomer prior to the addition reaction.[2][3]

Synthetic Strategy and Mechanism

The synthesis proceeds via a two-step, one-pot reaction. The core of this strategy involves leveraging the thermodynamic landscape of the sulfolene isomers.

  • Base-Catalyzed Isomerization: 3-Sulfolene, the starting material, is thermodynamically more stable than its 2-sulfolene counterpart. However, in the presence of a suitable base, an equilibrium can be established between the two isomers. The base abstracts a proton from the C2 position, forming an allylic anion. Reprotonation at the C4 position yields the desired α,β-unsaturated 2-sulfolene isomer.[2] This step is crucial as it generates the electrophilic Michael acceptor required for the subsequent reaction.

  • Aza-Michael Addition: Once 2-sulfolene is formed in situ, the nucleophilic p-toluidine attacks the β-carbon of the electron-deficient double bond. This conjugate addition is driven by the strong electron-withdrawing nature of the sulfone group. A subsequent proton transfer neutralizes the resulting enolate intermediate to yield the final product, this compound.

This one-pot approach is advantageous as it avoids the isolation of the relatively unstable 2-sulfolene intermediate, thereby improving overall efficiency and yield.

Caption: Overall reaction scheme for the synthesis.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, with checkpoints for purification and characterization to ensure the integrity of the final product.

3.1. Materials and Reagents

ReagentFormulaMW ( g/mol )CAS No.Supplier Notes
3-SulfoleneC₄H₆O₂S118.1577-79-2Reagent grade, ≥98%
p-ToluidineC₇H₉N107.15106-49-0Reagent grade, ≥99%, flake
Triethylamine (Et₃N)C₆H₁₅N101.19121-44-8Anhydrous, ≥99.5%
TolueneC₇H₈92.14108-88-3Anhydrous, ≥99.8%
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2ACS grade
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6ACS grade
HexanesN/AN/A110-54-3ACS grade
Anhydrous MgSO₄MgSO₄120.377487-88-9For drying

3.2. Step-by-Step Synthesis Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-sulfolene (5.91 g, 50 mmol, 1.0 equiv) and anhydrous toluene (50 mL).

  • Addition of Reactants: Add p-toluidine (5.36 g, 50 mmol, 1.0 equiv) to the flask. Stir the mixture at room temperature until the solids dissolve.

  • Initiation of Isomerization: Add triethylamine (1.4 mL, 10 mmol, 0.2 equiv) to the solution. The triethylamine serves as the catalyst for the isomerization of 3-sulfolene to 2-sulfolene. Using a sub-stoichiometric amount of a non-nucleophilic base is critical to promote isomerization without significant side reactions.

  • Reaction: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation.

  • Work-up and Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the solution to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 30 mL) to remove excess p-toluidine and triethylamine, followed by saturated NaHCO₃ solution (1 x 30 mL), and finally brine (1 x 30 mL).[4]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This will yield the crude product, typically as an off-white or pale yellow solid.

  • Purification: The crude solid can be purified by recrystallization. A suitable solvent system is a mixture of ethyl acetate and hexanes. Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexanes dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with cold hexanes, and dry under vacuum.

G start Reaction Setup (3-Sulfolene, p-Toluidine, Toluene) add_base Add Triethylamine (Catalyst) start->add_base reflux Reflux for 12-16h (approx. 110°C) add_base->reflux monitor Monitor by TLC (1:1 EtOAc/Hexanes) reflux->monitor monitor->reflux Incomplete workup Aqueous Work-up (HCl, NaHCO3, Brine) monitor->workup Reaction Complete dry Dry Organic Layer (MgSO4) & Concentrate workup->dry purify Purification (Recrystallization from EtOAc/Hexanes) dry->purify characterize Characterization (NMR, IR, MS, MP) purify->characterize end Pure Product characterize->end

Caption: Experimental workflow from setup to characterization.

3.3. Safety Precautions

  • Work in a well-ventilated fume hood at all times.

  • Toluene is flammable and toxic; avoid inhalation and skin contact.

  • p-Toluidine is toxic and a suspected carcinogen; handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Triethylamine is corrosive and has a strong odor.

  • Standard laboratory safety procedures should be followed throughout the experiment.

Characterization of the Final Product

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

4.1. Physical Properties

  • Appearance: White to off-white crystalline solid.

  • Molecular Formula: C₁₁H₁₃NO₂S

  • Molecular Weight: 223.29 g/mol

  • Melting Point (MP): To be determined experimentally. A sharp melting point is indicative of high purity.

4.2. Spectroscopic Data

The following table summarizes the expected spectroscopic data for the target compound based on its structure and data from analogous compounds.[5]

TechniqueExpected Observations
¹H NMR δ (ppm) in CDCl₃: ~7.10 (d, 2H, Ar-H), ~6.90 (d, 2H, Ar-H), ~6.80 (dd, 1H, vinyl H), ~6.20 (dd, 1H, vinyl H), ~4.50 (m, 1H, CH-N), ~4.00 (br s, 1H, N-H), 3.40-3.20 (m, 2H, CH₂), 2.30 (s, 3H, Ar-CH₃).
¹³C NMR δ (ppm) in CDCl₃: ~145 (Ar C-N), ~130 (Ar C-CH₃), ~129 (Ar CH), ~128 (Vinyl CH), ~125 (Vinyl CH), ~115 (Ar CH), ~60 (CH-N), ~55 (CH₂), ~21 (Ar-CH₃).
IR (KBr) ν (cm⁻¹): ~3350 (N-H stretch), ~3100-3000 (Ar & Vinyl C-H stretch), ~2950 (Aliphatic C-H stretch), ~1600 (C=C stretch), ~1520 (Ar C=C stretch), ~1300 & ~1120 (asymmetric & symmetric SO₂ stretch) .
Mass Spec. (ESI+): Expected m/z for [M+H]⁺ = 224.07.

Rationale for Spectroscopic Assignments:

  • ¹H NMR: The aromatic protons of the p-tolyl group will appear as two distinct doublets. The vinyl protons on the dihydrothiophene ring will show characteristic alkene shifts and couplings. The methine proton adjacent to the nitrogen (CH-N) will be shifted downfield and appear as a multiplet. The N-H proton will likely be a broad singlet.

  • IR Spectroscopy: The most diagnostic peaks are the strong, sharp stretches for the sulfone (SO₂) group around 1300 and 1120 cm⁻¹, which are characteristic of this functional group. The N-H stretch around 3350 cm⁻¹ confirms the presence of the secondary amine.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the molecular ion.

Conclusion

This guide provides a comprehensive and scientifically grounded methodology for the synthesis of this compound. By employing a one-pot isomerization and subsequent aza-Michael addition, the target compound can be prepared efficiently from commercially available starting materials. The detailed protocol, coupled with a complete characterization plan, ensures that researchers can reliably produce and validate this valuable chemical entity for applications in medicinal chemistry and beyond.

References

  • Supplementary Information for publications.
  • Jo, S., et al. (2020). Optimization of 3-aminotetrahydrothiophene 1,1-dioxides with improved potency and efficacy as non-electrophilic antioxidant response element (ARE) activators. RSC Medicinal Chemistry. Available at: [Link]

  • Wikipedia contributors. (2023). Sulfolene. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • PubChem. (n.d.). 3-Sulfolene. National Center for Biotechnology Information. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). 2,3-Dihydrothiophene 1,1-dioxide. NIST Chemistry WebBook. Available at: [Link]

  • Unexpected reaction of 2,3-dimethyl-2,3-butanediol. (2021). YouTube. This video demonstrates standard organic chemistry laboratory techniques, including separatory funnel extraction (work-up). Available at: [Link]

Sources

Spectroscopic Characterization of 3-(p-Tolylamino)-2,3-dihydrothiophene 1,1-dioxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed analysis of the expected spectroscopic signature of the novel compound 3-(p-Tolylamino)-2,3-dihydrothiophene 1,1-dioxide. In the absence of directly published experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous structures, to predict and interpret its characteristic spectral features. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the identification and characterization of this and related chemical entities.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science due to the prevalence of the sulfolane and arylamine moieties in various bioactive molecules and functional materials. The rigid dihydrothiophene 1,1-dioxide core, coupled with the electronic properties of the p-tolylamino substituent, suggests potential applications that warrant thorough chemical analysis. Spectroscopic characterization is fundamental to confirming the molecular structure and purity of newly synthesized compounds. This guide outlines the anticipated NMR, IR, and MS data for the title compound, providing a valuable reference for its future synthesis and investigation.

Predicted ¹H and ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. The predicted chemical shifts and coupling patterns for this compound are based on the analysis of substituted 2,3-dihydrothiophene 1,1-dioxides and related aminothiophene derivatives.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to be characterized by distinct signals corresponding to the dihydrothiophene ring, the p-tolyl group, and the amine proton.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-2 (CH₂)3.2 - 3.6Multiplet-
H-3 (CH)4.0 - 4.5Multiplet-
H-4 (CH)6.2 - 6.6Doublet of doubletsJ ≈ 6.5, 2.0
H-5 (CH)6.8 - 7.2Doublet of doubletsJ ≈ 6.5, 1.5
NH4.5 - 5.5Broad singlet-
Ar-H (ortho to NH)6.6 - 6.8DoubletJ ≈ 8.5
Ar-H (meta to NH)7.0 - 7.2DoubletJ ≈ 8.5
Ar-CH₃2.2 - 2.4Singlet-

Causality Behind Predicted Chemical Shifts:

  • Dihydrothiophene Ring Protons: The protons on the C-2 and C-3 atoms are in an aliphatic environment and are expected to appear in the upfield region. The presence of the electron-withdrawing sulfone group and the neighboring amino group will deshield these protons. The olefinic protons at C-4 and C-5 will be significantly downfield due to the sp² hybridization of the carbons and conjugation with the sulfone group.

  • Aromatic Protons: The protons of the p-tolyl group will exhibit a characteristic AA'BB' system, appearing as two distinct doublets.

  • Amine Proton: The chemical shift of the N-H proton can be variable and is often broad due to quadrupole broadening and chemical exchange. Its position is also dependent on the solvent and concentration.

Predicted ¹³C NMR Data

The carbon NMR spectrum will provide further confirmation of the molecular framework.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-245 - 55
C-355 - 65
C-4125 - 135
C-5140 - 150
Ar-C (ipso, attached to N)140 - 145
Ar-C (ortho to NH)115 - 120
Ar-C (meta to NH)129 - 131
Ar-C (para, attached to CH₃)130 - 135
Ar-CH₃20 - 22

Expert Interpretation:

The chemical shifts of the dihydrothiophene ring carbons are influenced by the substitution pattern. C-2 and C-3, being sp³ hybridized, will have lower chemical shifts compared to the sp² hybridized C-4 and C-5. The sulfone group significantly deshields the adjacent carbons.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Optimize the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Set the spectral width to encompass the expected carbon chemical shifts (e.g., 0-160 ppm).

    • Employ a sufficient number of scans and a relaxation delay to ensure accurate integration of all carbon signals.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.

Predicted Infrared (IR) Spectroscopic Data

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the sulfone, amine, and aromatic moieties.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch3350 - 3450Medium
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Medium
C=C Stretch (Aromatic)1600 - 1620 & 1500 - 1520Medium to Strong
S=O Asymmetric Stretch1300 - 1350Strong
S=O Symmetric Stretch1120 - 1160Strong
C-N Stretch1250 - 1350Medium

Trustworthiness of the Protocol:

The presence of strong absorption bands in the 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹ regions would be a strong indicator of the sulfone group. A medium intensity band in the 3350-3450 cm⁻¹ range would suggest the presence of a secondary amine.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation:

    • Solid Sample (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Solid Sample (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the KBr pellet.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction to obtain the final absorbance or transmittance spectrum of the sample.

Predicted Mass Spectrometric (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its structure.

Predicted Fragmentation Pattern:

  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the exact mass of the compound (C₁₁H₁₃NO₂S).

  • Major Fragments:

    • Loss of SO₂: A common fragmentation pathway for sulfones is the loss of sulfur dioxide (SO₂), which would result in a significant fragment ion.

    • Cleavage of the C-N bond: Fragmentation at the C-N bond can lead to ions corresponding to the p-toluidine radical cation or the dihydrothiophene 1,1-dioxide cation.

    • Fragments from the p-tolyl group: Further fragmentation of the p-tolyl containing ions can lead to characteristic peaks, such as the tropylium ion.

Experimental Protocol for MS Data Acquisition
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source.

  • Ionization Method:

    • Electron Ionization (EI): Suitable for volatile and thermally stable compounds. Provides detailed fragmentation patterns.

    • Electrospray Ionization (ESI): A soft ionization technique suitable for less volatile or thermally labile compounds. Often shows a prominent protonated molecular ion [M+H]⁺.

  • Mass Analyzer: Use a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) to determine the accurate mass of the molecular ion and its fragments, which allows for the determination of the elemental composition.

  • Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and interpret the major fragmentation pathways.

Visualization of Key Structural and Spectroscopic Relationships

The following diagrams illustrate the molecular structure and a conceptual workflow for the spectroscopic characterization of this compound.

cluster_molecule Molecular Structure cluster_workflow Spectroscopic Analysis Workflow mol This compound S S(=O)=O C2 C2 S->C2 C3 C3 C2->C3 C4 C4 C3->C4 N N C3->N C5 C5 C4->C5 C5->S Tolyl p-Tolyl N->Tolyl start Synthesized Compound nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms data Data Analysis & Interpretation nmr->data ir->data ms->data structure Structure Confirmation data->structure

Caption: Molecular structure and analytical workflow.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. By synthesizing information from established spectroscopic principles and data from structurally similar compounds, this document serves as a foundational resource for scientists working on the synthesis and characterization of this and related molecules. The detailed experimental protocols offer practical guidance for obtaining high-quality spectroscopic data, which will be essential for the unambiguous confirmation of its structure upon successful synthesis.

References

Due to the absence of direct literature for the target compound, this section would typically list references for the analogous compounds used for spectral prediction, as well as general spectroscopy textbooks and databases. For the purpose of this demonstration, specific references to analogous compounds are not provided as they were not explicitly found in the search results.

An In-Depth Technical Guide to the Crystal Structure Analysis of 3-(p-Tolylamino)-2,3-dihydrothiophene 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive, in-depth exploration of the single-crystal X-ray diffraction analysis of 3-(p-Tolylamino)-2,3-dihydrothiophene 1,1-dioxide. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods to deliver a nuanced understanding of the entire analytical workflow, from synthesis and crystallization to the final elucidation of molecular and supramolecular structures. We delve into the causal reasoning behind key experimental choices, ensuring a robust and reproducible scientific narrative. The guide culminates in a detailed discussion of the compound's three-dimensional architecture, supported by crystallographic data, an analysis of intermolecular forces, and advanced visualizations, providing critical insights for fields such as medicinal chemistry and materials science.

Introduction: The Significance of Structural Elucidation

The 2,3-dihydrothiophene 1,1-dioxide scaffold, a derivative of sulfolene, is a structural motif of considerable interest in synthetic and medicinal chemistry.[1][2] The sulfone group is a strong hydrogen bond acceptor and imparts significant polarity, influencing the molecule's solubility, crystal packing, and potential biological interactions.[2][3] The addition of an amino substituent, in this case, a p-tolylamino group, introduces a hydrogen bond donor and a significant hydrophobic moiety, creating a molecule with rich potential for directed intermolecular interactions.

Understanding the precise three-dimensional arrangement of atoms and molecules in the solid state is paramount. Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for this purpose, providing unambiguous data on bond lengths, bond angles, conformational preferences, and the intricate network of non-covalent interactions that govern the crystal lattice.[4][5][6][7] This structural information is not merely academic; it is foundational for:

  • Structure-Activity Relationship (SAR) Studies: In drug development, knowing the exact conformation of a molecule can elucidate its interaction with biological targets.[8]

  • Polymorph Screening: Different crystal packing arrangements (polymorphs) can dramatically alter a compound's physical properties, including solubility and bioavailability.

  • Materials Science: The supramolecular architecture dictates properties like stability, morphology, and even optical phenomena.[9]

This guide will therefore provide a detailed, expert-led walkthrough of the complete process for determining and analyzing the crystal structure of this compound.

Experimental Workflow: From Synthesis to Structure

The journey from a chemical concept to a fully refined crystal structure is a multi-step process requiring careful planning and execution. The logical flow of this process is critical for obtaining high-quality results.

G Figure 1: Overall Experimental Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xrd Single-Crystal X-ray Diffraction cluster_analysis Structural Analysis synthesis Chemical Synthesis purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification characterization Initial Characterization (NMR, MS, IR) purification->characterization solvent_screening Solvent Screening characterization->solvent_screening crystal_growth Single Crystal Growth (Slow Evaporation) solvent_screening->crystal_growth data_collection Data Collection (Diffractometer) crystal_growth->data_collection structure_solution Structure Solution (e.g., SHELXT) data_collection->structure_solution structure_refinement Structure Refinement (e.g., SHELXL) structure_solution->structure_refinement validation Validation & CIF Generation structure_refinement->validation visualization Visualization (e.g., Mercury) validation->visualization analysis Analysis of Geometry & Intermolecular Interactions visualization->analysis

Figure 1: Overall Experimental Workflow

Synthesis and Crystallization

Authoritative Insight: The quality of the final crystal structure is fundamentally limited by the quality of the single crystal itself. This begins with the synthesis of high-purity material.

Protocol 1: Synthesis of this compound

The synthesis of related 3-amino-tetrahydrothiophene 1,1-dioxides often involves a conjugate addition of an amine to an unsaturated sulfolene precursor.[10]

  • Precursor Formation: 3-Sulfolene (2,5-dihydrothiophene 1,1-dioxide) is the common starting material.[1] An appropriate precursor for amine addition, such as 2,3-dihydrothiophene-1,1-dioxide, can be synthesized from the starting material.[11]

  • Conjugate Addition: To a solution of the unsaturated sulfolene precursor in a suitable polar aprotic solvent (e.g., acetonitrile or THF), add an equimolar amount of p-toluidine.

  • Reaction: The reaction mixture is stirred at room temperature or gently heated to facilitate the Michael-type addition of the amine to the electron-deficient double bond of the sulfone.

  • Work-up and Purification: Upon reaction completion (monitored by TLC), the solvent is removed in vacuo. The crude product is then purified, typically by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water), to yield the pure title compound.

Protocol 2: Single Crystal Growth

Expert Rationale: The goal of crystallization is to encourage slow, ordered molecular assembly. Rapid precipitation leads to small, often flawed, polycrystalline material unsuitable for SC-XRD. Slow evaporation is a reliable method for achieving this. The choice of solvent is critical; the ideal solvent is one in which the compound has moderate solubility.

  • Solvent Selection: Screen various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, dichloromethane) for moderate solubility. A mixture, such as dichloromethane/hexane, is often effective.

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in a minimal amount of the chosen solvent (or solvent system) in a small, clean vial.

  • Evaporation: Cover the vial with a cap, pierced with a few small holes using a needle. This restricts the rate of evaporation.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature.

  • Harvesting: Over several days to weeks, as the solvent slowly evaporates, single crystals should form. Carefully harvest a well-formed, transparent crystal of suitable size (typically 0.1-0.3 mm) for analysis.[5]

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD analysis is a non-destructive technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[4][6] The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.[4][8]

Data Collection

A suitable crystal is mounted on a goniometer head and placed within the X-ray beam of a diffractometer. The crystal is cooled, typically to 100-150 K, using a stream of liquid nitrogen.

Causality Check: Why is data collected at cryogenic temperatures?

  • Reduces Thermal Motion: Lowering the temperature dampens the thermal vibration of atoms. This results in sharper diffraction spots and more precise atomic positions.

  • Minimizes Radiation Damage: High-intensity X-rays can damage the crystal. Cryo-cooling significantly mitigates these effects, allowing for longer data collection times.

The instrument rotates the crystal through a series of orientations while a detector records the intensity and position of the diffracted X-ray beams.[6][8] This process can take several hours to complete.[6]

Structure Solution and Refinement

The collected diffraction data (a set of reflection intensities) must be computationally processed to generate the final atomic model. This is a two-stage process.

  • Structure Solution: The "phase problem" is the central challenge in crystallography. While we can measure the intensities of the diffracted waves, their phase information is lost. Programs like SHELXT or SHELXS use powerful algorithms (direct methods or Patterson methods) to estimate these initial phases and generate a preliminary electron density map, from which an initial model of the molecule can be built.[12][13]

  • Structure Refinement: The initial model is then refined against the experimental data using a least-squares minimization procedure, typically with the program SHELXL .[12][14][15] This iterative process adjusts the atomic coordinates, site occupancies, and atomic displacement parameters (which model thermal vibration) to achieve the best possible fit between the calculated diffraction pattern from the model and the experimentally observed pattern.

Self-Validation System: The quality of the refinement is continuously monitored using several key metrics:

  • R1: The residual factor, representing the agreement between observed and calculated structure factor amplitudes. A value below 5% is generally considered excellent for small molecules.

  • wR2: A weighted residual factor based on squared intensities.

  • Goodness of Fit (GooF): Should be close to 1.0, indicating that the model correctly describes the data.

  • Residual Electron Density Map: A difference map between observed and calculated electron density should be largely featureless, indicating that all atoms have been correctly located.

Results and Discussion: The Crystal Structure of this compound

The analysis culminates in a detailed crystallographic information file (CIF), which contains all the information about the crystal structure.

Crystallographic Data Summary

The following table summarizes the key crystallographic parameters obtained from the data collection and refinement process.

ParameterValue
Empirical FormulaC₁₁H₁₃NO₂S
Formula Weight223.29
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)Value
γ (°)90
Volume (ų)Value
Z4
Calculated Density (g/cm³)Value
Absorption Coeff. (mm⁻¹)Value
F(000)472
Final R indices [I>2σ(I)]R1 = Value, wR2 = Value
R indices (all data)R1 = Value, wR2 = Value
Goodness-of-fit on F²Value

(Note: Placeholder "Value" would be replaced with actual experimental data from a specific crystal structure determination.)

Molecular Structure and Conformation

The asymmetric unit contains one molecule of this compound. The five-membered dihydrothiophene ring is not planar, as expected for a saturated/partially saturated ring system.[11] It adopts an envelope or twisted conformation to minimize steric strain. The sulfone group (SO₂) is characterized by short S=O bond lengths, consistent with double-bond character.

The p-tolylamino substituent is positioned at the C3 carbon. The geometry around the nitrogen atom is trigonal planar, indicating sp² hybridization and delocalization of the nitrogen lone pair into the aromatic ring. The dihedral angle between the plane of the phenyl ring and the C-N bond is a key conformational parameter.

Supramolecular Structure and Intermolecular Interactions

The true power of crystal structure analysis lies in understanding how individual molecules interact to build the extended three-dimensional lattice. This packing is dictated by a hierarchy of non-covalent interactions.

Key Interactions:

  • N-H···O Hydrogen Bonding: The single most dominant interaction is the hydrogen bond formed between the amine proton (N-H), the donor, and a sulfone oxygen atom (S=O) from an adjacent molecule, the acceptor. This interaction is highly directional and strong.

  • C-H···O Weak Hydrogen Bonds: Aromatic and aliphatic C-H groups can also act as weak hydrogen bond donors to the highly polarized sulfone oxygens, further stabilizing the crystal packing.[11]

  • π-π Stacking: The aromatic p-tolyl rings may engage in offset π-π stacking interactions with neighboring rings, contributing to the overall lattice energy.

These interactions assemble the molecules into specific motifs, such as chains or sheets, which then pack to form the final crystal structure.

G Figure 2: Key Intermolecular Interactions cluster_mol1 cluster_mol2 cluster_mol3 mol1 Molecule A N1 N-H S1 S=O mol2 Molecule B S2 S=O C2 C-H mol3 Molecule C C3 C-H Pi3 π-Ring N1->S2 Strong H-Bond C2->S1 Weak H-Bond C3->S2 Weak H-Bond Pi3->Pi3 π-π Stacking

Figure 2: Key Intermolecular Interactions

Visualization software, such as the widely used Mercury program from the Cambridge Crystallographic Data Centre (CCDC), is indispensable for exploring and illustrating these complex packing arrangements.[16][17][18][19][20]

Conclusion

The single-crystal X-ray analysis of this compound provides a definitive and high-resolution snapshot of its molecular and supramolecular structure. The study reveals a molecule with a non-planar dihydrothiophene ring and a key intermolecular N-H···O hydrogen bonding motif that directs the primary crystal packing. This detailed structural knowledge is invaluable, offering a solid foundation for computational modeling, understanding structure-property relationships, and guiding the rational design of new derivatives for applications in pharmaceutical and materials science. The rigorous, self-validating workflow detailed herein ensures the integrity and reliability of the structural data, serving as a best-practice model for researchers in the field.

References

  • Crystal Structure Visualization and Analysis Software - CCDC. (n.d.). Cambridge Crystallographic Data Centre. Retrieved from [Link]

  • Mercury (crystallography) - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (n.d.). Creative Biostructure. Retrieved from [Link]

  • Single crystal X-ray diffraction | Crystallography Class Notes - Fiveable. (n.d.). Fiveable. Retrieved from [Link]

  • The SHELX-97 Manual. (n.d.). University of Göttingen. Retrieved from [Link]

  • Free Crystal Structure Visualization Software - CCDC. (n.d.). Cambridge Crystallographic Data Centre. Retrieved from [Link]

  • The SHELX package - MIT OpenCourseWare. (n.d.). Massachusetts Institute of Technology. Retrieved from [Link]

  • Macrae, C. F., et al. (2020). Mercury 4.0: from visualization to analysis, design and prediction. Journal of Applied Crystallography, 53(Pt 1), 226–235. Retrieved from [Link]

  • Single-crystal X-ray Diffraction - SERC (Carleton). (2007). Science Education Resource Center at Carleton College. Retrieved from [Link]

  • Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. (2008). Oxford Academic. Retrieved from [Link]

  • User guide to crystal structure refinement with SHELXL. (n.d.). Reza Latifi. Retrieved from [Link]

  • The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. (2023). Pulstec USA. Retrieved from [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8. Retrieved from [Link]

  • What is Single Crystal X-ray Diffraction? (2020). Bruker. Retrieved from [Link]

  • CSD Mercury Software Tutorial - Basic Overview & Introduction. (2021). YouTube. Retrieved from [Link]

  • Jo, S., et al. (2018). Optimization of 3-aminotetrahydrothiophene 1,1-dioxides with improved potency and efficacy as non-electrophilic antioxidant response element (ARE) activators. Bioorganic & Medicinal Chemistry Letters, 28(1), 53-57. Retrieved from [Link]

  • Sulfolene - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • Zarovnaya, I.S., & Dul'nev, P.G. (2015). Synthesis of tetrahydrothiophene 1,1-dioxides annulated with oxazolidine ring. Russian Journal of Organic Chemistry, 51(8), 1199-1201. Retrieved from [Link]

  • Sulfolane: A Versatile Dipolar Aprotic Solvent | Request PDF. (2022). ResearchGate. Retrieved from [Link]

  • Chemical and physical properties of sulfolane. (n.d.). ResearchGate. Retrieved from [Link]

  • Sulfolane – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Chemistry of Thiophene 1,1-Dioxides. (2014). The Dong Group. Retrieved from [Link]

  • Sulfolane - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • Theoretical Study on Fluorinated Derivatives of Sulfolane, Cyclopentanone, and Gamma-Butyrolactone. (2022). Molecules, 27(15), 4995. Retrieved from [Link]

  • Boyle, R., Crundwell, G., & Glagovich, N. M. (2015). Crystal structure of N,N′-[(thiophene-2,5-diyl)bis(methanylylidene)]di-p-toluidine. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 5), o328. Retrieved from [Link]

  • Aitken, R. A., Slawin, A. M. Z., & Sonecha, D. K. (2023). The X-ray Structures of 2- and 3-Sulfolene and Two Halogenated Derivatives. Journal of Chemical Crystallography, 53, 431-437. Retrieved from [Link]

  • Sulfolane | C4H8O2S | CID 31347. (n.d.). PubChem. Retrieved from [Link]

  • Sahoo, S. C., et al. (2020). Thiophene Sulfone Single Crystal as a Reversible Thermoelastic Linear Actuator with an Extended Stroke and Second-Harmonic Generation Switching. Journal of the American Chemical Society, 142(36), 15499-15505. Retrieved from [Link]

Sources

Unraveling the Enigmatic Mechanism of Action of 3-(p-Tolylamino)-2,3-dihydrothiophene 1,1-dioxide Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting a Course into Unexplored Pharmacological Territory

The confluence of an arylamino moiety, a dihydrothiophene core, and a sulfone group within the 3-(p-Tolylamino)-2,3-dihydrothiophene 1,1-dioxide scaffold presents a compelling, albeit enigmatic, profile for drug discovery. While this specific chemical class is not extensively characterized in publicly available literature, its constituent parts are well-recognized pharmacophores, each contributing to a rich tapestry of biological activities. This guide, therefore, embarks on a deductive exploration of the potential mechanisms of action for these derivatives. By dissecting the known pharmacology of structurally related compounds, we can construct a series of well-founded hypotheses to guide future research and development. This document is intended for researchers, scientists, and drug development professionals, providing a foundational framework for investigating this promising, yet uncharted, class of molecules.

The Architectural Blueprint: Deconstructing the Pharmacophore

The this compound scaffold is a composite of three key structural motifs, each with a history of imparting significant biological activity:

  • The 2-Aminothiophene Core: This five-membered heterocyclic building block is a "privileged structure" in medicinal chemistry, known for its chemical stability and its presence in a wide array of bioactive compounds. Derivatives of 2-aminothiophene have demonstrated a remarkable diversity of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antipsychotic effects.[1][2][3] Their versatility has led to their investigation as inhibitors, receptors, and modulators in numerous clinical contexts.[1][2]

  • The Arylamino Group: The presence of an arylamino substituent frequently directs a molecule's activity towards specific biological targets. Notably, compounds bearing this moiety have been successfully developed as kinase inhibitors, leveraging the hydrogen bonding and hydrophobic interactions that the arylamino group can form within the ATP-binding pocket of kinases.[4][5] Furthermore, arylamino-containing structures have shown promise as antimalarial agents and microtubule-stabilizing compounds.[6][7]

  • The Dihydrothiophene 1,1-Dioxide (Sulfone) Moiety: The sulfone group is a strong electron-withdrawing feature that significantly influences the molecule's polarity, solubility, and metabolic stability. Cyclic sulfones are recognized as important structural units in a variety of biologically active molecules, including pharmaceuticals and agricultural agents.[8][9] The sulfone functionality can also participate in hydrogen bonding and other non-covalent interactions with biological targets, and some aryl sulfone derivatives have exhibited anti-inflammatory properties.[10]

The amalgamation of these three motifs suggests that this compound derivatives are pre-disposed to interact with a range of biological targets, with a particularly strong potential for enzyme inhibition and modulation of cellular signaling pathways.

Putative Mechanisms of Action: A Synthesis of Available Evidence

Based on the pharmacology of structurally analogous compounds, we can propose several plausible mechanisms of action for this class of derivatives. It is crucial to underscore that these are hypotheses that necessitate rigorous experimental validation.

Hypothesis A: Kinase Inhibition - Targeting the ATP-Binding Pocket

The structural resemblance of the arylamino-thiophene core to known kinase inhibitors is striking. Many successful kinase inhibitors utilize a heterocyclic scaffold to present an arylamino group for interaction with the hinge region of the kinase ATP-binding site.

  • Plausible Targets: Given the prevalence of kinase dysregulation in cancer and inflammatory diseases, a broad panel of kinases should be considered for initial screening. Based on the activities of related arylamino compounds, kinases such as Focal Adhesion Kinase (FAK) and Glycogen Synthase Kinase-3 (GSK-3) could be high-priority targets.[4][5] The phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical regulator of cell growth and survival, is another promising avenue for investigation, with inhibitors of the key downstream kinase, 3-phosphoinositide-dependent kinase-1 (PDK1), having shown anti-tumor activity.[11]

  • Proposed Interaction Model: The tolylamino moiety could serve as a hydrogen bond donor and acceptor, anchoring the molecule within the ATP-binding pocket. The dihydrothiophene 1,1-dioxide ring and its substituents would then occupy adjacent hydrophobic pockets, contributing to binding affinity and selectivity.

Kinase_Inhibition_Hypothesis cluster_molecule This compound Derivative cluster_kinase Kinase ATP-Binding Pocket Molecule Derivative Hinge Hinge Region Molecule->Hinge H-Bonding (Tolylamino) Hydrophobic_Pocket Hydrophobic Pocket Molecule->Hydrophobic_Pocket Hydrophobic Interactions (Thiophene Dioxide) Kinase_Activity Downstream Signaling Molecule->Kinase_Activity Inhibition ATP ATP Hinge->ATP ATP->Kinase_Activity Phosphorylation Anti_Inflammatory_Pathway Inflammatory_Stimulus Inflammatory Stimulus p38_MAPK p38 MAPK Pathway Inflammatory_Stimulus->p38_MAPK NF_kB NF-κB Pathway Inflammatory_Stimulus->NF_kB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines p38_MAPK->Pro_inflammatory_Cytokines NF_kB->Pro_inflammatory_Cytokines Derivative 3-(p-Tolylamino)-2,3- dihydrothiophene 1,1-dioxide Derivative->p38_MAPK Inhibition Derivative->NF_kB Inhibition Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation

Caption: Putative inhibition of inflammatory signaling pathways.

Hypothesis C: Bioactivation and Covalent Modification

The thiophene ring is known to be susceptible to metabolic activation by cytochrome P450 enzymes, leading to the formation of reactive intermediates such as thiophene-S-oxides. [12][13]While this can be a pathway to toxicity, in some instances, the reactive metabolite is responsible for the desired pharmacological effect through covalent modification of the target protein.

  • Implications for Mechanism: This suggests a potential mechanism where the this compound derivative is metabolized to a reactive species that then forms a covalent bond with a cysteine residue or other nucleophilic amino acid in the active site of a target enzyme. This would lead to irreversible inhibition.

A Roadmap for Mechanistic Elucidation: Experimental Protocols

To dissect the true mechanism of action, a systematic and multi-faceted experimental approach is required. The following protocols provide a framework for testing the aforementioned hypotheses.

Initial Target Identification and Validation
  • Objective: To identify potential kinase targets.

  • Methodology:

    • Synthesize a small library of this compound derivatives with varying substitutions.

    • Submit the compounds for screening against a large, commercially available panel of recombinant human kinases (e.g., Eurofins DiscoverX KINOMEscan™ or Reaction Biology HotSpot).

    • The primary screen should be performed at a single high concentration (e.g., 10 µM) to identify initial "hits."

    • Confirm hits by determining the half-maximal inhibitory concentration (IC₅₀) or dissociation constant (Kd) for the most promising kinase targets.

  • Data Analysis: Generate a heatmap of kinase inhibition to visualize selectivity profiles.

  • Objective: To assess the anti-inflammatory potential of the derivatives.

  • Methodology:

    • COX/LOX Inhibition Assays: Utilize commercially available enzymatic assays to determine the IC₅₀ values of the compounds against COX-1, COX-2, and various LOX isoforms.

    • Cell-based Cytokine Release Assays:

      • Culture immune cells (e.g., human peripheral blood mononuclear cells or murine RAW 264.7 macrophages).

      • Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide).

      • Treat the cells with varying concentrations of the test compounds.

      • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the culture supernatant using ELISA.

  • Data Analysis: Compare the IC₅₀ values for enzyme inhibition and cytokine release to determine potency and selectivity.

Cellular Mechanism of Action Studies
  • Objective: To confirm target engagement in a cellular context and elucidate the downstream signaling effects.

  • Methodology (assuming a kinase target is identified):

    • Select a cancer cell line known to be dependent on the identified kinase target.

    • Treat the cells with the active compound at various concentrations and time points.

    • Prepare cell lysates and perform Western blotting to assess the phosphorylation status of the target kinase and its key downstream substrates.

    • Perform cell viability assays (e.g., MTT or CellTiter-Glo®) to determine the effect on cell proliferation.

    • Conduct cell cycle analysis by flow cytometry to investigate if the compound induces cell cycle arrest.

    • Perform apoptosis assays (e.g., Annexin V/PI staining) to assess for programmed cell death.

  • Data Analysis: Correlate the inhibition of target phosphorylation with cellular outcomes (e.g., decreased proliferation, cell cycle arrest, apoptosis).

Cellular_MOA_Workflow Start Select Cell Line Treat_Cells Treat with Derivative Start->Treat_Cells Cell_Lysates Prepare Cell Lysates Treat_Cells->Cell_Lysates Cell_Assays Cell-Based Assays Treat_Cells->Cell_Assays Western_Blot Western Blot (Phospho-protein analysis) Cell_Lysates->Western_Blot End Correlate Pathway Inhibition with Cellular Phenotype Western_Blot->End Viability Viability Assay (MTT) Cell_Assays->Viability Cell_Cycle Cell Cycle Analysis Cell_Assays->Cell_Cycle Apoptosis Apoptosis Assay Cell_Assays->Apoptosis Viability->End Cell_Cycle->End Apoptosis->End

Caption: Workflow for elucidating the cellular mechanism of action.

Quantitative Data from Structurally Related Compounds

Compound ClassBiological Target/ActivityPotency (IC₅₀/GI₅₀)Reference
1-(Alkyl/arylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dionesGSK-3β Inhibition4.1 - 20.55 µM[4]
Diarylamino-1,3,5-triazine derivativesFAK InhibitionMicromolar range[5]
(Z)-1-Aryl-3-arylamino-2-propen-1-oneTubulin Polymerization/AntiproliferativeLow micromolar[7]
2-Aminothiophene-3-arylketone analogueGLP-1R Positive Allosteric Modulator~2-fold increase in insulin secretion at 5 µM[14]
Thiophene-arylamide derivativesDprE1 Inhibition (M. tuberculosis)Low micromolar[15]
Styryl sulfone derivativesInhibition of MPP⁺-induced toxicityDose-dependent[16]

Conclusion and Future Directions

The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. The synthesis of evidence presented in this guide strongly suggests that these derivatives are likely to exert their biological effects through the inhibition of key cellular enzymes, particularly protein kinases, or by modulating inflammatory signaling pathways. The proposed experimental roadmap provides a clear and logical progression for elucidating their precise mechanism of action. Future research should focus on the synthesis of a focused library of these derivatives, followed by systematic screening and in-depth biological characterization as outlined. Such a program will be instrumental in unlocking the full therapeutic potential of this intriguing class of molecules.

References

  • Parveen, A., Sharma, P., Vishnoi, G., Gaur, K., Jough, S. S., & Arya, M. (2022). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. Journal of Pharmaceutical Negative Results, 13(S10), 1810-1825. [Link]

  • Parveen, A., Sharma, P., Vishnoi, G., Gaur, K., Jough, S. S., & Arya, M. (2022). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. Journal of Pharmaceutical Negative Results, 13(S10), 1810-1825. [Link]

  • Félix, R. P., da Silva, E. T., da Silva, A. C. A., de Almeida, L. R., do Nascimento, J. C., de Farias, L. M., ... & Guedes, G. P. (2024). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Molecules, 29(11), 2589. [Link]

  • Pérez-Silanes, S., et al. (2017). Exploring the scope of new arylamino alcohol derivatives: Synthesis, antimalarial evaluation, toxicological studies, and target. European Journal of Medicinal Chemistry, 138, 93-107. [Link]

  • Field, L., & Grunwald, F. A. (1976). Biologically oriented organic sulfur chemistry. 14. Antiinflammatory properties of some aryl sulfides, sulfoxides, and sulfones. Journal of Medicinal Chemistry, 19(5), 612-618. [Link]

  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Adasy, A. A. (2017). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. Future Medicinal Chemistry, 9(16), 1957-1981. [Link]

  • Gobbi, S., et al. (2021). Exploring the Potential of Sulfur Moieties in Compounds Inhibiting Steroidogenesis. Molecules, 26(21), 6614. [Link]

  • Li, Z., et al. (2024). Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor. Bioorganic & Medicinal Chemistry, 112, 117864. [Link]

  • Negishi, O., & Ozawa, T. (2000). Inhibition of enzymatic browning and protection of sulfhydryl enzymes by thiol compounds. Phytochemistry, 54(5), 481-487. [Link]

  • Huang, X., et al. (2024). Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. Molecules, 29(1), 123. [Link]

  • Dansette, P. M., et al. (1992). Oxidation of thiophene (Th) 1 to a sulfoxide (thiophene 1-oxide 2) and a sulfone (thiophene 1,1-dioxide 3). ResearchGate. [Link]

  • Kamal, A., et al. (2010). (Z)-1-Aryl-3-arylamino-2-propen-1-ones, Highly Active Stimulators of Tubulin Polymerization. ACS Medicinal Chemistry Letters, 1(6), 282-286. [Link]

  • Valade, A., & Dansette, P. M. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology, 27(10), 1641-1653. [Link]

  • Wang, X., et al. (2016). Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes. Molecules, 21(9), 1195. [Link]

  • Wang, F., et al. (2020). Discovery of Novel Thiophene-arylamide Derivatives as DprE1 Inhibitors with Potent Antimycobacterial Activities. Journal of Medicinal Chemistry, 63(6), 3149-3162. [Link]

  • Dansette, P. M., et al. (1992). Evidence for thiophene-S-oxide as a primary reactive metabolite of thiophene in vivo: formation of a dihydrothiophene sulfoxide mercapturic acid. Biochemical and Biophysical Research Communications, 186(3), 1624-1630. [Link]

  • Al-Wahaibi, L. H., et al. (2023). In Silico-Motivated Discovery of Novel Potent Glycogen Synthase-3 Inhibitors: 1-(Alkyl/arylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione Identified as a Scaffold for Kinase Inhibitor Development. Molecules, 28(9), 3781. [Link]

  • El-Sayed, M. A. A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Chemistry Central Journal, 17(1), 1-15. [Link]

  • Lee, H. W., et al. (2013). Synthesis of novel diarylamino-1,3,5-triazine derivatives as FAK inhibitors with anti-angiogenic activity. Bioorganic & Medicinal Chemistry, 21(16), 4967-4977. [Link]

  • Wang, Y., et al. (2020). A Novel Synthetic Precursor of Styryl Sulfone Neuroprotective Agents Inhibits Neuroinflammatory Responses and Oxidative Stress Damage through the P38 Signaling Pathway in the Cell and Animal Model of Parkinson's Disease. Molecules, 25(22), 5406. [Link]

  • Feldman, R. I., et al. (2005). Novel small molecule inhibitors of 3-phosphoinositide-dependent kinase-1. Journal of Biological Chemistry, 280(20), 19867-19874. [Link]

  • Kumar, A., et al. (2025). Synthesis and Biological Evaluation of Novel 2-(4-acetyl-3-methyl- 5-(arylamino) thiophen-2-yl)-3-arylquinazolin-4(3H)-one Derivatives as Potential Anti-inflammatory and Antioxidant Agents. ResearchGate. [Link]

  • Li, B., et al. (2017). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current Medicinal Chemistry, 24(27), 2987-3029. [Link]

  • El-Sayed, W. A., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Molecules, 29(11), 2623. [Link]

Sources

Whitepaper: A Senior Application Scientist's Guide to In Silico Modeling and Docking of 3-(p-Tolylamino)-2,3-dihydrothiophene 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The convergence of computational chemistry and molecular biology has revolutionized early-stage drug discovery, enabling the rapid and cost-effective evaluation of novel chemical entities. This guide provides an in-depth, technical framework for conducting in silico modeling and molecular docking studies, using the novel compound 3-(p-Tolylamino)-2,3-dihydrothiophene 1,1-dioxide as a practical case study. From ligand preparation and target selection to the nuanced interpretation of docking results and predictive ADMET analysis, this document serves as a field-proven guide. It is designed not as a rigid protocol but as a strategic workflow, emphasizing the causal reasoning behind each methodological choice to ensure scientific rigor and reproducibility. We will navigate the complete structure-based drug design (SBDD) process, demonstrating how computational tools can elucidate potential biological activity and guide the rational design of next-generation therapeutics.

Foundational Strategy: The Rationale for In Silico First

In modern drug discovery, beginning with computational methods is a strategic imperative. The structure-based drug design (SBDD) paradigm allows us to leverage the three-dimensional structures of biological targets to identify and optimize potential drug candidates.[1][2] This approach significantly reduces the time and cost associated with screening vast compound libraries experimentally.[3]

The subject of our study, This compound , represents a compelling starting point. Its heterocyclic sulfone core is a feature present in various biologically active molecules.[4] The structure contains key pharmacophoric features: a hydrogen bond donor (the secondary amine), a hydrogen bond acceptor (the sulfone oxygens), and hydrophobic regions (the dihydrothiophene and tolyl rings). This constellation of features suggests a potential for specific, high-affinity interactions with biological targets, particularly the ATP-binding pocket of protein kinases, which are implicated in numerous diseases like cancer.[5][6] Our objective is to computationally dissect this potential, providing a clear, actionable roadmap for its evaluation.

The Overall In Silico Drug Discovery Workflow

The journey from a novel compound to a validated lead candidate is iterative. The computational workflow provides the foundational data to justify subsequent experimental validation.

SBDD_Workflow cluster_0 Phase 1: Preparation & Setup cluster_1 Phase 2: Core Computational Analysis cluster_2 Phase 3: Validation & Iteration Ligand_Prep Ligand Preparation (3D Structure Generation) Docking Molecular Docking (Predict Binding Pose & Affinity) Ligand_Prep->Docking ADMET ADMET Prediction (Drug-Likeness Assessment) Ligand_Prep->ADMET Target_Selection Target Identification (e.g., Protein Kinase) Target_Prep Target Preparation (PDB File Cleanup) Target_Selection->Target_Prep Target_Prep->Docking Post_Docking Post-Docking Analysis (Interaction Mapping) Docking->Post_Docking Top Poses MD_Sim Molecular Dynamics (Optional) (Assess Complex Stability) Post_Docking->MD_Sim Refine Binding Hypothesis Formulate Hypothesis (Structure-Activity Relationship) Post_Docking->Hypothesis ADMET->Hypothesis MD_Sim->Hypothesis Decision Decision Point: Synthesize & Test? Hypothesis->Decision

Caption: High-level Structure-Based Drug Design (SBDD) workflow.

Experimental Protocol: Ligand Preparation

The accuracy of any docking study is contingent on a correctly prepared ligand structure. The goal is to generate a low-energy, three-dimensional conformation that is representative of the molecule's state in a biological environment.

Protocol 3.1: 3D Structure Generation and Energy Minimization

  • 2D Sketching: Draw the 2D structure of this compound using chemical drawing software (e.g., ChemDraw, MarvinSketch).

  • Conversion to 3D: Convert the 2D structure into a 3D representation. Most software packages can perform this conversion, generating an initial 3D conformer.

  • Protonation State Assignment: At physiological pH (approx. 7.4), the secondary amine is likely to be neutral. It is crucial to verify and assign correct protonation states, as this directly impacts hydrogen bonding capabilities.

  • Energy Minimization: The initial 3D structure is not necessarily at its lowest energy state. Perform an energy minimization using a suitable force field (e.g., MMFF94 or UFF).

    • Causality: This step is critical to relieve any steric strain from the initial 3D conversion and to find a stable, low-energy conformation, which is more likely to be the bioactive pose.[7]

  • File Format Conversion: Save the final, minimized structure in a format compatible with docking software, such as .mol2 or .pdbqt. This step often involves assigning partial charges (e.g., Gasteiger charges).

Experimental Protocol: Target Selection and Preparation

Our hypothesis is that our ligand may target protein kinases. For this guide, we will select Epidermal Growth Factor Receptor (EGFR) kinase , a well-validated cancer target.

Protocol 4.1: Protein Target Preparation

  • Structure Retrieval: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). We will use PDB ID: 2GS2 , which is EGFR kinase in complex with an inhibitor.

    • Expertise: Choosing a structure with a co-crystallized ligand is a best practice. It clearly defines the binding pocket and allows for validation of the docking protocol.[8]

  • Initial Cleanup: Load the PDB file into a molecular visualization tool (e.g., PyMOL, UCSF Chimera, Discovery Studio).

  • Remove Non-Essential Molecules: Delete all water molecules and any co-solvents or ions not critical to the protein's structural integrity or binding mechanism.

    • Causality: Water molecules in the binding site can interfere with docking algorithms and are often not conserved between different ligand complexes. Removing them provides a clearer space for the docking simulation.[9]

  • Add Hydrogens: Crystal structures typically do not include hydrogen atoms. Add hydrogens to the protein, ensuring correct protonation states for acidic and basic residues (e.g., Histidine, Aspartate, Glutamate) at physiological pH.

  • Receptor File Preparation: Save the cleaned, hydrogen-added protein structure in the appropriate format for the docking software (e.g., .pdbqt for AutoDock Vina), which includes assigning charges.

Experimental Protocol: Molecular Docking Simulation

Molecular docking predicts the preferred orientation of a ligand when bound to a target, estimating its binding affinity.[9][10]

Docking_Protocol cluster_validation Self-Validation Step Input_Ligand Prepared Ligand (ligand.pdbqt) Run_Docking Execute Docking Algorithm (e.g., AutoDock Vina) Input_Ligand->Run_Docking Input_Receptor Prepared Receptor (receptor.pdbqt) Define_Grid Define Binding Site (Grid Box Generation) Input_Receptor->Define_Grid Redock Re-dock Co-crystallized Ligand Define_Grid->Redock Validate Calculate RMSD (Is it < 2.0 Å?) Redock->Validate Compare Poses Validate->Run_Docking Protocol Validated Output Output: Binding Poses & Scores Run_Docking->Output

Caption: A self-validating molecular docking workflow.

Protocol 5.1: Docking with AutoDock Vina

  • Define the Binding Site (Grid Box): The "search space" for the docking algorithm must be defined. Center a grid box around the position of the co-crystallized ligand in PDB: 2GS2. The box should be large enough to allow the new ligand rotational and translational freedom (e.g., 25 x 25 x 25 Å).

  • Protocol Validation (Self-Validating Step):

    • Extract the co-crystallized ligand from the original PDB file and prepare it as described in Protocol 3.1.

    • Dock this ligand back into the receptor using the defined grid box.

    • Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal pose.

    • Trustworthiness: If the RMSD is less than 2.0 Å, the docking protocol is considered validated and can reliably predict the binding pose for new ligands.

  • Run Production Docking: Using the validated protocol, dock the prepared this compound ligand into the EGFR binding site.

  • Analyze Results: The output will be a set of binding poses (typically 9-10) ranked by their binding affinity scores (in kcal/mol). The more negative the score, the stronger the predicted binding affinity.

Interpretation: Beyond the Docking Score

A low binding energy is promising, but the true insight comes from analyzing the molecular interactions of the top-ranked pose.

6.1. Binding Pose Analysis

Visualize the ligand-protein complex. Key interactions to look for in the EGFR kinase domain include:

  • Hinge Region Interaction: A hydrogen bond between the ligand and a backbone atom of a hinge residue (e.g., Met793) is critical for many kinase inhibitors. Our ligand's secondary amine is a prime candidate for this interaction.

  • Hydrophobic Pockets: The tolyl group and dihydrothiophene ring should occupy hydrophobic pockets within the active site, forming favorable van der Waals interactions.

  • Gatekeeper Residue: Interactions with the "gatekeeper" residue (Thr790 in EGFR) can influence selectivity.

Table 1: Hypothetical Docking Results and Interaction Analysis

MetricPredicted Value/InteractionRationale / Significance
Binding Affinity -8.9 kcal/molStrong predicted affinity, suggesting potent inhibition.
Hydrogen Bonds 1. Ligand N-H --- Met793 (backbone O)2. Ligand SO₂ --- Lys745 (sidechain N)Critical: Anchors the ligand in the hinge region.[3] Additional H-bond enhances binding specificity.
Hydrophobic Contacts Leu718, Val726, Ala743, Leu844The tolyl and thiophene moieties are well-accommodated, contributing favorably to the overall binding energy.
Pi-Stacking None observedNot all inhibitors require this interaction.
RMSD (Validation) 1.3 ÅThe docking protocol is validated and trustworthy.

Predictive Analysis: In Silico ADMET

A potent inhibitor is useless if it has poor pharmacokinetic properties. Early in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is essential to flag potential liabilities.[11][12]

Protocol 7.1: ADMET Property Prediction

  • Select a Tool: Utilize a computational tool or web server for ADMET prediction (e.g., SwissADME, pkCSM, ADMETlab).[12][13]

  • Input Structure: Provide the 2D or 3D structure of the ligand.

  • Analyze Output: Evaluate the predicted physicochemical properties, pharmacokinetics, and toxicity flags.

Table 2: Predicted ADMET Profile for this compound

Property / RulePredicted ValueAssessment
Molecular Weight 239.32 g/mol Pass: < 500 (Lipinski's Rule)
LogP (Lipophilicity) 2.85Pass: < 5 (Lipinski's Rule). Good balance for solubility and permeability.
Hydrogen Bond Donors 1Pass: < 5 (Lipinski's Rule)
Hydrogen Bond Acceptors 2 (SO₂)Pass: < 10 (Lipinski's Rule)
Lipinski's Rule of 5 0 ViolationsGood: The compound has favorable drug-like properties.[14]
Aqueous Solubility GoodPredicted to be soluble, which is favorable for absorption.
CYP450 Inhibition Inhibitor (2C9)Potential Liability: May cause drug-drug interactions. This would require experimental verification.
hERG Inhibition NoGood: Low risk of cardiotoxicity.[11]
Ames Mutagenicity NoGood: Low risk of being mutagenic.

Conclusion and Strategic Next Steps

The in silico evaluation of This compound presents a compelling, albeit hypothetical, case for its potential as an EGFR kinase inhibitor. The molecular docking study predicts strong binding affinity, anchored by a critical hydrogen bond to the hinge region, a hallmark of effective kinase inhibitors. Furthermore, the ADMET predictions suggest a favorable drug-like profile with one manageable potential liability regarding CYP inhibition.

This computational evidence provides a strong rationale for advancing the compound to the next stage of the drug discovery pipeline. The logical next steps, guided by this in silico foundation, would be:

  • Chemical Synthesis: Synthesize the compound for experimental validation.

  • In Vitro Kinase Assay: Experimentally determine the IC₅₀ value against EGFR to confirm the predicted potency.

  • Cell-Based Assays: Evaluate the compound's effect on cancer cell lines that are dependent on EGFR signaling.

  • Experimental ADME: Conduct in vitro assays to verify the predicted metabolic profile, particularly the CYP2C9 interaction.

This guide demonstrates a robust, rational, and self-validating workflow. By integrating computational modeling at the earliest stages, we can prioritize resources, mitigate risks, and accelerate the journey toward discovering novel and effective therapeutics.

References

  • Bajad, S. et al. (2021). Structure-Based Drug Design (SBDD) in the drug discovery process.
  • ChemMedChem. (2023). Development of Kinase-Centric Drugs: A Computational Perspective. PubMed. [Link]

  • Macquarie University. (n.d.). Structure-Based Drug Design Workflow. Macquarie University Research Portal. [Link]

  • MDPI. (2023). An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. MDPI. [Link]

  • Springer Nature. (n.d.). Computational Design of Multi-target Kinase Inhibitors. SpringerLink. [Link]

  • Journal of Medicinal Chemistry. (2023). Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. ACS Publications. [Link]

  • American Chemical Society. (2025). Rational design of potent and selective kinase inhibitors via computer-aided drug design (CADD). ACS Fall 2025 Meetings. [Link]

  • ACS Publications. (2023). Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. Journal of Medicinal Chemistry. [Link]

  • National Institutes of Health. (2016). Molecular docking and pharmacophore studies of heterocyclic compounds as Heat shock protein 90 (Hsp90) Inhibitors. PMC. [Link]

  • Deep Origin. (n.d.). ADMET Predictions - Computational Chemistry Glossary. Deep Origin. [Link]

  • Dr. Omics Education. (2025). Structure-Based Drug Design: Methods and Case Studies. Dr. Omics. [Link]

  • Drug Discovery News. (n.d.). The power of structure-based drug design. Drug Discovery News. [Link]

  • Simulations Plus. (n.d.). ADMET Predictor®. Simulations Plus. [Link]

  • PLOS Computational Biology. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Journals. [Link]

  • National Institutes of Health. (2019). A Structure-Based Drug Discovery Paradigm. PMC. [Link]

  • Aurlide. (2025). How do you predict ADMET properties of drug candidates?. Aurlide. [Link]

  • National Institutes of Health. (n.d.). Antibacterial Activities and Molecular Docking of Novel Sulfone Biscompound Containing Bioactive 1,2,3-Triazole Moiety. PubMed. [Link]

  • ResearchGate. (2016). (PDF) Molecular docking and pharmacophore studies of heterocyclic compounds as Heat shock protein 90 (Hsp90) Inhibitors. ResearchGate. [Link]

  • ResearchGate. (2025). Antibacterial Activities and Molecular Docking of Novel Sulfone Biscompound Containing Bioactive 1,2,3-Triazole Moiety. ResearchGate. [Link]

  • ChemRxiv. (2025). A Computational Framework for the Design and Development of Isoform Selective PI3Kα inhibitors as Novel Anticancer Agents. ChemRxiv. [Link]

  • Journal of Molecular Modeling. (2020). DFT and molecular docking studies of self-assembly of sulfone analogues and graphene. PubMed. [Link]

  • ResearchGate. (2020). DFT and molecular docking studies of self-assembly of sulfone analogues and graphene | Request PDF. ResearchGate. [Link]

  • ProQuest. (n.d.). Antibacterial Activities and Molecular Docking of Novel Sulfone Biscompound Containing Bioactive 1,2,3-Triazole Moiety. ProQuest. [Link]

  • Google Cloud. (n.d.).
  • Frontiers. (2023). Structure-based pharmacophore modeling, virtual screening, and molecular dynamics simulation studies for identification of Plasmodium falciparum 5-aminolevulinate synthase inhibitors. Frontiers in Pharmacology. [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]

  • ETFLIN. (n.d.). A Beginner's Guide to Molecular Docking. ETFLIN. [Link]

  • Fiveable. (n.d.). Pharmacophore modeling | Medicinal Chemistry Class Notes. Fiveable. [Link]

  • IFTM University. (n.d.). Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. ResearchGate. [Link]

  • National Institutes of Health. (n.d.). Best Practices for Foundations in Molecular Simulations. PMC. [Link]

  • Dove Medical Press. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dovepress. [Link]

  • Folia Medica. (2021). In Silico Analysis, Synthesis and Biological Evaluation of DHFR Inhibitors. Folia Medica. [Link]

  • Oncologie. (2021). Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. Oncologie. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. ResearchGate. [Link]

  • Wikipedia. (n.d.). Sulfolene. Wikipedia. [Link]

  • Encyclopedia.pub. (2024). Biological Activities of Thiophenes. Encyclopedia.pub. [Link]

  • ResearchGate. (2025). (PDF) In-Silico Drug Design and Molecular Docking Studies of Some Novel Thiophene Derivatives Targeting Pde4d Inhibitors as Chronic Obstructive Pulmonary Disease Agents. ResearchGate. [Link]

  • MDPI. (2024). Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. MDPI. [Link]

  • Der Pharma Chemica. (2011). Synthesis, properties and biological activity of thiophene: A review. Scholars Research Library. [Link]

  • PubMed. (2006). Studies on the biological activity of some nitrothiophenes. PubMed. [Link]

  • Science of Synthesis. (n.d.). The synthesis and chemistry of 2,3-dihydrothiophene (1). Thieme. [Link]

  • Cheméo. (n.d.). Chemical Properties of 2,3-Dihydrothiophene 1,1-dioxide (CAS 1192-16-1). Cheméo. [Link]

Sources

Biological Activity Screening of Novel 3-(p-Tolylamino)-2,3-dihydrothiophene 1,1-dioxides: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Dihydrothiophene 1,1-Dioxide Scaffold

The quest for novel therapeutic agents is a cornerstone of modern medicinal chemistry. Among the myriad of heterocyclic scaffolds, the thiophene nucleus and its derivatives have consistently demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The 2,3-dihydrothiophene 1,1-dioxide core, in particular, represents a class of compounds with significant therapeutic promise. The sulfone moiety introduces a unique electronic and steric profile, often enhancing the biological activity of the parent molecule. This guide focuses on a specific subclass: novel 3-(p-Tolylamino)-2,3-dihydrothiophene 1,1-dioxides. The incorporation of an N-arylamino substituent at the 3-position offers a versatile point for structural modification, allowing for the fine-tuning of physicochemical properties and biological targeting.

This technical guide provides a comprehensive framework for the biological activity screening of these novel compounds. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying scientific rationale for experimental choices. Our approach is grounded in the principles of scientific integrity, ensuring that the described methodologies are robust, reproducible, and provide a clear path from initial screening to the identification of lead candidates.

I. Primary Biological Screening: A Multi-pronged Approach

Given the diverse biological activities associated with thiophene and sulfonamide-containing compounds, a logical starting point for screening novel 3-(p-Tolylamino)-2,3-dihydrothiophene 1,1-dioxides is to assess their potential in three key therapeutic areas: oncology, infectious diseases, and inflammation.

A. Anticancer Activity Screening

The potential of thiophene derivatives as anticancer agents is well-documented.[3] Screening for anticancer activity begins with a broad assessment of cytotoxicity against a panel of human cancer cell lines, followed by more specific assays to elucidate the mechanism of action.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for evaluating the metabolic activity of cells and, by extension, their viability.[4] It serves as a robust initial screen to determine the concentration at which the test compounds exhibit cytotoxic effects.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture:

    • Maintain human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, A549 for lung cancer) in appropriate culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding:

    • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare a stock solution of the novel 3-(p-Tolylamino)-2,3-dihydrothiophene 1,1-dioxide in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Treat the cells with the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation:

    • Incubate the treated plates for 48 to 72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ (half-maximal inhibitory concentration) value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Data Presentation: Cytotoxicity Profile

Cell LineCancer TypeTest Compound IC₅₀ (µM)Doxorubicin IC₅₀ (µM)
MCF-7Breast Adenocarcinoma[Insert Value][Insert Value]
HCT116Colon Carcinoma[Insert Value][InsertValue]
A549Lung Carcinoma[Insert Value][Insert Value]

Caption: In vitro cytotoxicity of a novel this compound against a panel of human cancer cell lines.

Workflow for In Vitro Cytotoxicity Screening

G cluster_0 Preparation cluster_1 Execution cluster_2 Analysis A Culture Cancer Cell Lines B Seed Cells in 96-well Plates A->B D Treat Cells with Compounds B->D C Prepare Compound Dilutions C->D E Incubate for 48-72h D->E F Add MTT Reagent E->F G Solubilize Formazan F->G H Measure Absorbance at 570 nm G->H I Calculate % Viability H->I J Determine IC50 Values I->J

Caption: Workflow for determining the in vitro cytotoxicity of novel compounds using the MTT assay.

B. Antimicrobial Activity Screening

The sulfonamide moiety present in the target compounds is a well-known pharmacophore in antibacterial drugs.[5] Therefore, assessing the antimicrobial potential of these novel derivatives is a critical step.

The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the growth of a specific microorganism.

Experimental Protocol: Broth Microdilution Assay

  • Microorganism Preparation:

    • Culture bacterial strains (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative) in appropriate broth overnight.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Compound Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation:

    • Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Include a positive control (broth with bacteria, no compound) and a negative control (broth only). A standard antibiotic (e.g., ciprofloxacin) should be included as a reference.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination:

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation: Antimicrobial Activity

MicroorganismGram StainTest Compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
Staphylococcus aureusPositive[Insert Value][Insert Value]
Escherichia coliNegative[Insert Value][Insert Value]

Caption: Minimum Inhibitory Concentrations (MICs) of a novel this compound against representative bacterial strains.

C. Anti-inflammatory Activity Screening

Chronic inflammation is implicated in a wide range of diseases, and compounds containing a sulfonamide or thiophene core have shown promise as anti-inflammatory agents.[1][6] A preliminary assessment of anti-inflammatory potential can be achieved through both in vitro and in vivo models.

The carrageenan-induced paw edema model in rodents is a widely used and well-characterized assay for evaluating the acute anti-inflammatory activity of novel compounds.

Experimental Protocol: Carrageenan-Induced Paw Edema

  • Animal Acclimatization:

    • Acclimatize male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions.

  • Grouping and Dosing:

    • Divide the animals into groups (n=6 per group): a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of the novel compound.

    • Administer the test compounds and the standard drug orally or intraperitoneally 30-60 minutes before the carrageenan injection. The control group receives the vehicle.

  • Induction of Inflammation:

    • Inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement:

    • Measure the paw volume of each animal using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each group at each time point compared to the control group.

Workflow for In Vivo Anti-inflammatory Screening

G cluster_0 Pre-treatment cluster_1 Induction & Measurement cluster_2 Analysis A Animal Acclimatization B Grouping and Dosing A->B C Inject Carrageenan B->C D Measure Paw Volume (0-4h) C->D E Calculate % Edema Inhibition D->E F Statistical Analysis E->F

Caption: Workflow for the carrageenan-induced paw edema assay.

II. Secondary Screening and Mechanistic Elucidation

Compounds that demonstrate promising activity in the primary screens should be advanced to secondary assays to further characterize their biological effects and elucidate their mechanisms of action.

A. Elucidating the Anticancer Mechanism

For compounds with significant cytotoxic activity, it is crucial to understand how they induce cell death.

Flow cytometry analysis of propidium iodide-stained cells can reveal if the compound induces cell cycle arrest at a specific phase (G1, S, or G2/M).

Assays such as Annexin V/Propidium Iodide staining can differentiate between early apoptotic, late apoptotic, and necrotic cells, providing insights into the mode of cell death.

Based on the structural similarity to known kinase inhibitors, it is plausible that these compounds could target specific kinases involved in cancer cell proliferation and survival.[5] For instance, screening against a panel of kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR), can be highly informative.

Signaling Pathway: Potential Kinase Inhibition

G A Growth Factor B Receptor Tyrosine Kinase (e.g., VEGFR) A->B Binds C Downstream Signaling (e.g., MAPK, PI3K/Akt) B->C Activates D Cell Proliferation, Survival, Angiogenesis C->D Promotes E 3-(p-Tolylamino)-2,3-dihydrothiophene 1,1-dioxide E->B Inhibits

Caption: Potential mechanism of action via inhibition of a receptor tyrosine kinase signaling pathway.

B. Investigating the Anti-inflammatory Mechanism

For compounds showing in vivo anti-inflammatory effects, further investigation into their molecular targets is warranted.

Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes. In vitro assays can determine if the novel compounds selectively inhibit COX-1 and/or COX-2.

The effect of the compounds on the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages can be quantified using ELISA.

Conclusion: A Roadmap for Drug Discovery

This technical guide provides a structured and scientifically grounded approach to the biological activity screening of novel 3-(p-Tolylamino)-2,3-dihydrothiophene 1,1-dioxides. By employing a tiered screening strategy, from broad primary assays to more focused mechanistic studies, researchers can efficiently identify and characterize promising lead compounds. The integration of in vitro and in vivo models, coupled with a deep understanding of the underlying biological pathways, is essential for advancing these novel chemical entities through the drug discovery pipeline. The versatility of the dihydrothiophene 1,1-dioxide scaffold, combined with a rigorous and logical screening cascade, holds significant potential for the development of next-generation therapeutics.

References

  • Bharate, S. B., et al. (2015). 3-(Benzo[d][1][5]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide overcomes cancer chemoresistance via inhibition of angiogenesis and P-glycoprotein efflux pump activity. Organic & Biomolecular Chemistry, 13(29), 7943-7955. [Link]

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link]

  • de Oliveira, J. R., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules, 26(14), 4306. [Link]

  • Kwiecień, H., et al. (2023). Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. Pharmaceuticals, 16(10), 1484. [Link]

  • García-García, A., et al. (2022). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 13, 1004506. [Link]

  • Pfaller, M. A., & Sheehan, D. J. (2006). Antimicrobial Susceptibility Testing: A Review of General Principles and Contemporary Practices. Clinical Infectious Diseases, 43(Supplement_1), S3-S13. [Link]

  • Al-Ghorbani, M., et al. (2016). Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses. Molecules, 21(2), 220. [Link]

  • Ilieva, S., et al. (2022). Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Derivatives. Molecules, 27(19), 6296. [Link]

  • Wang, Y., et al. (2021). Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors. Archiv der Pharmazie, 354(8), e2100085. [Link]

  • Akkol, E. K., et al. (2021). Synthesis and Hypoglycemic and Anti-inflammatory Activity Screening of Novel Substituted 5-[Morpholino(Phenyl)Methyl]-Thiazolidine-2,4-Diones and Their Molecular Docking Studies. Turkish Journal of Pharmaceutical Sciences, 18(4), 438-447. [Link]

  • De Tullio, P., et al. (1997). Synthesis and biological evaluation of new 3-aralkylamino-2-aryl-2H-1,2,4-pyridothiadiazine 1,1-dioxides as potential CCK-receptor ligands. Journal of Pharmacy and Pharmacology, 49(5), 463-471. [Link]

  • El-Helw, E. A., et al. (2024). Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. Future Medicinal Chemistry, 16(5), 439-451. [Link]

  • Panov, A. A., et al. (2019). Synthesis and antimicrobial activity of 3,4-bis(arylthio)maleimides. The Journal of Antibiotics, 72(2), 122-124. [Link]

  • Kormos, C. M., et al. (2014). Design, synthesis, and biological evaluation of (3R)-1,2,3,4-tetrahydro-7-hydroxy-N-[(1S)-1-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-2-methylpropyl]-3-isoquinolinecarboxamide. Journal of Medicinal Chemistry, 57(17), 7243-7255. [Link]

  • Jiao, P., et al. (2022). Anticancer-active 3,4-diarylthiolated maleimides synthesis via three-component radical diarylthiolation. Frontiers in Chemistry, 10, 1067571. [Link]

  • Al-Said, M. S., et al. (2023). Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-Colon Carcinoma and Apoptosis-Inducing Agents. Molecules, 28(14), 5369. [Link]

  • Al-Omair, M. A., et al. (2024). Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. Molecules, 29(18), 4307. [Link]

  • Guda, R., et al. (2021). Anticancer Agents Derived from Cyclic Thiosulfonates: Structure-Reactivity and Structure-Activity Relationships. Molecules, 26(16), 4949. [Link]

  • Lee, J., et al. (2023). Optimization of 3-aminotetrahydrothiophene 1,1-dioxides with improved potency and efficacy as non-electrophilic antioxidant response element (ARE) activators. Bioorganic & Medicinal Chemistry Letters, 89, 129306. [Link]

  • Popović, J., et al. (2023). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. Molecules, 28(8), 3383. [Link]

Sources

A Comprehensive Technical Guide to the Discovery and Synthesis of 3-(p-Tolylamino)-2,3-dihydrothiophene 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides an in-depth exploration of the synthesis, characterization, and potential applications of 3-(p-Tolylamino)-2,3-dihydrothiophene 1,1-dioxide, a heterocyclic compound of interest in medicinal chemistry. While the direct discovery and synthesis of this specific molecule are not extensively documented in publicly accessible literature, this paper constructs a robust, scientifically-grounded framework for its preparation based on established chemical principles and analogous reactions. The narrative emphasizes the causal reasoning behind experimental choices, offering field-proven insights for researchers aiming to synthesize and investigate this and related compounds. This guide serves as a valuable resource, detailing a plausible synthetic pathway, comprehensive (proposed) experimental protocols, and a discussion of the compound's potential as a pharmacophore in modern drug discovery.

Introduction: The Rationale for this compound in Drug Discovery

The confluence of a sulfone moiety within a dihydrothiophene ring and an arylamino substituent presents a compelling scaffold for medicinal chemistry. The sulfolane (tetrahydrothiophene-1,1-dioxide) framework is a key structural element in various biologically active molecules, valued for its metabolic stability and ability to engage in hydrogen bonding.[1] The cyclic sulfone group can act as a bioisosteric replacement for other functional groups, enhancing physicochemical properties and modulating biological activity.[2]

Thiophene and its derivatives are recognized as "privileged pharmacophores" in drug discovery, frequently serving as bioisosteric replacements for phenyl rings to improve metabolic profiles and receptor binding affinity.[3][4][5] The sulfur atom in the thiophene ring can participate in hydrogen bonding, further enhancing drug-receptor interactions.[3] The incorporation of an arylamino group, such as p-toluidine, introduces a vector for further functionalization and can play a crucial role in binding to target proteins through hydrogen bonding and hydrophobic interactions.

Given these precedents, this compound emerges as a molecule of significant interest, potentially blending the advantageous properties of these three key components. This guide outlines a logical and efficient pathway for its synthesis, enabling its exploration as a novel building block for the development of new therapeutic agents.

Proposed Synthetic Pathway: A Multi-Step Approach

A scientifically sound and efficient synthesis of the target molecule can be envisioned through a three-step process, starting from readily available materials. This proposed pathway leverages well-established reactions in sulfur chemistry.

Synthesis_Pathway Butadiene Butadiene + SO2 Sulfolene 3-Sulfolene (2,5-Dihydrothiophene 1,1-dioxide) Butadiene->Sulfolene [4+1] Cheletropic Reaction Sulfolene_Isomer 2-Sulfolene (2,3-Dihydrothiophene 1,1-dioxide) Sulfolene->Sulfolene_Isomer Base-catalyzed Isomerization Halogenated_Sulfolene 3-Bromo-2,3-dihydrothiophene 1,1-dioxide Sulfolene_Isomer->Halogenated_Sulfolene Electrophilic Halogenation Target_Compound This compound Halogenated_Sulfolene->Target_Compound Nucleophilic Substitution (with p-Toluidine)

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of 3-Sulfolene (2,5-Dihydrothiophene 1,1-dioxide)

The synthesis commences with a [4+1] cheletropic reaction between butadiene and sulfur dioxide. This reaction is a cornerstone of sulfolene chemistry, known for its high efficiency.[6] It typically proceeds under moderate pressure and temperature to yield 3-sulfolene, a stable, crystalline solid.[7]

Step 2: Isomerization to 2-Sulfolene (2,3-Dihydrothiophene 1,1-dioxide)

The thermodynamically less stable 3-sulfolene must be isomerized to its conjugated counterpart, 2-sulfolene. This is achieved through a base-catalyzed equilibration.[6] The presence of a base facilitates the deprotonation at the alpha-position to the sulfone, leading to a mixture of 2- and 3-sulfolenes. The more stable 2-sulfolene can be isolated from this mixture.[6][8]

Step 3: Electrophilic Halogenation

To introduce a suitable leaving group for the subsequent nucleophilic substitution, 2-sulfolene can be subjected to electrophilic halogenation. The double bond in 2-sulfolene is susceptible to attack by halogens like bromine. This reaction is expected to proceed readily to yield a halogenated intermediate, likely 3-bromo-2,3-dihydrothiophene 1,1-dioxide. The electron-withdrawing nature of the sulfone group influences the regioselectivity of this addition.

Step 4: Nucleophilic Aromatic Substitution with p-Toluidine

The final step involves the reaction of the halogenated sulfolene with p-toluidine. The bromine atom at the 3-position, activated by the adjacent sulfone group, serves as an excellent leaving group for nucleophilic substitution.[9] The reaction with p-toluidine is expected to proceed under basic conditions to neutralize the HBr byproduct, yielding the target compound, this compound.

Detailed Experimental Protocols (Proposed)

The following protocols are hypothetical but based on established procedures for analogous transformations. Researchers should perform appropriate safety assessments and small-scale trials before scaling up.

Protocol 3.1: Synthesis of 3-Sulfolene
  • A high-pressure autoclave is charged with liquefied butadiene and an equimolar amount of sulfur dioxide.

  • A catalytic amount of a polymerization inhibitor (e.g., hydroquinone) is added.

  • The reactor is sealed and heated to approximately 100-130°C for 30-60 minutes.[6]

  • After cooling, the reactor is vented, and the crude product is collected.

  • Recrystallization from a suitable solvent (e.g., ethanol/water) yields pure 3-sulfolene as a white crystalline solid.

Protocol 3.2: Isomerization to 2-Sulfolene
  • 3-Sulfolene is dissolved in a suitable solvent such as ethanol.

  • A catalytic amount of a base (e.g., sodium ethoxide or triethylamine) is added to the solution.

  • The mixture is stirred at a moderately elevated temperature (e.g., 50°C) until equilibrium is reached, as monitored by TLC or GC-MS.[6]

  • The reaction mixture is neutralized, and the solvent is removed under reduced pressure.

  • The resulting mixture of 2- and 3-sulfolenes can be separated by fractional crystallization or column chromatography to afford pure 2-sulfolene.

Protocol 3.3: Synthesis of 3-Bromo-2,3-dihydrothiophene 1,1-dioxide
  • 2-Sulfolene is dissolved in a non-reactive solvent like carbon tetrachloride or dichloromethane.

  • The solution is cooled in an ice bath.

  • A solution of bromine in the same solvent is added dropwise with stirring. The reaction progress is monitored by the disappearance of the bromine color.

  • Upon completion, the solvent is removed under reduced pressure to yield the crude 3-bromo-2,3-dihydrothiophene 1,1-dioxide, which may be used directly in the next step or purified by chromatography.

Protocol 3.4: Synthesis of this compound
  • The crude 3-bromo-2,3-dihydrothiophene 1,1-dioxide is dissolved in a polar aprotic solvent such as acetonitrile or DMF.

  • To this solution, p-toluidine (1.1 equivalents) and a non-nucleophilic base (e.g., triethylamine or potassium carbonate, 1.5 equivalents) are added.

  • The reaction mixture is heated to 60-80°C and stirred until the starting material is consumed (monitored by TLC).

  • The mixture is cooled, diluted with water, and extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by flash column chromatography on silica gel to afford the final product.

Quantitative Data Summary (Hypothetical)

The following table summarizes the expected quantitative data for the proposed synthesis, based on typical yields for similar reactions reported in the literature.

StepReactant 1Reactant 2Molar Ratio (1:2)SolventTemperature (°C)Time (h)Expected Yield (%)
1ButadieneSulfur Dioxide1:1Neat110190-95
23-SulfoleneNaOEt (cat.)-Ethanol502450-60 (of 2-sulfolene)
32-SulfoleneBromine1:1.05CCl₄0-5185-95
43-Bromo-sulfolenep-Toluidine1:1.1Acetonitrile70670-85

Characterization and Validation Workflow

Confirmation of the successful synthesis of this compound would require a standard battery of analytical techniques.

Characterization_Workflow Start Purified Product NMR 1H & 13C NMR Start->NMR Structural Elucidation MS Mass Spectrometry (HRMS) Start->MS Molecular Weight and Formula IR FT-IR Spectroscopy Start->IR Functional Group Identification EA Elemental Analysis Start->EA Purity and Elemental Composition Final_Confirmation Structural Confirmation NMR->Final_Confirmation MS->Final_Confirmation IR->Final_Confirmation EA->Final_Confirmation

Caption: Standard workflow for the characterization of the synthesized compound.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the covalent structure, including the connectivity of the p-tolyl group to the dihydrothiophene ring and the chemical environment of each proton and carbon atom.

  • High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and confirm the molecular formula of the synthesized compound.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify key functional groups, such as the N-H bond of the secondary amine and the characteristic strong absorptions of the S=O bonds in the sulfone group.

  • Elemental Analysis: To verify the elemental composition (C, H, N, S) of the final product, providing evidence of its purity.

Potential Applications in Drug Development and Future Directions

The scaffold of this compound holds promise for several therapeutic areas. Sulfone-containing drugs have demonstrated a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2] The arylamino moiety is also a common feature in many kinase inhibitors and other targeted therapies.

Future research could explore:

  • Screening for Biological Activity: The synthesized compound could be screened against various biological targets, such as kinases, proteases, and other enzymes implicated in disease.

  • Analogue Synthesis: A library of related compounds could be generated by varying the aniline component, allowing for the exploration of structure-activity relationships (SAR).

  • Computational Studies: Molecular modeling and docking studies could be employed to predict potential biological targets and guide the design of more potent analogues.

Conclusion

This technical guide has presented a comprehensive and scientifically rigorous approach to the synthesis and discovery of this compound. By leveraging established principles of organic and medicinal chemistry, a plausible and efficient synthetic route has been detailed, complete with proposed experimental protocols and characterization workflows. This document provides a foundational framework for researchers to synthesize this novel compound and explore its potential as a valuable scaffold in the ongoing quest for new and improved therapeutic agents. The integration of the sulfone, dihydrothiophene, and arylamino motifs into a single molecule offers exciting possibilities for the development of next-generation pharmaceuticals.

References

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (No URL available in search results)
  • 3-Sulfolenes and Their Derivatives: Synthesis and Applications. Thieme. (No direct URL available, referenced through abstract)
  • Straightforward Synthesis of Thiophene Bioisosteres of the Pyrrolo[3,2-c]quinoline Framework from Martinelline Alkaloids. MDPI. [Link]

  • Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[10]annulene-scaffold. PubMed Central. [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]

  • Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[10]annulene-scaffold. RSC Publishing. [Link]

  • Process for preparing p-toluidine-2-sulphonic acid.
  • 3-Sulfolenes and Their Derivatives: Synthesis and Applications. ResearchGate. [Link]

  • The synthesis and chemistry of 2,3-dihydrothiophene (1), sometimes named 2-thiolene. (No URL available in search results)
  • Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. Crimson Publishers. (No direct URL available, referenced through abstract)
  • Synthesis of dehydrothio-p-toluidine-7-sulfonic acid. PrepChem.com. [Link]

  • On the synthesis of 2,5-dihydrothiophene. ResearchGate. [Link]

  • Sulfolene. Wikipedia. [Link]

  • Chemistry of Thiophene 1,1-Dioxides. The Dong Group.
  • SULFOLANE APPLICATIONS. Global Specialty Chemical Co. [Link]

  • Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions. PubMed Central. [Link]

  • Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. PubMed Central. [Link]

Sources

Tautomerism in 3-(p-Tolylamino)-2,3-dihydrothiophene 1,1-dioxide: A Mechanistic and Methodological Investigation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Prototropic tautomerism, the dynamic equilibrium between structural isomers through the migration of a proton, is a fundamental concept in organic chemistry with profound implications for drug discovery and materials science.[1][2] The relative stability of tautomers can dictate a molecule's physicochemical properties, receptor binding affinity, metabolic stability, and synthetic reactivity. This guide provides a comprehensive technical overview of the imine-enamine tautomerism exhibited by 3-(p-Tolylamino)-2,3-dihydrothiophene 1,1-dioxide. We will dissect the structural nuances of the potential tautomers and present an integrated strategy employing advanced spectroscopic and computational techniques to characterize and quantify this equilibrium. This document serves as a roadmap for researchers investigating similar systems, emphasizing the causal relationships behind experimental design and data interpretation.

Introduction: The Significance of Tautomeric Equilibria

Tautomerism involves the rapid interconversion of constitutional isomers, most commonly through the relocation of a hydrogen atom.[3] This is not to be confused with resonance, where only electrons are delocalized; tautomers are distinct chemical species with different atomic arrangements that exist in a dynamic equilibrium.[3] In drug development, identifying the predominant tautomeric form under physiological conditions is critical, as different tautomers can exhibit vastly different biological activities and pharmacokinetic profiles.

The subject of this guide, this compound, belongs to the class of cyclic sulfones, also known as sulfolenes.[4] Its structure incorporates a nitrogen atom adjacent to a potential site of unsaturation, making it a prime candidate for prototropic tautomerism. Specifically, it can exist in an equilibrium between two forms: an enamine and an imine .[5][6] Understanding this equilibrium is paramount for predicting its behavior in both chemical and biological systems.

Structural Analysis of the Tautomeric Forms

The tautomerism in this compound involves the migration of a proton between the nitrogen atom and the adjacent carbon atom (C2), coupled with a shift of the double bond. This establishes an equilibrium between the enamine and imine forms.

  • Enamine Tautomer: 3-(p-Tolylamino)-2,5-dihydrothiophene 1,1-dioxide. This form contains a C=C double bond within the five-membered ring, and the labile proton resides on the exocyclic nitrogen atom.

  • Imine Tautomer: 3-(p-Tolylimino)tetrahydrothiophene 1,1-dioxide. This form features a C=N double bond, with the exocyclic nitrogen acting as the imino group. The labile proton has migrated to the C2 position of the heterocyclic ring.

The equilibrium between these two forms is influenced by electronic, steric, and environmental factors. The powerful electron-withdrawing sulfone group significantly impacts the electron density of the ring, while the polarity and hydrogen-bonding capability of the solvent can preferentially stabilize one tautomer over the other.[7]

Tautomerism cluster_enamine Enamine Form (3-(p-Tolylamino)-2,5-dihydrothiophene 1,1-dioxide) cluster_imine Imine Form (3-(p-Tolylimino)tetrahydrothiophene 1,1-dioxide) enamine enamine imine imine enamine->imine H⁺ shift

Caption: Prototropic equilibrium between the enamine and imine tautomers.

Experimental Characterization of the Tautomeric Equilibrium

A multi-faceted experimental approach is necessary to unambiguously characterize the tautomeric equilibrium both in solution and in the solid state. The choice of method is dictated by the information required, whether it be structural confirmation, quantitative ratios in solution, or dynamic behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy is arguably the most powerful technique for studying tautomeric equilibria in solution because it allows for non-invasive observation and quantification of the different species present, provided the rate of interconversion is slow on the NMR timescale.[8][9] The selection of deuterated solvents with varying polarities (e.g., non-polar CDCl₃ vs. polar, aprotic DMSO-d₆) is a critical experimental choice, as it directly probes the influence of the chemical environment on the equilibrium position.[8]

Experimental Protocol:

  • Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of the chosen deuterated solvent (e.g., CDCl₃, DMSO-d₆, Methanol-d₄). Prepare separate samples for each solvent to be tested.

  • Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra at a standard temperature (e.g., 298 K) on a high-field spectrometer (≥400 MHz).

  • Integration and Analysis: Carefully integrate non-overlapping signals corresponding to unique protons of each tautomer. The ratio of the integrals directly corresponds to the molar ratio of the tautomers.

  • Variable Temperature (VT) NMR (Optional): Acquire spectra at different temperatures to study the thermodynamics of the equilibrium and observe potential peak coalescence if the interconversion rate increases.

Data Interpretation: The chemical shifts and coupling constants of specific nuclei will be diagnostic for each tautomer.

Nucleus Enamine Tautomer (Expected Signal) Imine Tautomer (Expected Signal) Rationale
¹H NMR Singlet/triplet ~5.5-6.5 ppm (C2-H, vinylic)Multiplet ~3.0-4.0 ppm (C2-H, aliphatic)Vinylic protons are significantly deshielded compared to aliphatic protons.
Broad singlet (N-H)No N-H signalThe labile proton is on the nitrogen in the enamine form.
¹³C NMR Signal ~140-150 ppm (C3, C=C-N)Signal ~160-170 ppm (C3, C=N)Imino carbons are typically more deshielded than enamine carbons.
Signal ~100-110 ppm (C2, C=C-N)Signal ~50-60 ppm (C2, aliphatic)Vinylic carbons appear at a much lower field than sp³ hybridized carbons.

The equilibrium constant (KT) is calculated as: KT = [Imine] / [Enamine]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Compound Synthesized Compound Solvent1 CDCl₃ (Non-polar) Compound->Solvent1 Dissolve Solvent2 DMSO-d₆ (Polar) Compound->Solvent2 Dissolve NMR NMR Spectrometer (¹H, ¹³C, VT-NMR) Solvent1->NMR Solvent2->NMR Spectra Acquired Spectra NMR->Spectra Assign Signal Assignment (Chemical Shifts) Spectra->Assign Quantify Integration of Signals Assign->Quantify KT Calculate K_T [Imine]/[Enamine] Quantify->KT

Caption: Experimental workflow for NMR-based tautomer analysis.

UV-Vis Spectroscopy

Expertise & Experience: UV-Vis spectroscopy is a rapid and sensitive method for detecting tautomerism, particularly when the two forms have distinct chromophores.[10] The enamine (C=C-N) and imine (C=N) systems possess different electronic structures, leading to different wavelengths of maximum absorption (λmax).[11] Observing how λmax shifts with solvent polarity (solvatochromism) provides valuable insight into the electronic nature of the ground and excited states, further helping to identify the predominant tautomer.[12][13]

Experimental Protocol:

  • Solution Preparation: Prepare dilute stock solutions of the compound in a high-purity volatile solvent (e.g., dichloromethane). Prepare a series of final solutions of identical concentration in various solvents (e.g., hexane, acetonitrile, ethanol, DMSO).

  • Spectral Acquisition: Record the absorption spectrum for each solution over a suitable wavelength range (e.g., 200-500 nm) using a dual-beam spectrophotometer, with the pure solvent as a reference.

  • Data Analysis: Identify the λmax for each solvent. The appearance of distinct bands or significant shifts in λmax between solvents can indicate a shift in the tautomeric equilibrium.[10]

X-ray Crystallography

Expertise & Experience: Single-crystal X-ray diffraction provides the most definitive and unambiguous structural evidence, but it is crucial to remember that it represents the molecule's conformation only in the solid state.[14] The crystal structure may represent the thermodynamically most stable tautomer or a kinetically trapped form, which may not be the major species in solution.[15] Therefore, crystallographic data must be interpreted in conjunction with solution-state studies.

Experimental Protocol:

  • Crystal Growth: Grow single crystals suitable for diffraction, typically by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. Experiment with various solvents.

  • Data Collection and Refinement: Mount a suitable crystal on a diffractometer and collect diffraction data.[15][16] Solve and refine the structure using appropriate software.

  • Structural Analysis: Analyze the refined structure to determine precise bond lengths, bond angles, and intermolecular interactions. The position of the labile hydrogen and the C2-C3 and C3-N bond lengths will definitively identify the tautomer present in the crystal.[17][18]

Computational Modeling of Tautomeric Stability

Expertise & Experience: Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for predicting the intrinsic stability of tautomers and rationalizing experimental findings.[19] By calculating the Gibbs free energy (G) of each tautomer, we can predict the equilibrium constant in the gas phase and in solution using continuum solvation models.[20][21] This approach allows for a direct comparison between theoretical predictions and experimental measurements.

Computational Protocol:

  • Structure Building: Construct 3D models of both the enamine and imine tautomers.

  • Geometry Optimization: Perform full geometry optimization for each tautomer in the gas phase using a reliable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).[7]

  • Frequency Calculation: Perform a vibrational frequency analysis on the optimized structures to confirm they are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections for calculating Gibbs free energy.[22]

  • Solvation Modeling: Re-optimize the geometries and calculate energies in different solvents using an implicit solvation model like the Polarizable Continuum Model (PCM).[23]

  • Energy Analysis: Calculate the relative Gibbs free energy (ΔG) between the two tautomers (ΔG = Gimine - Genamine). A negative ΔG indicates the imine is more stable, while a positive ΔG indicates the enamine is favored.

DFT_Workflow cluster_build Structure Preparation cluster_calc Quantum Calculations cluster_dft_analysis Data Analysis Build_E Build 3D Enamine Opt_Gas Gas Phase Geometry Optimization (e.g., B3LYP/6-311++G**) Build_E->Opt_Gas Build_I Build 3D Imine Build_I->Opt_Gas Freq_Gas Frequency Calculation (Confirm minima, get G) Opt_Gas->Freq_Gas Opt_Solv Solvated Optimization (PCM Model) Freq_Gas->Opt_Solv Rel_E Calculate Relative Energies (ΔG = G_imine - G_enamine) Opt_Solv->Rel_E Predict Predict Equilibrium Position (K_T) Rel_E->Predict Compare Compare with Experimental Data Predict->Compare

Caption: Workflow for computational analysis of tautomer stability using DFT.

Implications for Drug Discovery

The two tautomers of this compound present different pharmacophoric features. The enamine form has a hydrogen bond donor (N-H), whereas the imine form has a hydrogen bond acceptor (C=N). This difference can lead to distinct binding modes at a biological target. Furthermore, properties like lipophilicity (logP), aqueous solubility, and susceptibility to metabolic enzymes can vary significantly between tautomers, impacting the overall drug-like properties of the compound. A thorough understanding of the tautomeric landscape is therefore a prerequisite for any rational drug design or lead optimization campaign involving this or related scaffolds.[24][25]

Conclusion

The study of tautomerism in this compound is a quintessential example of the need for an integrated, multi-disciplinary approach in modern chemical science. Neither experimental nor computational methods alone can provide a complete picture. By combining the quantitative power of NMR, the sensitivity of UV-Vis spectroscopy, the definitive structural proof of X-ray crystallography, and the predictive capability of DFT calculations, researchers can fully elucidate the tautomeric behavior of this molecule. This robust understanding is the bedrock upon which successful applications in medicinal chemistry and materials science are built.

References

  • M. T. C. Martins, et al. (2008). How to drive imine–enamine tautomerism of pyronic derivatives of biological interest. Journal of Molecular Structure: THEOCHEM.

  • Walsh Medical Media. (n.d.). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques.

  • Walsh Medical Media. (n.d.). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques.
  • Bentham Science Publisher. (n.d.). NMR as a Tool for Studying Rapid Equilibria: Tautomerism.

  • P. A. P. P. Olimpieri, et al. (2008). Combinatorial–computational–chemoinformatics (C3) approach to finding and analyzing low-energy tautomers. PMC - NIH.

  • Bohrium. (2006). The use of NMR spectroscopy to study tautomerism.

  • ResearchGate. (n.d.). The Use of NMR Spectroscopy to Study Tautomerism.

  • R. A. Aitken, et al. (2023). The X-ray Structures of 2- and 3-Sulfolene and Two Halogenated Derivatives. Journal of Chemical Crystallography.

  • Slideshare. (n.d.). Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf.

  • V. Barone, et al. (2023). DFT Meets Wave-Function Composite Methods for Characterizing Cytosine Tautomers in the Gas Phase. PMC - NIH.

  • A. T. H. Al-Allaf. (2023). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Egyptian Journal of Chemistry.

  • V. Barone, et al. (2023). DFT Meets Wave-Function Composite Methods for Characterizing Cytosine Tautomers in the Gas Phase. Journal of Chemical Theory and Computation.

  • A. M. D'Alessandro, et al. (2004). Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. The Journal of Organic Chemistry.

  • A. Iuliano, et al. (2023). Kinetic Study on the Base-Catalyzed Imine-Enamine Tautomerism of a Chiral Biologically Active Isoxazoline Derivative by HPLC on Amylose Tris(3,5-dimethylphenylcarbamate) Chiral Stationary Phase. PMC - NIH.

  • E. E. Kwan. (2011). Lecture 13: Experimental Methods. Harvard University.

  • A. L. Weis, et al. (1983). Stability and Enamine-Imine Tautomerism in 1,2- and 2,5-Dihydropyrimidines. The Journal of Organic Chemistry.

  • S. Grimme, et al. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv.

  • Thieme Gruppe. (n.d.). Differentiation between Enamines and Tautomerizable Imines. SYNFORM.

  • ResearchGate. (n.d.). UV-Vis absorption spectrum of the enol tautomer (in blue) and emission...

  • ResearchGate. (n.d.). Main structural features obtained from X-ray analysis.

  • A. R. Katritzky, et al. (1991). Prototropic tautomerism of heteroaromatic compounds. Heterocycles.

  • BenchChem. (n.d.). A Comparative Guide to the X-ray Crystallographic Analysis of Substituted Thiophene Derivatives.

  • Chemistry Steps. (n.d.). Formation of Imines and Enamines.

  • Semantic Scholar. (n.d.). Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study.

  • Wikipedia. (n.d.). Tautomer.

  • Wikipedia. (n.d.). Sulfolene.

  • Juniper Publishers. (2018). Crystal Structure and Disorder in Benzothiophene Derivative.

  • Sci-Hub. (n.d.). Investigating the prototropic tautomerism in (E)-2-[(4-fluorophenyl)iminomethyl]-5-methoxyphenol compound for solid state and solvent media by experimental and quantum computational tools.

  • ElectronicsAndBooks. (n.d.). Cyclic Dienes. III. The Synthesis of Thiophene 1-Dioxide1,2.

  • ReadCube. (n.d.). The X-ray structure and MNDO calculations of α-terthienyl: A model for polythiophenes.

  • S. A. G. E. van den Berg, et al. (2013). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. PMC - PubMed Central.

  • Sigma-Aldrich. (n.d.). 3-Amino-2,3-dihydrothiophene 1,1-dioxide hydrochloride.

  • ResearchGate. (2007). Synthesis of Thieno[3,2- b ]thiophene 1,1Dioxide Derivatives.

  • M. Shavnya, et al. (2018). Novel Pieces for the Emerging Picture of Sulfoximines in Drug Discovery: Synthesis and Evaluation of Sulfoximine Analogues of Marketed Drugs and Advanced Clinical Candidates. PubMed Central.

  • Encyclopedia.pub. (n.d.). Synthesis of Thienothiophenes.

  • I. G. Stoyanov, et al. (2020). Tautomerism in Azo and Azomethyne Dyes: When and If Theory Meets Experiment. MDPI.

  • Wikipedia. (n.d.). 2,3-Dihydrothiophene.

  • JOCPR. (n.d.). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method.

  • PubChem - NIH. (n.d.). 3-Sulfolene.

Sources

Methodological & Application

Application Notes and Protocols for the Laboratory-Scale Synthesis of 3-(p-Tolylamino)-2,3-dihydrothiophene 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, research-grade protocol for the laboratory-scale synthesis of 3-(p-Tolylamino)-2,3-dihydrothiophene 1,1-dioxide. The synthetic strategy is predicated on a two-step sequence involving the initial isomerization of commercially available 3-sulfolene to the more reactive 2-sulfolene, followed by a crucial Michael-type conjugate addition of p-toluidine. This guide is intended for researchers, scientists, and professionals in drug development, offering not just a procedural outline but also the underlying chemical principles, safety protocols, and methods for characterization to ensure the synthesis of the target compound with a high degree of purity and confidence.

Introduction

The sulfolane and dihydrothiophene dioxide scaffolds are of significant interest in medicinal chemistry and materials science. The incorporation of an arylamino substituent at the 3-position of the 2,3-dihydrothiophene 1,1-dioxide core introduces a key structural motif with potential applications as a synthetic intermediate for more complex molecules. The synthesis of 3-aminotetrahydrothiophene 1,1-dioxides has been explored for the development of non-electrophilic activators of the antioxidant response element (ARE), highlighting the biological relevance of this class of compounds[1]. This protocol details a reliable method for the preparation of this compound, a valuable building block for further chemical exploration.

Reaction Scheme

The overall synthetic transformation is depicted below:

Reaction_Scheme cluster_reactants Reactants cluster_product Product Sulfolene 3-Sulfolene TwoSulfolene 2-Sulfolene Sulfolene->TwoSulfolene pToluidine p-Toluidine Product This compound pToluidine->Product Michael Addition TwoSulfolene->Product Michael Addition

Caption: Overall reaction scheme for the synthesis.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
3-Sulfolene (2,5-Dihydrothiophene-1,1-dioxide)≥98%Sigma-Aldrich, Acros Organics, etc.
p-Toluidine (4-Methylaniline)≥99%Sigma-Aldrich, Acros Organics, etc.
Triethylamine (Et₃N)≥99%Fisher Scientific, Sigma-Aldrich, etc.Anhydrous
TolueneAnhydrousFisher Scientific, Sigma-Aldrich, etc.
Diethyl EtherAnhydrousFisher Scientific, Sigma-Aldrich, etc.
HexanesACS GradeFisher Scientific, Sigma-Aldrich, etc.For recrystallization
Ethyl AcetateACS GradeFisher Scientific, Sigma-Aldrich, etc.For chromatography and recrystallization
Sodium Sulfate (Na₂SO₄)AnhydrousFisher Scientific, Sigma-Aldrich, etc.For drying
Celite®Sigma-AldrichFor filtration
Silica Gel60 Å, 230-400 meshSorbent Technologies, etc.For column chromatography
Deuterated Chloroform (CDCl₃)Cambridge Isotope Laboratories, Inc.For NMR analysis

Safety Precautions

  • 3-Sulfolene: May cause eye irritation.[2] Handle in a well-ventilated area.

  • p-Toluidine: Toxic if swallowed, in contact with skin, or if inhaled. Suspected of causing cancer. May cause an allergic skin reaction.[3] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All manipulations should be performed in a certified chemical fume hood.

  • Triethylamine: Flammable liquid and vapor. Corrosive. Causes severe skin burns and eye damage. Harmful if swallowed or inhaled. Handle in a fume hood.

  • Toluene: Flammable liquid and vapor. Can cause skin and eye irritation, and nervous system effects. Handle in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[3][4]

Experimental Protocol

Part 1: Isomerization of 3-Sulfolene to 2-Sulfolene

The initial and crucial step is the base-catalyzed isomerization of the thermodynamically more stable 3-sulfolene to the α,β-unsaturated 2-sulfolene, which serves as the Michael acceptor.

G start Start step1 Dissolve 3-Sulfolene in anhydrous toluene in a round-bottom flask. start->step1 step2 Add triethylamine (catalytic amount) to the solution. step1->step2 step3 Reflux the mixture with stirring for 4-6 hours. step2->step3 step4 Monitor the reaction progress by TLC or ¹H NMR. step3->step4 step5 Cool the reaction mixture to room temperature. step4->step5 step6 Remove the solvent under reduced pressure. step5->step6 step7 Use the crude 2-sulfolene directly in the next step. step6->step7 end End step7->end

Sources

Applications of 3-(p-Tolylamino)-2,3-dihydrothiophene 1,1-dioxide in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

The dihydrothiophene 1,1-dioxide scaffold is a privileged structure in medicinal chemistry, offering a unique combination of physicochemical properties conducive to drug development. Its derivatives have shown a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. This guide focuses on a specific, promising derivative, 3-(p-Tolylamino)-2,3-dihydrothiophene 1,1-dioxide, providing a comprehensive overview of its potential therapeutic applications, underlying mechanisms of action, and detailed protocols for its synthesis and biological evaluation. While direct literature on this exact molecule is sparse, this document synthesizes data from closely related analogs to provide a robust framework for researchers.

Introduction to the 3-Arylamino-2,3-dihydrothiophene 1,1-dioxide Scaffold

The 3-amino-2,3-dihydrothiophene 1,1-dioxide core is a versatile building block. The sulfone group is a strong hydrogen bond acceptor and is metabolically stable, while the amino group provides a convenient handle for introducing various substituents to modulate pharmacological activity. The introduction of an aryl group, such as p-tolyl, at the 3-amino position creates a lipophilic pocket-binding moiety, making these compounds suitable candidates for targeting enzymatic active sites, particularly in kinases.

Based on the activities of structurally related compounds, we hypothesize two primary therapeutic applications for this compound:

  • Oncology: As a modulator of critical cell signaling pathways, such as the PI3K/Akt pathway, which is frequently dysregulated in cancer.

  • Inflammatory Diseases: As an activator of the Nrf2-ARE pathway, a key regulator of the cellular antioxidant response.

Application in Oncology: Targeting the PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Thiophene-containing molecules have been successfully developed as kinase inhibitors, and the structural features of this compound suggest its potential as a PI3K inhibitor.

Proposed Mechanism of Action

We propose that this compound acts as an ATP-competitive inhibitor of PI3K. The dihydrothiophene dioxide core likely interacts with the hinge region of the kinase domain, while the p-tolyl group occupies the hydrophobic pocket. This binding would prevent the phosphorylation of PIP2 to PIP3, leading to the downstream inactivation of Akt and subsequent induction of apoptosis in cancer cells.

PI3K_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation, Survival mTORC1->Proliferation TargetMolecule 3-(p-Tolylamino)-2,3- dihydrothiophene 1,1-dioxide TargetMolecule->PI3K inhibits

Figure 1: Proposed inhibition of the PI3K/Akt signaling pathway.

Protocol: In Vitro PI3K Kinase Assay

This protocol describes a luminescent kinase assay to determine the IC50 value of the test compound against a specific PI3K isoform (e.g., PI3Kα).

Materials:

  • Recombinant human PI3Kα enzyme

  • PI3Kα substrate (e.g., PIP2)

  • ATP

  • Kinase buffer (e.g., Kinase-Glo®)

  • This compound (test compound)

  • Staurosporine (positive control)

  • DMSO (vehicle)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

  • In a 96-well plate, add 5 µL of the diluted test compound or control to the appropriate wells.

  • Add 20 µL of a solution containing the PI3Kα enzyme and substrate in kinase buffer to each well.

  • Initiate the reaction by adding 25 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the enzyme.

  • Incubate the plate at room temperature for 1 hour.

  • Add 50 µL of the kinase detection reagent (e.g., Kinase-Glo®) to each well to stop the reaction and generate a luminescent signal.

  • Incubate for 10 minutes at room temperature.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Protocol: Cancer Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Human cancer cell line (e.g., MCF-7 breast cancer cells)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound

  • Doxorubicin (positive control)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well clear tissue culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound, positive control, and vehicle control (DMSO).

  • Incubate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

CompoundPI3Kα IC50 (nM)MCF-7 IC50 (µM)
This compound 1505.2
Staurosporine5N/A
DoxorubicinN/A0.8
Table 1: Hypothetical biological data for the test compound.

Application in Inflammatory Diseases: Nrf2-ARE Pathway Activation

The transcription factor Nrf2 is a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), upregulating the expression of cytoprotective genes. Non-electrophilic activation of Nrf2 is a promising strategy for treating diseases with an inflammatory component.

Proposed Mechanism of Action

Analogs of 3-aminotetrahydrothiophene 1,1-dioxide have been identified as potent non-electrophilic Nrf2 activators. It is plausible that this compound functions similarly, by disrupting the interaction between Nrf2 and its negative regulator, Keap1, without undergoing covalent modification. This leads to Nrf2 stabilization, nuclear translocation, and subsequent ARE-mediated gene expression.

Synthesis of this compound

The synthesis of the target compound can be achieved through a multi-step process starting from commercially available materials. The following is a proposed synthetic route.

Synthesis_Workflow Butadiene Butadiene Sulfolene 3-Sulfolene Butadiene->Sulfolene [4+2] Cycloaddition SO2 Sulfur Dioxide SO2->Sulfolene Dibromo 3,4-Dibromotetrahydro- thiophene 1,1-dioxide Sulfolene->Dibromo Bromination Br2 Bromine Br2->Dibromo Product 3-(p-Tolylamino)-2,3- dihydrothiophene 1,1-dioxide Dibromo->Product Nucleophilic Substitution & Elimination pToluidine p-Toluidine pToluidine->Product Base Base (e.g., Et3N) Base->Product

Figure 2: Proposed synthetic workflow.

Protocol: Synthesis of this compound

Step 1: Synthesis of 3,4-Dibromotetrahydrothiophene 1,1-dioxide

  • To a solution of 3-sulfolene (10 g, 84.6 mmol) in 100 mL of water, add bromine (14.8 g, 92.6 mmol) dropwise at room temperature.

  • Stir the mixture for 12 hours.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 3,4-dibromotetrahydrothiophene 1,1-dioxide as a white solid.

Step 2: Synthesis of this compound

  • In a round-bottom flask, dissolve 3,4-dibromotetrahydrothiophene 1,1-dioxide (5 g, 18 mmol) in 50 mL of acetonitrile.

  • Add p-toluidine (4.2 g, 39.6 mmol) and triethylamine (5.5 g, 54 mmol) to the solution.

  • Reflux the mixture for 24 hours.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the title compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. The proposed synthetic route is facile, and the suggested biological assays provide a clear path for the initial evaluation of this compound. Future work should focus on lead optimization through the synthesis of analogs with diverse aryl substituents to establish a clear structure-activity relationship (SAR). In vivo studies in relevant animal models will be crucial to validate the therapeutic potential of this exciting class of molecules.

References

  • Cho, J. M., et al. (2022). Optimization of 3-aminotetrahydrothiophene 1,1-dioxides with improved potency and efficacy as non-electrophilic antioxidant response element (ARE) activators. RSC Medicinal Chemistry, 13(9), 1105-1110.
  • Wikipedia. (2023). Sulfolene.
  • Zarovnaya, I. S., et al. (2015). Synthesis of tetrahydrothiophene 1,1-dioxides annulated with oxazolidine ring. Russian Journal of Organic Chemistry, 51(8), 1199-1201.
  • Singh, H., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(1), 35-61.
  • Dong, G. (2014). Chemistry of Thiophene 1,1-Dioxides. The Dong Group.
  • Mohamed, G. A., & Ibrahim, S. R. M. (2024). Biological Activities of Thiophenes. Encyclopedia.pub.
  • Ibrahim, S. R. M., & Mohamed, G. A. (2022). Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. Molecules, 27(4), 1332.
  • Sigma-Aldrich. 3-Amino-2,3-dihydrothiophene 1,1-dioxide hydrochloride.
  • Valadbeigi, Y., & Talele, T. T. (2016). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology, 29(6), 835-853.
  • Mlinarić, A., et al. (2021). Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism. International Journal of Molecular Sciences, 22(16), 8758.
  • Wang, Y., et al. (2022). Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors. Archiv der Pharmazie, 355(8), 2200115.
  • Singh, A., et al. (2024). Novel Sulforaphane Analog Disrupts Phosphatidylinositol-3-Kinase-Protein Kinase B Pathway and Inhibits Cancer Cell Progression via Reactive Oxygen Species-Mediated Caspase-Independent Apoptosis.
  • Morley, J. O., & Matthews, T. P. (2006). Studies on the biological activity of some nitrothiophenes. Organic & Biomolecular Chemistry, 4(2), 359-366.
  • de Oliveira, R., et al. (2021).
  • Wang, M., et al. (2009). Synthesis of dihydrothiophenes or spirocyclic compounds by domino reactions of 1,3-thiazolidinedione. The Journal of Organic Chemistry, 74(9), 3398-3401.
  • Li, Y., et al. (2024). Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. Molecules, 29(1), 205.
  • Vasu, et al. (2004). Two biologically active thiophene-3-carboxamide derivatives. Acta Crystallographica Section C, 60(Pt 9), o636-o638.
  • Mishra, R., et al. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance, 12(3), 282-291.
  • National Institute of Standards and Technology. Thiophene, tetrahydro-, 1,1-dioxide.
  • Salehi, B., et al. (2021). Potential Therapeutic Targets of Formononetin, a Type of Methoxylated Isoflavone, and Its Role in Cancer Therapy through the Modulation of Signal Transduction Pathways. International Journal of Molecular Sciences, 22(11), 5784.
  • Kumar, R., et al. (2017). Therapeutic importance of synthetic thiophene. Der Pharma Chemica, 9(12), 84-93.
  • Czarnocki, Z., et al. (2023). Editorial for the Special Issue “Current Research on Cancer Biology and Therapeutics: Third Edition”. International Journal of Molecular Sciences, 24(13), 10757.
  • Wang, G., et al. (2015). The natural compound sulforaphene, as a novel anticancer reagent, targeting PI3K-AKT signaling pathway in lung cancer. Oncotarget, 6(18), 16139-16152.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiophene.
  • Liu, Y., et al. (2022). The Role of Indoleamine 2, 3-Dioxygenase 1 in Regulating Tumor Microenvironment. Cancers, 14(11), 2636.

Application Notes and Protocols: The Versatile Role of 3-(p-Tolylamino)-2,3-dihydrothiophene 1,1-dioxide in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: The requested application note on the specific use of 3-(p-Tolylamino)-2,3-dihydrothiophene 1,1-dioxide as a building block in organic synthesis cannot be generated at this time. Extensive searches of the scientific literature and chemical databases have yielded insufficient specific information regarding the synthesis, reactivity, and established protocols for this particular compound.

To provide a useful resource for researchers in this area, this document will instead focus on the potential synthetic utility of this class of compounds, drawing parallels from the known chemistry of related 3-amino- and 3-arylaminosulfolene derivatives. The protocols and mechanistic discussions presented here are therefore proposed methodologies based on established chemical principles and should be considered as a starting point for further research and development.

Introduction: The Potential of 3-Arylamino-2,3-dihydrothiophene 1,1-dioxides

3-Arylamino-2,3-dihydrothiophene 1,1-dioxides represent a class of bifunctional building blocks with significant potential in synthetic organic chemistry. The core structure combines a reactive enamine-like moiety within a sulfolene ring system. This unique arrangement offers several avenues for synthetic transformations, including but not limited to:

  • Dienophile and Diene Reactivity: The endocyclic double bond can participate in cycloaddition reactions, either as a dienophile or, following tautomerization, as part of a diene system.

  • Nucleophilic Character: The nitrogen atom and the α-carbon of the enamine system can act as nucleophiles in various addition and substitution reactions.

  • Precursors to Novel Heterocycles: The inherent functionality allows for ring-opening, rearrangement, and annulation reactions to construct more complex heterocyclic scaffolds.

The p-tolyl substituent on the amino group provides a useful spectroscopic handle for reaction monitoring by ¹H NMR spectroscopy and can influence the reactivity and solubility of the molecule.

Proposed Synthesis of this compound

While a specific protocol for the title compound is not available, a plausible synthetic route can be extrapolated from the synthesis of related 3-aminosulfolenes. The most common approach involves the addition of an amine to a suitable sulfolene precursor.

Synthetic Approach: Nucleophilic Addition to a Sulfolene Precursor

A potential precursor for the synthesis is 2,3-dihydrothiophene-3-one 1,1-dioxide or a related activated sulfolene. The direct addition of p-toluidine to this precursor would likely require activation or specific reaction conditions to favor the desired 1,4-addition over other potential side reactions.

Proposed Reaction Scheme:

Synthesis_of_3-p-tolylamino-2,3-dihydrothiophene_1,1-dioxide precursor Precursor (e.g., 2,3-dihydrothiophene-3-one 1,1-dioxide) product This compound precursor->product Catalyst/Solvent (e.g., Acid or Base catalyst in a suitable solvent) p_toluidine p-Toluidine p_toluidine->product Diels_Alder_Workflow start Start: This compound + Electron-deficient diene reaction Thermal or Lewis Acid Catalyzed Cycloaddition start->reaction product Fused Heterocyclic Product reaction->product Michael_Addition_Mechanism cluster_0 Step 1: Tautomerization cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation enamine Enamine Tautomer imine Iminium Tautomer enamine->imine Proton Transfer michael_acceptor α,β-Unsaturated Carbonyl imine->michael_acceptor Michael Addition enolate_intermediate Enolate Intermediate michael_acceptor->enolate_intermediate final_product Michael Adduct enolate_intermediate->final_product Proton Source

Application Notes and Protocols for the N-arylation of 3-amino-2,3-dihydrothiophene 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Aryl Sulfonamide Scaffolds

The 3-amino-2,3-dihydrothiophene 1,1-dioxide scaffold and its N-arylated derivatives are of significant interest to the pharmaceutical and materials science industries. The sulfone moiety imparts unique physicochemical properties, including metabolic stability and aqueous solubility, making these structures attractive pharmacophores. N-arylated sulfonamides are found in a variety of therapeutic agents, acting as inhibitors for enzymes such as kinases and proteases, and as modulators for various receptors. The development of robust and versatile synthetic protocols for the N-arylation of this specific heterocyclic amine is therefore a critical endeavor for advancing drug discovery and materials development programs.

This application note provides a detailed protocol for the N-arylation of 3-amino-2,3-dihydrothiophene 1,1-dioxide, focusing on the palladium-catalyzed Buchwald-Hartwig amination. This method is proposed based on its broad substrate scope and functional group tolerance, which are well-documented for challenging C-N bond formations.[1][2][3][4] Additionally, we will discuss key considerations for adapting this protocol to a cyclic sulfonamide, a substrate known for its relatively low nucleophilicity.

Understanding the Chemistry: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine.[1][2] The reaction has revolutionized the synthesis of arylamines due to its milder conditions and broader applicability compared to traditional methods like the Ullmann condensation.[5][6][7]

The catalytic cycle, a fundamental concept in understanding this reaction, is initiated by the oxidative addition of the aryl halide to a Pd(0) complex. This is followed by the coordination of the amine to the resulting Pd(II) complex. A base then deprotonates the amine, forming a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst, allowing the cycle to continue.[3] The choice of ligand is crucial for the success of the reaction, as it influences the stability of the palladium complexes and the rates of oxidative addition and reductive elimination. Bulky, electron-rich phosphine ligands are often employed to enhance catalytic activity.[1][8]

Proposed Protocol: Buchwald-Hartwig N-arylation of 3-amino-2,3-dihydrothiophene 1,1-dioxide

This protocol is a proposed starting point for the N-arylation of 3-amino-2,3-dihydrothiophene 1,1-dioxide, based on established procedures for the amination of other weakly nucleophilic amines and sulfonamides. Optimization of the reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary for specific aryl halide substrates.

Materials and Reagents
  • 3-amino-2,3-dihydrothiophene 1,1-dioxide

  • Aryl halide (e.g., aryl bromide or aryl chloride)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a pre-formed Pd-ligand complex)

  • Phosphine ligand (e.g., XPhos, RuPhos, or BrettPhos)

  • Base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃))

  • Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

  • Standard work-up and purification supplies (e.g., silica gel for column chromatography)

Experimental Procedure
  • Reaction Setup:

    • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst (e.g., 1-2 mol%) and the phosphine ligand (e.g., 2-4 mol%).

    • Add the base (e.g., 1.5-2.0 equivalents).

    • Add 3-amino-2,3-dihydrothiophene 1,1-dioxide (1.0 equivalent) and the aryl halide (1.2 equivalents).

    • Add the anhydrous solvent (e.g., Toluene or Dioxane) to achieve a suitable concentration (e.g., 0.1-0.5 M).

  • Reaction Execution:

    • Stir the reaction mixture at room temperature for a few minutes to ensure homogeneity.

    • Heat the reaction mixture to the desired temperature (typically between 80-110 °C). The optimal temperature will depend on the reactivity of the aryl halide.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure N-aryl-3-amino-2,3-dihydrothiophene 1,1-dioxide.

Data Presentation: Proposed Reaction Conditions
ParameterRecommended ConditionRationale/Justification
Palladium Precatalyst Pd₂(dba)₃ or Pd(OAc)₂Readily available and effective precursors for the active Pd(0) catalyst.
Ligand XPhos, RuPhos, or BrettPhosBulky, electron-rich biaryl phosphine ligands are known to be effective for challenging C-N couplings.[1]
Base NaOtBu or Cs₂CO₃Strong, non-nucleophilic bases are required to deprotonate the weakly acidic N-H of the sulfonamide.
Solvent Toluene or 1,4-DioxaneAnhydrous, non-protic solvents are essential for the stability of the catalyst and reagents.
Temperature 80-110 °CElevated temperatures are often necessary to overcome the activation energy for the oxidative addition and reductive elimination steps.
Atmosphere Inert (Argon or Nitrogen)The Pd(0) catalyst is sensitive to oxidation by air.

Visualization of the Workflow and Mechanism

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: - 3-Amino-2,3-dihydrothiophene 1,1-dioxide - Aryl Halide - Pd Precatalyst - Ligand - Base setup Assemble Reaction under Inert Atmosphere reagents->setup solvent Prepare Anhydrous Solvent solvent->setup mixing Stir and Heat setup->mixing monitor Monitor Progress (TLC/LC-MS) mixing->monitor quench Cool and Quench monitor->quench Reaction Complete extract Extraction and Washing quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Pure N-Aryl Product purify->product

Caption: General workflow for the Buchwald-Hartwig N-arylation.

G pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X(L₂) pd0->pd_complex Oxidative Addition (+ Ar-X) pd_amido Ar-Pd(II)-NHR'(L₂) pd_complex->pd_amido Amine Coordination & Deprotonation (+ R'-NH₂ & Base) pd_amido->pd0 Reductive Elimination product Ar-NHR' pd_amido->product

Sources

Application Notes and Protocols for High-Throughput Screening of 3-(p-Tolylamino)-2,3-dihydrothiophene 1,1-dioxide (PTD) as a Novel Modulator of Inwardly Rectifying Potassium (Kir) Channels

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Ion Channel Modulators

Ion channels are critical regulators of cellular excitability and signaling, making them a significant class of drug targets. Among these, inwardly rectifying potassium (Kir) channels play a pivotal role in various physiological processes, including maintaining cellular membrane potential, and their dysfunction is implicated in diseases such as hypertension and atrial fibrillation.[1][2] The discovery of novel small-molecule modulators for Kir channels is therefore of high therapeutic interest. This document outlines a comprehensive high-throughput screening (HTS) strategy for a novel compound, 3-(p-Tolylamino)-2,3-dihydrothiophene 1,1-dioxide (hereafter referred to as PTD), to identify its potential as a Kir channel modulator. PTD's unique sulfone and secondary amine moieties present a chemical scaffold with the potential for specific interactions with protein targets like ion channels.

Hypothesized Application: PTD as a Kir Channel Modulator

Given the urgent need for novel and selective Kir channel modulators, we hypothesize that PTD may interact with and modulate the activity of these channels. The proposed HTS campaign will focus on identifying whether PTD acts as an inhibitor or activator of a specific Kir channel subtype expressed in a stable cell line.

High-Throughput Screening Assay Principle: Fluorescence-Based Thallium Flux

To screen for PTD's effect on Kir channel activity in a high-throughput format, a fluorescence-based thallium (Tl+) flux assay is the method of choice.[1][3] This assay leverages the permeability of potassium channels to thallium ions.[2][3] Cells expressing the Kir channel of interest are loaded with a thallium-sensitive fluorescent dye. When the channels are open, Tl+ ions flow into the cell, binding to the dye and causing an increase in fluorescence. This change in fluorescence intensity is directly proportional to Kir channel activity and can be measured using a high-throughput plate reader.

Experimental Workflow and Protocols

Part 1: Stable Cell Line Generation

A robust and reliable cell line is the cornerstone of any successful cell-based HTS assay. For this application, we recommend a tetracycline-inducible expression system in HEK293 cells to control the expression of the Kir channel of interest, which can be toxic when constitutively overexpressed.[3]

Protocol 1: Generation of a Tetracycline-Inducible Kir Channel Stable Cell Line

  • Vector Construction: Subclone the cDNA of the target Kir channel into a tetracycline-inducible expression vector.

  • Transfection: Transfect HEK293 cells already stably expressing the tetracycline repressor (TR) with the inducible Kir channel vector.

  • Selection: Select for stably transfected cells using an appropriate antibiotic resistance marker.

  • Clonal Selection and Validation: Isolate and expand individual clones. Validate Kir channel expression and function upon induction with tetracycline using patch-clamp electrophysiology or a preliminary Tl+ flux assay.

  • Cell Banking: Cryopreserve validated clones at low passage numbers to ensure a consistent cell supply for HTS.

Part 2: High-Throughput Thallium Flux Assay

This protocol is optimized for a 384-well plate format, suitable for HTS.

Assay Workflow Diagram:

HTS_Workflow cluster_prep Assay Preparation cluster_screening Screening cluster_analysis Data Analysis plate_cells Plate Cells induce_expression Induce Kir Expression (with Tetracycline) plate_cells->induce_expression 24h incubation dye_loading Load with Tl+-sensitive dye induce_expression->dye_loading 24h incubation add_compounds Add PTD & Controls dye_loading->add_compounds 1h incubation add_stimulus Add Tl+ Stimulus Buffer add_compounds->add_stimulus read_plate Read Fluorescence add_stimulus->read_plate Kinetic Read data_norm Normalize Data read_plate->data_norm hit_id Identify Hits data_norm->hit_id

Caption: High-level workflow for the PTD HTS campaign.

Protocol 2: Thallium Flux Assay for Kir Channel Modulators

  • Cell Plating:

    • Harvest the tetracycline-inducible Kir channel HEK293 cells.

    • Plate the cells in 384-well, black-walled, clear-bottom assay plates at a pre-determined optimal density.

    • In parallel, plate the parental HEK293-TR cells as a negative control.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Induction of Kir Channel Expression:

    • Add tetracycline to the appropriate wells to induce Kir channel expression.

    • Incubate for another 24 hours.

  • Dye Loading:

    • Prepare the dye loading solution containing a thallium-sensitive fluorescent dye (e.g., FluxOR™ or FluoZin-2) according to the manufacturer's instructions.[1][2][3]

    • Remove the cell culture medium and add the dye loading solution to all wells.

    • Incubate for 60-90 minutes at 37°C.[2]

  • Compound Addition:

    • Prepare a dilution series of PTD in an appropriate assay buffer.

    • Include negative controls (DMSO vehicle) and positive controls (a known Kir channel modulator).

    • Transfer the PTD and control solutions to the assay plate.

    • Incubate for 20-30 minutes at room temperature.[2]

  • Thallium Stimulation and Fluorescence Reading:

    • Prepare a stimulus buffer containing thallium sulfate. The optimal concentration should be empirically determined to be around the EC80 to sensitively detect both inhibitors and activators.[3]

    • Place the assay plate in a fluorescence plate reader (e.g., FLIPR® Tetra or FlexStation® 3).[2]

    • Set the reader to record a baseline fluorescence, then inject the thallium stimulus buffer.

    • Continue to record the fluorescence kinetically for 2-5 minutes.

Data Analysis and Hit Identification

1. Data Normalization: The raw fluorescence data should be normalized to the baseline and expressed as a percentage of the control response.

  • For Inhibitors: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min))

    • Signal_Compound: Signal in the presence of PTD.

    • Signal_Max: Signal of the DMSO control (maximal channel activity).

    • Signal_Min: Signal of a known inhibitor (minimal channel activity).

  • For Activators: % Activation = 100 * ((Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min))

    • Signal_Compound: Signal in the presence of PTD.

    • Signal_Max: Signal of a known activator.

    • Signal_Min: Signal of the DMSO control.

2. Quality Control: The robustness of the assay is determined by calculating the Z'-factor: Z' = 1 - (3 * (SD_Max + SD_Min)) / |Mean_Max - Mean_Min| An assay with a Z'-factor > 0.5 is considered excellent for HTS.

3. Hit Criteria: A compound is typically considered a "hit" if it demonstrates a statistically significant and concentration-dependent effect on channel activity, for example, >50% inhibition or activation at a specific concentration, and passes visual inspection of the dose-response curve.

Data Presentation Table:

ParameterDescriptionRecommended Value
Cell Line Tetracycline-inducible Kir-HEK293-
Plate Format 384-well, black-wall, clear-bottom-
Cell Density Optimized for 80-90% confluency-
Induction Time 24 hours-
Dye Loading Time 60-90 minutes at 37°C-
Compound Incubation 20-30 minutes at RT-
Tl+ Concentration Empirically determined EC80-
Z'-Factor Assay quality metric> 0.5
Hit Cutoff Threshold for hit identificatione.g., >50% modulation

Troubleshooting Common HTS Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low Z'-Factor (<0.5) - High well-to-well variability- Suboptimal reagent concentrations- Cell health issues- Optimize cell seeding density- Re-titrate Tl+ and dye concentrations- Check for mycoplasma contamination
High False Positive Rate - Compound autofluorescence- Compound cytotoxicity- Perform a counterscreen with parental cells- Run a cell viability assay in parallel
High False Negative Rate - Inactive compounds- Insufficient compound concentration- Assay not sensitive to activators- Confirm compound integrity- Screen at a higher concentration- Re-optimize Tl+ concentration to a lower level (e.g., EC20) to better detect activation

Conclusion

This application note provides a comprehensive and robust framework for conducting a high-throughput screen to identify the modulatory activity of this compound on inwardly rectifying potassium channels. By employing a validated thallium flux assay and adhering to rigorous quality control, this protocol enables the efficient and reliable identification of novel ion channel modulators, paving the way for further downstream characterization and potential therapeutic development.

References

  • Weaver, C. D., & Lindsley, C. W. (2013). High-throughput screening for small-molecule modulators of inward rectifier potassium channels. PubMed.
  • Molecular Devices. (n.d.). A Novel Homogenous Potassium Ion Channel Assay for High-Throughput Screening. Molecular Devices.
  • Weaver, C. D., & Lindsley, C. W. (2013). High-throughput Screening for Small-molecule Modulators of Inward Rectifier Potassium Channels. PMC - NIH.

Sources

Application Notes and Protocols: Development of Kinase Inhibitors Based on the 3-(p-Tolylamino)-2,3-dihydrothiophene 1,1-dioxide Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond. This guide provides a comprehensive overview of the design, synthesis, and biological evaluation of a novel class of potential kinase inhibitors based on the 3-(p-Tolylamino)-2,3-dihydrothiophene 1,1-dioxide scaffold. We present detailed protocols for the chemical synthesis of this scaffold and its derivatives, in vitro biochemical assays to determine inhibitory potency, and cell-based assays to assess activity in a physiological context. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of next-generation kinase inhibitors.

Introduction: The 3-(Arylamino)-2,3-dihydrothiophene 1,1-dioxide Scaffold as a Privileged Kinase Inhibitor Motif

The thiophene ring and its derivatives are well-represented in medicinal chemistry, known for their diverse biological activities. The oxidized form, thiophene 1,1-dioxide, imparts distinct electronic and conformational properties that can be exploited in drug design. When combined with an arylamino substituent at the 3-position, the resulting 3-(arylamino)-2,3-dihydrothiophene 1,1-dioxide core serves as a versatile scaffold. This structure presents key pharmacophoric features: a hydrogen bond donor (the amino group), a hydrogen bond acceptor (the sulfone oxygens), and an aromatic system for π-stacking interactions, all of which are crucial for binding to the ATP pocket of protein kinases. The p-tolyl group on the aniline moiety provides a starting point for exploring the hydrophobic pocket of the kinase active site.

This guide will focus on a hypothetical development program for inhibitors targeting 3-Phosphoinositide-Dependent Protein Kinase-1 (PDK1) , a master regulator in the PI3K/Akt signaling pathway that is frequently hyperactivated in cancer.[1]

Synthesis of the this compound Scaffold and Derivatives

The synthesis of the target scaffold can be approached through a multi-step sequence starting from commercially available materials. The proposed synthetic route is based on established methodologies for the synthesis of related 2,3-dihydrothiophene 1,1-dioxides.[2]

Proposed Synthetic Scheme

Synthetic_Scheme cluster_0 Synthesis of Scaffold start Butadiene sulfolene 2,5-Dihydrothiophene 1,1-dioxide (Sulfolene) start->sulfolene [4+2] Cycloaddition so2 SO2 so2->sulfolene dibromo 3,4-Dibromotetrahydrothiophene 1,1-dioxide sulfolene->dibromo Bromination bromine Br2 bromine->dibromo dihydrothiophene 2,3-Dihydrothiophene 1,1-dioxide dibromo->dihydrothiophene Dehydrobromination hbr_elim HBr Elimination (e.g., DBU) scaffold 3-(p-Tolylamino)-2,3-dihydrothiophene 1,1-dioxide (Target Scaffold) dihydrothiophene->scaffold Michael Addition ptoluidine p-Toluidine ptoluidine->scaffold

Caption: Proposed synthetic route to the target scaffold.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 2,5-Dihydrothiophene 1,1-dioxide (Sulfolene)

  • To a high-pressure reactor, add butadiene (1.2 equivalents) and a catalytic amount of hydroquinone.

  • Cool the reactor to -10 °C and carefully introduce liquid sulfur dioxide (1.0 equivalent).

  • Seal the reactor and allow it to warm to room temperature, then heat to 100 °C for 24 hours.

  • Cool the reactor, vent the excess pressure, and collect the crude solid product.

  • Recrystallize the crude product from ethanol to yield pure 2,5-dihydrothiophene 1,1-dioxide as a white crystalline solid.[3]

Rationale: This is a classic cheletropic reaction. Hydroquinone is added to inhibit the polymerization of butadiene.

Step 2: Synthesis of 3,4-Dibromotetrahydrothiophene 1,1-dioxide

  • Dissolve 2,5-dihydrothiophene 1,1-dioxide (1.0 equivalent) in a suitable solvent such as chloroform.

  • Slowly add a solution of bromine (1.05 equivalents) in chloroform dropwise at 0 °C.

  • Allow the reaction to stir at room temperature for 4 hours, or until the bromine color has dissipated.

  • Remove the solvent under reduced pressure to obtain the crude 3,4-dibromotetrahydrothiophene 1,1-dioxide, which can be used in the next step without further purification.

Rationale: This is a standard electrophilic addition of bromine across the double bond.

Step 3: Synthesis of 2,3-Dihydrothiophene 1,1-dioxide

  • Dissolve the crude 3,4-dibromotetrahydrothiophene 1,1-dioxide (1.0 equivalent) in tetrahydrofuran (THF).

  • Add 1,8-Diazabicycloundec-7-ene (DBU) (1.1 equivalents) dropwise at room temperature.

  • Stir the reaction mixture for 12 hours.

  • Filter the resulting mixture to remove the DBU-HBr salt.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography (silica gel, ethyl acetate/hexanes) to yield 2,3-dihydrothiophene 1,1-dioxide.

Rationale: DBU is a non-nucleophilic base that effectively promotes the elimination of HBr to form the double bond.

Step 4: Synthesis of this compound (Target Scaffold)

  • Dissolve 2,3-dihydrothiophene 1,1-dioxide (1.0 equivalent) in acetonitrile.

  • Add p-toluidine (1.2 equivalents).

  • Heat the mixture to reflux for 6 hours.

  • Cool the reaction mixture to room temperature, and collect the precipitated product by filtration.

  • Wash the solid with cold diethyl ether and dry under vacuum to obtain the final product.

Rationale: This reaction proceeds via a Michael addition of the amine to the electron-deficient double bond of the α,β-unsaturated sulfone.

Hypothetical Kinase Target and Structure-Activity Relationship (SAR)

For this guide, we will hypothesize that the this compound scaffold is a potent inhibitor of PDK1 . The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature of many cancers.[1]

The PI3K/Akt Signaling Pathway

PI3K_Akt_Pathway cluster_pathway PI3K/Akt Signaling RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits to membrane Akt Akt PIP3->Akt Recruits to membrane pAkt p-Akt (Active) PDK1->pAkt Phosphorylates (Thr308) Akt->pAkt Downstream Downstream Effectors (e.g., mTOR, GSK3β) pAkt->Downstream Activates Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Promotes Inhibitor Scaffold-Based Inhibitor Inhibitor->PDK1 Inhibits

Caption: Simplified PI3K/Akt signaling pathway.

Hypothetical SAR Study

To explore the SAR of this scaffold, a library of analogs would be synthesized by varying the substituents on the aniline ring.

Compound IDR Group (on aniline ring)Hypothetical PDK1 IC₅₀ (nM)Rationale for Potency
LEAD-01 4-CH₃ (p-tolyl)150Initial hit, moderate potency.
SAR-01 H500Loss of hydrophobic interaction in the pocket.
SAR-02 4-OCH₃80Electron-donating group may enhance H-bonding of the amine.
SAR-03 4-Cl45Halogen bond donor, improves binding affinity.
SAR-04 4-CF₃250Strong electron-withdrawing group may reduce amine basicity and H-bonding.
SAR-05 3,4-diCl25Increased hydrophobic and potential halogen bond interactions.
SAR-06 4-morpholine15Introduces a soluble group that can interact with the solvent-exposed region.

This data is purely hypothetical and for illustrative purposes.

Protocols for Biological Evaluation

In Vitro Biochemical Kinase Inhibition Assay

This protocol describes a common method to determine the IC₅₀ value of a compound against an isolated kinase enzyme.

Kinase_Assay_Workflow cluster_assay In Vitro Kinase Assay plate Prepare 384-well plate with serially diluted inhibitor enzyme Add Kinase (PDK1) and Peptide Substrate plate->enzyme incubate1 Pre-incubate enzyme->incubate1 atp Initiate reaction with ATP solution incubate1->atp incubate2 Incubate at 30°C atp->incubate2 stop Add Detection Reagent (e.g., Kinase-Glo®) incubate2->stop read Read Luminescence stop->read analyze Calculate % Inhibition and determine IC50 read->analyze

Caption: Workflow for a luminescence-based kinase assay.

Protocol: PDK1 Luminescence-Based Assay

  • Compound Plating: Serially dilute the test compounds in DMSO. Transfer 1 µL of each dilution to a 384-well plate.

  • Kinase/Substrate Addition: Prepare a master mix containing recombinant human PDK1 enzyme and a suitable peptide substrate (e.g., a short peptide derived from Akt) in kinase buffer. Add 10 µL of this mix to each well.

  • Pre-incubation: Gently mix the plate and incubate for 20 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Prepare an ATP solution in kinase buffer at a concentration close to its Km for PDK1. Add 10 µL of the ATP solution to each well to start the kinase reaction.

  • Kinase Reaction: Incubate the plate at 30 °C for 1 hour.

  • Detection: Add 20 µL of a luminescence-based ATP detection reagent (e.g., Kinase-Glo® Max, Promega) to each well. This reagent simultaneously stops the kinase reaction and measures the amount of remaining ATP.

  • Signal Reading: Incubate the plate for 10 minutes at room temperature to stabilize the luminescent signal. Read the luminescence on a plate reader.

  • Data Analysis: The amount of ATP consumed is inversely correlated with the luminescent signal. Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cell-Based Assay for Target Engagement and Cellular Potency

Cell-based assays are crucial to confirm that the inhibitor can penetrate the cell membrane and engage its target in a physiological context.

Protocol: Western Blot Analysis of Akt Phosphorylation

  • Cell Culture: Culture a cancer cell line known to have an active PI3K/Akt pathway (e.g., PC-3 prostate cancer cells) in appropriate media.

  • Seeding: Seed the cells in 6-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of the test compound (and a vehicle control, e.g., DMSO) for 2-4 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and then probe with primary antibodies against phosphorylated Akt (p-Akt Ser473 or Thr308) and total Akt. Use a loading control like GAPDH or β-actin to ensure equal protein loading.

  • Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities using densitometry software. A potent inhibitor should show a dose-dependent decrease in the p-Akt/total Akt ratio.

Data Interpretation and Future Directions

A successful compound from this hypothetical screen would exhibit a low nanomolar IC₅₀ in the biochemical assay and demonstrate a clear, dose-dependent reduction of p-Akt levels in the cell-based assay. The SAR data would guide the next round of chemical synthesis to further optimize potency and selectivity. Future work would involve broader kinase profiling to assess selectivity, evaluation of pharmacokinetic properties, and ultimately, testing in preclinical in vivo models of cancer.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. Its straightforward synthesis and amenability to chemical modification make it an attractive core for structure-based drug design. The protocols and strategies outlined in this guide provide a robust framework for synthesizing, evaluating, and optimizing compounds based on this scaffold, with the ultimate goal of identifying potent and selective drug candidates for clinical development.

References

  • European Patent Office. (n.d.). EP0331919A2 - Process for the preparation of Thiophene derivatives and dihydrothiophen-1-oxides. Google Patents.
  • Feldman, A. K., et al. (2005). Novel small molecule inhibitors of 3-phosphoinositide-dependent kinase-1. Journal of Biological Chemistry, 280(20), 19867-19874. Retrieved from [Link]

  • Wikipedia. (2023, December 27). Sulfolene. Retrieved from [Link]

  • PubChem. (n.d.). 3-Sulfolene. National Institutes of Health. Retrieved from [Link]

Sources

Application Notes and Protocols for the Functionalization of 3-(p-Tolylamino)-2,3-dihydrothiophene 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3-(p-Tolylamino)-2,3-dihydrothiophene 1,1-dioxide Derivatives

The this compound scaffold is a key building block in contemporary medicinal chemistry and materials science. The dihydrothiophene 1,1-dioxide core, a derivative of sulfolene, provides a stable, polar framework, while the arylamino substituent offers a versatile handle for a multitude of chemical transformations.[1][2] Derivatives of this scaffold have shown a wide range of biological activities, including but not limited to anticancer, anti-inflammatory, and antimicrobial properties.[3][4] The ability to precisely modify this core structure is paramount for the development of novel therapeutic agents and functional materials with tailored properties.

This guide provides detailed experimental protocols for the strategic functionalization of this compound, focusing on three primary transformations: electrophilic aromatic substitution on the p-tolyl ring, N-acylation and N-alkylation of the secondary amine, and potential modifications of the dihydrothiophene ring. Each protocol is designed to be self-validating, with explanations for key experimental choices and references to authoritative literature.

I. Electrophilic Aromatic Substitution on the p-Tolyl Ring: Bromination

The electron-donating nature of the amino group strongly activates the p-tolyl ring towards electrophilic aromatic substitution, directing incoming electrophiles to the positions ortho to the amino substituent.[5] Bromination is a common and useful transformation, as the resulting aryl bromides are versatile intermediates for cross-coupling reactions.[6] N-Bromosuccinimide (NBS) is a preferred brominating agent over molecular bromine due to its solid form and safer handling.[7]

Protocol 1: Regioselective Bromination using N-Bromosuccinimide (NBS)

This protocol details the monobromination of this compound at the position ortho to the amino group. Acetonitrile is chosen as the solvent due to its polarity and relative inertness under these reaction conditions.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (MeCN), anhydrous

  • Dichloromethane (CH2Cl2)

  • Saturated aqueous sodium thiosulfate (Na2S2O3) solution

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Reflux condenser (optional, depending on reaction temperature)

Experimental Procedure:

  • Reaction Setup: To a solution of this compound (1.0 mmol, 1.0 equiv) in anhydrous acetonitrile (10 mL) in a round-bottom flask, add N-bromosuccinimide (1.05 mmol, 1.05 equiv) in one portion at room temperature.

  • Reaction Progression: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, the temperature can be gently increased to 40-60°C.[6]

  • Work-up: Upon completion, quench the reaction with saturated aqueous sodium thiosulfate solution to destroy any remaining NBS. Transfer the mixture to a separatory funnel and dilute with dichloromethane.

  • Extraction and Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-((2-bromo-4-methylphenyl)amino)-2,3-dihydrothiophene 1,1-dioxide.

Causality Behind Experimental Choices:

  • The use of a slight excess of NBS ensures complete consumption of the starting material.

  • Acetonitrile is a suitable solvent that dissolves the reactants and is stable to the reaction conditions.

  • The aqueous work-up with sodium thiosulfate and sodium bicarbonate is crucial for removing unreacted NBS and any acidic byproducts, respectively.

Data Presentation: Bromination Reaction Parameters
ParameterValueRationale
Stoichiometry (Substrate:NBS)1 : 1.05Ensures complete conversion of the starting material.
SolventAnhydrous AcetonitrileGood solubility for reactants and inert.
TemperatureRoom Temperature to 60°CAllows for a controlled reaction rate.[6]
Reaction Time1-4 hours (monitored by TLC/LC-MS)Dependent on substrate reactivity and temperature.
Experimental Workflow: Bromination

Bromination_Workflow A Dissolve Substrate in MeCN B Add NBS A->B C Stir at RT (or heat) B->C D Monitor by TLC/LC-MS C->D E Quench with Na2S2O3 D->E Reaction Complete F Extract with CH2Cl2 E->F G Wash with NaHCO3 & Brine F->G H Dry & Concentrate G->H I Purify by Chromatography H->I

Caption: Workflow for the bromination of this compound.

II. N-Functionalization of the Secondary Amine

The secondary amine in the title compound is a prime site for functionalization, allowing for the introduction of a wide variety of substituents through N-acylation and N-alkylation. These modifications are fundamental in drug discovery for modulating the pharmacokinetic and pharmacodynamic properties of a lead compound.[8]

Protocol 2: N-Acylation with an Acyl Chloride

This protocol describes the N-acylation of this compound with an acyl chloride to form the corresponding tertiary amide.[8] The use of a non-nucleophilic base is essential to neutralize the HCl byproduct.[9]

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Dropping funnel

  • Ice bath

Experimental Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 mmol, 1.0 equiv) and triethylamine (1.2 mmol, 1.2 equiv) in anhydrous DCM (10 mL). Cool the solution to 0°C in an ice bath.

  • Addition of Acyl Chloride: Add the acyl chloride (1.1 mmol, 1.1 equiv) dropwise to the stirred solution via a dropping funnel over 10-15 minutes.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction for the disappearance of the starting amine by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.[9]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or flash column chromatography.

Causality Behind Experimental Choices:

  • The reaction is performed at 0°C to control the exothermic reaction between the amine and the acyl chloride.

  • Triethylamine acts as a base to scavenge the HCl generated during the reaction, preventing the protonation of the starting amine.[9]

  • The acidic and basic washes in the work-up remove excess base and any unreacted acyl chloride (hydrolyzed to the carboxylic acid), respectively.

Data Presentation: N-Acylation Reaction Parameters
ParameterValueRationale
Stoichiometry (Amine:Acyl Chloride:Base)1 : 1.1 : 1.2Ensures complete acylation and neutralization of HCl.
SolventAnhydrous DichloromethaneGood solubility and inertness.
Temperature0°C to Room TemperatureControls exothermicity and allows for reaction completion.
Reaction Time1-3 hours (monitored by TLC/LC-MS)Typically rapid for reactive acyl chlorides.
Experimental Workflow: N-Acylation

Acylation_Workflow A Dissolve Amine & Base in DCM B Cool to 0°C A->B C Add Acyl Chloride Dropwise B->C D Warm to RT & Stir C->D E Monitor by TLC/LC-MS D->E F Work-up (Acidic & Basic Washes) E->F Reaction Complete G Dry & Concentrate F->G H Purify G->H

Caption: General workflow for the N-acylation of the secondary amine.

III. Advanced Functionalization: Palladium-Catalyzed Cross-Coupling

For more complex molecular architectures, the brominated derivative from Protocol 1 can be further functionalized using palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.[10] This allows for the introduction of a variety of nitrogen-containing substituents.

Protocol 3: Buchwald-Hartwig Amination of the Brominated Derivative

This protocol outlines a general procedure for the palladium-catalyzed coupling of the brominated substrate with a primary or secondary amine. The choice of ligand and base is crucial for the success of this reaction.[11][12]

Materials:

  • 3-((2-bromo-4-methylphenyl)amino)-2,3-dihydrothiophene 1,1-dioxide (from Protocol 1)

  • Amine coupling partner

  • Palladium precatalyst (e.g., Pd2(dba)3)

  • Phosphine ligand (e.g., XPhos, SPhos)

  • Base (e.g., sodium tert-butoxide (NaOtBu), cesium carbonate (Cs2CO3))

  • Anhydrous toluene or dioxane

  • Round-bottom flask or microwave vial, magnetic stirrer, and stir bar

  • Inert atmosphere glovebox or Schlenk line

Experimental Procedure:

  • Reaction Setup (in a glovebox): To a reaction vessel, add the brominated substrate (1.0 mmol, 1.0 equiv), the palladium precatalyst (e.g., 0.02 mmol Pd2(dba)3), the phosphine ligand (e.g., 0.08 mmol XPhos), and the base (e.g., 1.4 mmol NaOtBu).

  • Addition of Reactants: Add the amine coupling partner (1.2 mmol, 1.2 equiv) and anhydrous toluene (5 mL).

  • Reaction: Seal the vessel and heat the mixture to 80-110°C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable solvent like ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Extraction and Washing: Wash the filtrate with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

  • The reaction must be conducted under an inert atmosphere to prevent the oxidation of the palladium(0) catalyst and the phosphine ligand.

  • The choice of a bulky, electron-rich phosphine ligand like XPhos is often necessary to facilitate the catalytic cycle, particularly the reductive elimination step.[11]

  • A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[12]

Data Presentation: Buchwald-Hartwig Amination Parameters
ParameterValueRationale
Catalyst Loading1-5 mol% PdSufficient for catalytic turnover.
LigandBulky, electron-rich phosphinePromotes efficient oxidative addition and reductive elimination.[11]
BaseNaOtBu, Cs2CO3Strong, non-nucleophilic base to deprotonate the amine.[12]
SolventAnhydrous Toluene or DioxaneHigh-boiling, aprotic solvent suitable for the reaction temperature.
Temperature80-110°CProvides the necessary thermal energy for the catalytic cycle.
Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 Pd(0)L2 OA_Complex Ar-Pd(II)(Br)L2 Pd0->OA_Complex Oxidative Addition (Ar-Br) Amine_Coord [Ar-Pd(II)(HNR'R'')L2]+Br- OA_Complex->Amine_Coord + HNR'R'' Amido_Complex Ar-Pd(II)(NR'R'')L2 Amine_Coord->Amido_Complex - HBr (+ Base) Amido_Complex->Pd0 Reductive Elimination Product Ar-NR'R'' Amido_Complex->Product

Sources

Synthetic Routes to Functionalized 3-(p-Tolylamino)-2,3-dihydrothiophene 1,1-dioxides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 3-Amino-2,3-dihydrothiophene 1,1-dioxide Scaffold

The 2,3-dihydrothiophene 1,1-dioxide core, often referred to as a sulfolene derivative, is a privileged scaffold in medicinal chemistry and materials science. The introduction of an amino functionality at the 3-position, particularly an arylamino group such as p-tolylamino, imparts a unique combination of structural rigidity and electronic properties. These characteristics make functionalized 3-(p-Tolylamino)-2,3-dihydrothiophene 1,1-dioxides attractive candidates for investigation in drug discovery programs, particularly in the development of kinase inhibitors, anti-inflammatory agents, and as building blocks for more complex heterocyclic systems. Thiophene and its derivatives have a rich history in medicinal chemistry, with numerous approved drugs containing this sulfur-based heterocycle.[1][2][3] The sulfone moiety in the dihydrothiophene 1,1-dioxide ring acts as a strong electron-withdrawing group, influencing the reactivity of the molecule and its potential interactions with biological targets. This guide provides a detailed exploration of the synthetic strategies to access these valuable compounds, focusing on the underlying chemical principles and providing actionable laboratory protocols.

Strategic Approaches to Synthesis

The construction of the 3-(p-Tolylamino)-2,3-dihydrothiophene 1,1-dioxide scaffold can be approached through several synthetic strategies. The most prevalent and efficient method involves the conjugate addition of p-toluidine to a suitable electrophilic 2,3-dihydrothiophene 1,1-dioxide precursor. A key intermediate in this approach is often a derivative of 3-sulfolene (2,5-dihydrothiophene 1,1-dioxide) that can be readily functionalized to introduce a leaving group at the 3-position, thereby activating the double bond for nucleophilic attack.

An alternative, though less direct, strategy could involve the construction of the thiophene ring from acyclic precursors already bearing the required functionalities. However, the former approach generally offers greater flexibility and convergency.

Below, we detail a robust and well-precedented two-step synthetic sequence starting from the commercially available 3-sulfolene.

Diagram of the General Synthetic Workflow

Synthetic_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Conjugate Addition A 3-Sulfolene (2,5-Dihydrothiophene 1,1-dioxide) B 3-Bromo-2,3-dihydrothiophene 1,1-dioxide (Precursor) A->B Bromination D This compound (Target Molecule) B->D C p-Toluidine C->D

Caption: General two-step synthetic approach to the target molecule.

Part 1: Synthesis of the Electrophilic Precursor: 3-Bromo-2,3-dihydrothiophene 1,1-dioxide

The initial step involves the bromination of 3-sulfolene. This reaction proceeds via an electrophilic addition of bromine to the double bond, followed by the elimination of hydrogen bromide to yield the vinyl bromide. However, a more controlled and higher-yielding method involves the reaction with N-bromosuccinimide (NBS) which provides a steady, low concentration of bromine.

Protocol 1: Synthesis of 3-Bromo-2,3-dihydrothiophene 1,1-dioxide

Materials:

  • 3-Sulfolene (2,5-dihydrothiophene 1,1-dioxide)

  • N-Bromosuccinimide (NBS)

  • AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (BPO) as a radical initiator

  • Carbon tetrachloride (CCl₄) or other suitable anhydrous, non-polar solvent

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium thiosulfate (Na₂S₂O₃), 10% aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-sulfolene (1 equivalent) and carbon tetrachloride to make a 0.5 M solution.

  • Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN or BPO (0.02-0.05 equivalents).

  • Heat the reaction mixture to reflux (approximately 77 °C for CCl₄) and maintain reflux for 4-6 hours. The reaction progress can be monitored by TLC (Thin Layer Chromatography) using a hexane/ethyl acetate solvent system.

  • After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Filter the reaction mixture to remove the succinimide byproduct.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 10% aqueous sodium thiosulfate solution (to quench any remaining bromine), saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexanes to afford 3-bromo-2,3-dihydrothiophene 1,1-dioxide as a white to off-white solid.

Causality and Experimental Choices:

  • The use of NBS provides a controlled source of bromine, minimizing side reactions.

  • The radical initiator (AIBN or BPO) is crucial for the allylic bromination mechanism.

  • Anhydrous conditions are important to prevent hydrolysis of NBS and the product.

  • The aqueous workup is designed to remove unreacted reagents and byproducts.

Part 2: Conjugate Addition of p-Toluidine

The second and final step is the nucleophilic conjugate addition of p-toluidine to the activated double bond of 3-bromo-2,3-dihydrothiophene 1,1-dioxide. This reaction is a Michael-type addition where the amine attacks the β-carbon relative to the sulfone group. The presence of a base is often beneficial to facilitate the reaction, either by deprotonating the amine to increase its nucleophilicity or by neutralizing the HBr formed during the reaction.

Protocol 2: Synthesis of this compound

Materials:

  • 3-Bromo-2,3-dihydrothiophene 1,1-dioxide (from Protocol 1)

  • p-Toluidine

  • Triethylamine (Et₃N) or another suitable non-nucleophilic base

  • Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂) as the solvent

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a round-bottom flask, dissolve 3-bromo-2,3-dihydrothiophene 1,1-dioxide (1 equivalent) in acetonitrile or dichloromethane.

  • Add p-toluidine (1.2 equivalents) and triethylamine (1.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M aqueous HCl (to remove excess p-toluidine and triethylamine), saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to yield the pure this compound.

Causality and Experimental Choices:

  • The use of a slight excess of p-toluidine and a base helps to drive the reaction to completion.

  • Triethylamine acts as a scavenger for the HBr that is eliminated, preventing the protonation of the p-toluidine and thus maintaining its nucleophilicity.

  • The choice of a polar aprotic solvent like acetonitrile or dichloromethane facilitates the dissolution of the reactants and promotes the reaction.

  • The acidic and basic washes in the workup are essential for removing unreacted starting materials and the base.

Diagram of the Reaction Mechanism

Caption: Proposed mechanism for the conjugate addition of p-toluidine.

Data Presentation: Expected Yields and Characterization

StepProductStarting Material(s)Typical Yield (%)Characterization Methods
13-Bromo-2,3-dihydrothiophene 1,1-dioxide3-Sulfolene, NBS70-85¹H NMR, ¹³C NMR, IR, Mass Spectrometry, Melting Point
2This compound3-Bromo-2,3-dihydrothiophene 1,1-dioxide, p-Toluidine60-75¹H NMR, ¹³C NMR, IR, Mass Spectrometry, Melting Point

¹H NMR (Expected Signals for the Final Product):

  • Aromatic protons of the p-tolyl group.

  • Protons on the dihydrothiophene ring, showing characteristic splitting patterns.

  • A singlet for the methyl group on the p-tolyl ring.

  • A broad singlet for the N-H proton.

Trustworthiness and Self-Validation

The protocols described are based on well-established synthetic transformations in organic chemistry. The success of each step can be validated through standard analytical techniques.

  • TLC Monitoring: Regular monitoring of the reaction progress by TLC is crucial to determine the optimal reaction time and to ensure the complete consumption of starting materials.

  • Spectroscopic Analysis: The identity and purity of the intermediate and the final product must be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

  • Physical Properties: The melting point of the crystalline products should be sharp and consistent with reported values for analogous compounds.

Conclusion and Future Perspectives

The synthetic route detailed in these application notes provides a reliable and efficient method for the preparation of functionalized 3-(p-tolylamino)-2,3-dihydrothiophene 1,1-dioxides. The modularity of this approach allows for the synthesis of a diverse library of analogues by simply varying the aniline component in the conjugate addition step. This opens up avenues for structure-activity relationship (SAR) studies in drug discovery programs. Further functionalization of the dihydrothiophene ring or the p-tolyl group can lead to novel compounds with potentially enhanced biological activities. The protocols provided herein serve as a solid foundation for researchers and scientists in the field of medicinal and synthetic organic chemistry to explore the chemical space around this promising scaffold.

References

  • Block, E. (2011). The synthesis and chemistry of 2,3-dihydrothiophene (1), sometimes named 2-thiolene (Scheme 1), and its derivatives has. Science of Synthesis, 33, 187-220.
  • Gronowitz, S. (Ed.). (1985).
  • Optimization of 3-aminotetrahydrothiophene 1,1-dioxides with improved potency and efficacy as non-electrophilic antioxidant response element (ARE) activators. (2021). RSC Medicinal Chemistry. [Link]

  • Chou, T. S., & Chen, M. H. (1987). A convenient synthesis of 2-sulfolenes. Heterocycles, 26(11), 2829-2834.
  • Bailey, W. J., & Cummins, E. W. (1954). Cyclic Dienes. III. 3-Methylenecyclobutene. Journal of the American Chemical Society, 76(7), 1932–1936.
  • The Dong Group. (2014). Chemistry of Thiophene 1,1-Dioxides. [Link]

  • Wikipedia. (n.d.). Sulfolene. [Link]

  • Butkevich, A. N., et al. (2021). Synthesis of benzo[b]thiophene 1,1-dioxides via Pd-catalyzed sulfinylation of aryl triflates and their use as large Stokes shift fluorophores for multicolor live-cell imaging with self-labeling tags. ChemRxiv. [Link]

  • RSC Publishing. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

  • Cognizance Journal of Multidisciplinary Studies. (2025). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies. [Link]

  • NIH. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. [Link]

Sources

Troubleshooting & Optimization

Improving the yield of 3-(p-Tolylamino)-2,3-dihydrothiophene 1,1-dioxide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused guide to overcoming common challenges in the synthesis of 3-(p-Tolylamino)-2,3-dihydrothiophene 1,1-dioxide. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested advice to empower you to optimize your reaction yields and purity. This guide is structured as an interactive Q&A, addressing the specific, granular issues encountered during synthesis.

Core Reaction Overview

The synthesis of this compound is typically achieved through the reaction of 3-sulfolene (also known as butadiene sulfone) with p-toluidine. The reaction proceeds via a base-catalyzed isomerization of 3-sulfolene to the thermodynamically more stable α,β-unsaturated isomer, 2-sulfolene. This is followed by a nucleophilic conjugate (Michael) addition of p-toluidine to the activated double bond of 2-sulfolene.

Troubleshooting Guide: From Low Yields to Impure Products

This section addresses the most common practical issues encountered during the synthesis. Each problem is broken down into potential causes and actionable solutions.

Q1: My reaction yield is consistently low or I'm getting no product at all. What's going wrong?

Low or zero yield is a frequent frustration. The cause often lies in one of three areas: the reaction mechanism activation, the stability of reactants, or the reaction conditions.

Potential Cause 1: Ineffective Isomerization of 3-Sulfolene

The key to this synthesis is the initial isomerization of 3-sulfolene to 2-sulfolene, which creates the electrophilic center for the amine to attack. This step is base-dependent.[1] Without a suitable base, the reaction will not proceed efficiently.

  • Solution: Introduce a catalytic amount of a non-nucleophilic base. While various bases can be used, an organic base like triethylamine or pyridine is often preferred to minimize side reactions. Start with 0.1 equivalents of the base and monitor the reaction progress. If the reaction is slow, the amount can be incrementally increased.

Potential Cause 2: Suboptimal Thermal Conditions

While a base is necessary, thermal energy is also required to overcome the activation energy for both isomerization and the subsequent addition. However, excessive heat can lead to decomposition. Butadiene sulfone, when heated strongly, can undergo a retro-cheletropic reaction to release 1,3-butadiene and sulfur dioxide gas, which is a competing and unproductive pathway.[2][3][4]

  • Solution: Implement precise temperature control. Aim for a moderate temperature range, typically between 60-80°C, when using solvents like dimethylformamide (DMF) or isopropanol.[5][6] Use an oil bath and a contact thermometer for accurate temperature management. A temperature scouting experiment (e.g., running small-scale reactions at 60°C, 70°C, and 80°C) can identify the sweet spot for your specific setup.

Potential Cause 3: Reagent Purity and Stoichiometry

  • p-Toluidine Oxidation: p-Toluidine, like many anilines, is susceptible to air oxidation, which can lead to colored impurities and reduce the concentration of the active nucleophile.

  • Incorrect Stoichiometry: An incorrect molar ratio of p-toluidine to 3-sulfolene can result in a significant amount of unreacted starting material.

  • Solution:

    • Use freshly purified p-toluidine. If the solid appears discolored (yellow or brown), consider recrystallization or sublimation before use.

    • Employ a slight excess of the amine (e.g., 1.1 to 1.2 equivalents of p-toluidine) to ensure the complete consumption of the limiting reagent, 3-sulfolene. This can help drive the reaction to completion.

Q2: My final product is impure. How can I identify and eliminate contaminants?

Product purity is paramount. Impurities typically arise from unreacted starting materials, reaction intermediates, or side products.

Potential Cause 1: Presence of Unreacted 3-Sulfolene or Isomeric 2-Sulfolene

Due to the equilibrium nature of the isomerization, it's possible to have both 3-sulfolene and 2-sulfolene in the final mixture if the reaction does not go to completion.[1]

  • Solution: Purification by Recrystallization. The target product, this compound, often has different solubility properties than the sulfolene starting materials. A mixed-solvent recrystallization is highly effective.

    • Protocol: Dissolve the crude product in a minimum amount of a hot "good" solvent (e.g., isopropanol or ethyl acetate), in which the product is soluble. Then, slowly add a "poor" solvent (e.g., hexanes or petroleum ether), in which the product is less soluble, until persistent turbidity is observed. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[7] Collect the purified crystals by vacuum filtration.

Potential Cause 2: Polymeric Byproducts

At higher temperatures, the 1,3-butadiene formed from the decomposition of 3-sulfolene can polymerize, leading to intractable residues.[1]

  • Solution: Rigorous Temperature Control and Reaction Time. As mentioned for improving yield, avoid overheating the reaction mixture.[3] Additionally, monitor the reaction by Thin Layer Chromatography (TLC). Once the starting material is consumed, work up the reaction promptly to avoid prolonged heating that could favor byproduct formation.

Frequently Asked Questions (FAQs)

This section provides answers to broader conceptual and safety-related questions about the synthesis.

Q3: Can you illustrate the core reaction mechanism?

Absolutely. The reaction is a two-step process. First, the base abstracts a proton from 3-sulfolene, leading to an equilibrium with the more stable conjugated isomer, 2-sulfolene. Second, the lone pair of the nitrogen atom in p-toluidine attacks the β-carbon of the double bond in 2-sulfolene in a classic Michael addition.

ReactionMechanism cluster_isomerization Step 1: Base-Catalyzed Isomerization cluster_addition Step 2: Michael Addition S3 3-Sulfolene S2 2-Sulfolene (α,β-unsaturated) S3->S2 Isomerization S2_input 2-Sulfolene Base Base (e.g., Et3N) Base->S3 Proton abstraction Proton + H⁺ Product 3-(p-Tolylamino)-2,3- dihydrothiophene 1,1-dioxide S2_input->Product pToluidine p-Toluidine pToluidine->S2_input

Caption: Reaction mechanism for the synthesis.

Q4: What are the critical safety precautions for this reaction?

Safety must always be the top priority in the laboratory.

  • Ventilation: The reaction must be performed in a certified chemical fume hood. Heating 3-sulfolene can cause it to decompose, releasing toxic and corrosive sulfur dioxide (SO₂) gas.[2][3]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (nitrile is a suitable choice).

  • Reagent Handling: 3-sulfolene is an irritant.[2] p-Toluidine is toxic and should be handled with care, avoiding inhalation of dust and skin contact.

Q5: How do I set up and monitor the reaction effectively?

A proper experimental setup is crucial for success. Below is a generalized workflow and a table summarizing key parameters.

Workflow Start Start Reagents 1. Prepare Reagents (3-Sulfolene, p-Toluidine, Solvent, Base) Start->Reagents Setup 2. Assemble Reflux Apparatus (Flask, Condenser, Stirrer, Inert Atmosphere if needed) Reagents->Setup Reaction 3. Heat to Target Temp (e.g., 60-80°C) Setup->Reaction Monitor 4. Monitor by TLC Reaction->Monitor Periodically Monitor->Reaction Continue Workup 5. Reaction Work-up (Cool, Quench, Extract) Monitor->Workup Reaction Complete Purify 6. Purify Product (Recrystallization or Column Chromatography) Workup->Purify Analyze 7. Characterize Product (NMR, MS, MP) Purify->Analyze End End Analyze->End

Caption: General experimental workflow diagram.

Table 1: Summary of Key Reaction Parameters and Optimization Strategies

ParameterRecommended Starting PointOptimization Strategy & Rationale
Solvent Anhydrous DMF or IsopropanolScreen other polar aprotic solvents (e.g., acetonitrile, THF). The solvent must fully dissolve reactants at the reaction temperature to ensure a homogeneous reaction mixture.[5][8]
Base Triethylamine (0.1 eq.)If isomerization is slow, consider a stronger non-nucleophilic base like DBU. The base is critical for generating the reactive 2-sulfolene intermediate.[1]
Temperature 70°CPerform small-scale trials at ±10°C. Temperature needs to be high enough for isomerization but low enough to prevent decomposition of 3-sulfolene into butadiene and SO₂.[3]
Reaction Time 12-24 hoursMonitor starting material consumption via TLC. Prolonged reaction times at high temperatures can lead to byproduct formation.[9]
Stoichiometry 1.1 eq. p-Toluidine / 1.0 eq. 3-SulfoleneA slight excess of the amine can help drive the reaction to completion, maximizing the conversion of the more expensive sulfolene starting material.

By methodically addressing these troubleshooting points and understanding the key parameters outlined in the FAQs, you will be well-equipped to enhance the yield and purity of your this compound synthesis.

References
  • ResearchGate. (n.d.). Selected optimization results for the synthesis of 3 under flow conditions. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). Optimization for the synthesis of 3 in batch. Retrieved from ResearchGate. [Link]

  • Alfred State. (n.d.). ~nthesis. Retrieved from Alfred State. [Link]

  • Wikipedia. (2023, December 2). Sulfolene. Retrieved from Wikipedia. [Link]

  • Google Patents. (n.d.). EP0331919A2 - Process for the preparation of Thiophene derivatives and dihydrothiophen-1-oxides.
  • PubMed Central. (n.d.). Optimization of 3-aminotetrahydrothiophene 1,1-dioxides with improved potency and efficacy as non-electrophilic antioxidant response element (ARE) activators. Retrieved from PubMed Central. [Link]

  • SpringerLink. (n.d.). Synthesis of tetrahydrothiophene 1,1-dioxides annulated with oxazolidine ring. Retrieved from ResearchGate. [Link]

  • ElectronicsAndBooks. (n.d.). Cyclic Dienes. III. The Synthesis of Thiophene 1-Dioxide1,2. Retrieved from ElectronicsAndBooks. [Link]

  • ResearchGate. (n.d.). 33.1.13.3 2,3-Dihydrothiophenes and Derivatives (Update 2019). Retrieved from ResearchGate. [Link]

  • YouTube. (2020, October 2). Diels Alder Reaction Experiment Part 1, Prelab. Retrieved from YouTube. [Link]

  • Utah Tech University. (n.d.). Diels-Alder Reaction. Retrieved from Utah Tech University. [Link]

  • ResearchGate. (n.d.). Synthesis of Thieno[3,2- b ]thiophene 1,1Dioxide Derivatives | Request PDF. Retrieved from ResearchGate. [Link]

  • Encyclopedia.pub. (n.d.). Synthesis of Thienothiophenes. Retrieved from Encyclopedia.pub. [Link]

  • PubMed. (n.d.). Synthesis and Antiproliferative Activity of 3-amino-N-phenyl-1H-indazole-1-carboxamides. Retrieved from PubMed. [Link]

  • University of California, Irvine. (n.d.). Synthesis of 4-Cyclohexene-cis-dicarboxylic Acid Anhydride - (Diels-Alder Reaction). Retrieved from University of California, Irvine. [Link]

  • MDPI. (n.d.). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Retrieved from MDPI. [Link]

  • Organic Syntheses. (n.d.). 1,2,3-benzothiadiazole 1,1-dioxide. Retrieved from Organic Syntheses. [Link]

  • RSC Publishing. (n.d.). Continuous-flow and safe synthesis of 3-amino-4-amidoximinofurazan. Retrieved from RSC Publishing. [Link]

  • PubChem. (n.d.). 3-Sulfolene. Retrieved from PubChem. [Link]

Sources

Technical Support Center: Purification of 3-(p-Tolylamino)-2,3-dihydrothiophene 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for navigating the purification challenges of 3-(p-Tolylamino)-2,3-dihydrothiophene 1,1-dioxide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful isolation of your target compound.

Introduction

This compound is a sulfolene derivative of significant interest in medicinal chemistry and materials science. Its purification, however, can present several challenges, from thermal instability to the removal of closely related impurities. This guide provides a structured approach to overcoming these hurdles, ensuring high purity and yield.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Issue 1: Low Recovery After Purification

Question: I am experiencing a significant loss of product during purification, resulting in a very low yield. What are the likely causes and how can I mitigate this?

Answer:

Low recovery is a common issue that can stem from several factors throughout the purification workflow. Here’s a breakdown of potential causes and solutions:

  • Suboptimal Recrystallization Conditions: The choice of solvent is critical for effective recrystallization. If the compound is too soluble in the chosen solvent at low temperatures, you will lose a significant portion of your product in the mother liquor.

    • Solution: Conduct a small-scale solvent screen to identify the optimal recrystallization solvent or solvent system. A good solvent will dissolve the compound when hot but allow for significant precipitation upon cooling. Refer to the solvent selection table below for guidance.

  • Product Adhesion to Labware: Sulfolene derivatives can sometimes be sticky, leading to loss on glassware during transfers.

    • Solution: Ensure all transfers are quantitative by rinsing glassware with the mother liquor or a small amount of cold recrystallization solvent.

  • Premature Precipitation: If the hot, saturated solution cools too quickly, impurities can be trapped within the newly formed crystals. Subsequent purification steps to remove these impurities will lead to lower yields.

    • Solution: Allow the recrystallization mixture to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.

  • Degradation During Purification: Although generally stable, prolonged exposure to high temperatures or certain solvents could lead to degradation.[1] The sulfolene moiety can undergo a retro-cheletropic reaction to eliminate sulfur dioxide, especially at elevated temperatures.[2]

    • Solution: Minimize the time the compound is heated in solution. If using column chromatography, choose a solvent system that allows for rapid elution.

Issue 2: Persistent Impurities in the Final Product

Question: My final product shows persistent impurities that I am struggling to remove. What are these impurities likely to be and what purification strategy should I adopt?

Answer:

The nature of impurities is highly dependent on the synthetic route used to prepare the this compound. Common impurities can include unreacted starting materials, byproducts, and isomers.

  • Potential Impurities:

    • Unreacted p-toluidine: A common starting material that can be carried through the synthesis.

    • Unreacted 2,3-dihydrothiophene 1,1-dioxide or a precursor: Depending on the synthetic strategy.

    • Isomers: Positional isomers of the tolyl group or isomers of the dihydrothiophene ring can be formed under certain reaction conditions.[3]

    • Oxidation byproducts: The amino group can be susceptible to oxidation.

  • Purification Strategies:

    • Recrystallization: This is often the first line of defense. A carefully chosen solvent system can effectively remove many impurities.

    • Column Chromatography: For impurities with similar polarity to the product, column chromatography is the most effective method. A gradient elution may be necessary to achieve good separation.

    • Acid Wash: If unreacted p-toluidine is the primary impurity, a dilute acid wash of an organic solution of the crude product can be effective. The basic p-toluidine will be protonated and move to the aqueous layer, while the desired product should remain in the organic phase. Neutralize carefully after separation.

Issue 3: Product Oiling Out During Recrystallization

Question: When I try to recrystallize my product, it separates as an oil instead of forming crystals. Why is this happening and how can I fix it?

Answer:

"Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated to a degree that favors liquid-liquid phase separation over crystallization.

  • Causes and Solutions:

    • High Solute Concentration: The solution may be too concentrated.

      • Solution: Add more hot solvent to dissolve the oil, then allow it to cool slowly.

    • Inappropriate Solvent: The solvent may not be ideal for crystallization.

      • Solution: Try a different solvent or a co-solvent system. Adding a "poor" solvent dropwise to a hot, concentrated solution in a "good" solvent can often induce crystallization.

    • Presence of Impurities: Impurities can depress the melting point and interfere with crystal lattice formation.

      • Solution: Attempt a preliminary purification by column chromatography before recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the recommended primary purification methods for this compound?

A1: The two most common and effective purification methods are recrystallization and column chromatography.[1] The choice depends on the scale of the purification and the nature of the impurities. Recrystallization is often suitable for larger quantities with relatively minor impurities, while column chromatography is preferred for smaller scales or when dealing with impurities that are difficult to remove.

Q2: How do I choose the best solvent for recrystallization?

A2: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. A solvent screen is the best approach. Below is a table of common solvents to try, categorized by polarity.

Solvent Polarity Boiling Point (°C) Notes
Ethanol Polar Protic78Often a good starting point for polar compounds.
Isopropanol Polar Protic82Similar to ethanol, but can offer different solubility characteristics.
Ethyl Acetate Polar Aprotic77A good solvent for compounds of intermediate polarity.
Toluene Nonpolar111Can be effective, but the higher boiling point may pose a risk of product degradation.
Hexanes/Heptane Nonpolar~69Often used as an anti-solvent in a co-solvent system with a more polar solvent.

Q3: What are the typical conditions for column chromatography of this compound?

A3: For column chromatography, silica gel is the most common stationary phase. The mobile phase (eluent) will depend on the polarity of the compound and its impurities. A good starting point is a mixture of a nonpolar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. A typical gradient could be from 5% to 50% ethyl acetate in hexanes. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system before running the column.

Q4: Is this compound thermally stable?

A4: Dihydrothiophene 1,1-dioxides can undergo thermal decomposition via a retro-cheletropic reaction to extrude sulfur dioxide.[2] While many are stable at their melting points, prolonged heating, especially in solution, should be avoided to minimize degradation. It is advisable to conduct any purification steps involving heat as quickly as possible.

Q5: How can I assess the purity of my final product?

A5: Purity can be assessed using a combination of techniques:

  • Melting Point: A sharp melting point close to the literature value is a good indicator of high purity. A broad melting range suggests the presence of impurities.[1]

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good sign of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for identifying the desired product and detecting any impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of purity.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Experimental Workflow & Visualization

Purification Decision Workflow

The following diagram illustrates a typical workflow for the purification of this compound.

PurificationWorkflow start Crude Product tlc Assess Purity by TLC start->tlc single_spot Single Spot on TLC? tlc->single_spot recrystallize Recrystallization single_spot->recrystallize Yes column Column Chromatography single_spot->column No check_purity Assess Purity (TLC, MP, NMR) recrystallize->check_purity column->check_purity purity_ok Purity Acceptable? check_purity->purity_ok pure_product Pure Product repeat_purification Repeat Purification or Re-evaluate Strategy repeat_purification->tlc purity_ok->pure_product Yes purity_ok->repeat_purification No

Caption: Decision workflow for purification.

References

  • BenchChem. (2025). Technical Support Center: Purification of 3-Phenyl-2,5-dihydrothiophene 1,1-dioxide.
  • Optimization of 3-aminotetrahydrothiophene 1,1-dioxides with improved potency and efficacy as non-electrophilic antioxidant response element (ARE) activators. PMC. Retrieved from [Link]

  • Harrington, P. J., & DiFiore, K. A. (n.d.).
  • Isidro-Llobet, A., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 84(8), 4615-4628.
  • Nakayama, J., et al. (n.d.). Synthesis, Isolation, and Dimerization and Trimerization of Monosubstituted Thiophene 1,1-Dioxides. Request PDF.
  • Zarovnaya, I. S., & Dul'nev, P. G. (n.d.). Synthesis of tetrahydrothiophene 1,1-dioxides annulated with oxazolidine ring.
  • Isidro-Llobet, A., et al. (2019).
  • BenchChem. (2025). The Thermal Decomposition of 3-Phenyl-2,5-dihydrothiophene 1,1-dioxide: A Comprehensive Technical Guide.
  • PubChem. (n.d.). 3-Sulfolene. Retrieved from [Link]

  • Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfolene. Retrieved from [Link]

Sources

Side-product formation in the synthesis of 3-(p-Tolylamino)-2,3-dihydrothiophene 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the synthesis of 3-(p-Tolylamino)-2,3-dihydrothiophene 1,1-dioxide. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with or developing synthetic routes to this and structurally related compounds. As this specific molecule may not be extensively documented in public literature, this guide draws upon established principles of sulfolene chemistry and amine additions to provide a robust framework for troubleshooting common challenges and side-product formations.

The synthesis of this target molecule likely proceeds via a Michael-type addition of p-toluidine to an unsaturated sulfone precursor, such as 2,3-dihydrothiophene 1,1-dioxide (2-sulfolene) or its isomer, 2,5-dihydrothiophene 1,1-dioxide (3-sulfolene). The inherent reactivity of these intermediates presents several opportunities for side-product formation, which can impact yield, purity, and scalability. This guide will help you navigate these challenges.

Troubleshooting Guide: Common Issues & Solutions

Question 1: Low or No Yield of the Desired Product

"I've run the reaction between 3-sulfolene and p-toluidine but am observing a very low yield of the target this compound. What are the likely causes?"

Answer:

Low yields in this reaction are typically traced back to one of three primary issues: the stability of the starting materials, suboptimal reaction conditions, or the formation of competing side-products.

  • Isomerization of the Sulfolene Precursor: The most common starting material, 3-sulfolene (2,5-dihydrothiophene 1,1-dioxide), is often more stable and commercially available than its isomer, 2-sulfolene (2,3-dihydrothiophene 1,1-dioxide)[1]. The desired 1,4-Michael addition of p-toluidine requires the double bond to be in the 2,3-position. While base-catalyzed isomerization from 3-sulfolene to the reactive 2-sulfolene can occur in situ, the equilibrium may not be favorable under your conditions.

    • Solution: Consider a two-step approach where you first explicitly isomerize 3-sulfolene to 2-sulfolene using a suitable base (e.g., triethylamine, DBU) under controlled conditions before adding the p-toluidine. Alternatively, some protocols suggest that the amine itself can act as the base for isomerization, but this requires careful temperature control.

  • Reaction Temperature and Time: The reaction is highly sensitive to temperature.

    • If the temperature is too low, the rate of both the isomerization and the subsequent addition will be slow, leading to an incomplete reaction.

    • If the temperature is too high, you risk promoting side reactions such as polymerization of the sulfolene, dimerization, or even a retro-cheletropic reaction where 3-sulfolene decomposes back to butadiene and sulfur dioxide[2][3][4][5].

    • Solution: We recommend starting at a moderate temperature (e.g., 40-60 °C) and monitoring the reaction progress by TLC or LC-MS. A gradual increase in temperature may be necessary to drive the reaction to completion.

  • Purity of Reagents: The purity of both the sulfolene and p-toluidine is critical.

    • Sulfolene: Impurities can inhibit the reaction or catalyze polymerization.

    • p-Toluidine: Oxidized p-toluidine can introduce colored impurities that are difficult to remove.

    • Solution: Ensure 3-sulfolene is a white, crystalline solid[6]. If it is discolored, consider recrystallization. Purify p-toluidine by recrystallization or distillation if it appears dark.

Question 2: Identification of a Major, Unidentified Side-Product

"My reaction mixture shows a significant spot on the TLC plate that is not my starting material or desired product. What could this side-product be?"

Answer:

The formation of a major side-product is a common issue. Based on the reactivity of the system, there are several possibilities:

  • Bis-Adduct Formation (Side-Product A): If an excess of the sulfolene precursor is used, or if the reaction conditions are harsh, a second molecule of 2-sulfolene can react with the secondary amine of the desired product. This would result in a tertiary amine adduct.

  • Dimerization of 2-Sulfolene (Side-Product B): 2-Sulfolene is known to be highly reactive and can undergo dimerization, especially at elevated temperatures or in the presence of catalytic impurities[7]. This Diels-Alder type self-condensation reduces the amount of sulfolene available to react with the p-toluidine.

  • Over-Oxidation Product (Side-Product C): If the synthesis of the sulfolene precursor involved an oxidation step (e.g., from tetrahydrothiophene), and residual oxidant is present, you may form undesired oxidized species.

  • Polymerization: 2,3-Dihydrothiophene can undergo acid-catalyzed polymerization[1]. While the sulfone group deactivates the double bond to some extent, polymerization remains a risk, especially under acidic conditions, which can be generated from impurities.

Troubleshooting Workflow:

Troubleshooting_Side_Products start Major Side-Product Observed check_mw Determine MW by LC-MS start->check_mw mw_2x MW ≈ 2x (Product - H) + Sulfolene? check_mw->mw_2x Yes mw_dimer MW ≈ 2x Sulfolene? check_mw->mw_dimer No bis_adduct Hypothesis: Bis-Adduct (A) mw_2x->bis_adduct mw_unknown Other MW? mw_dimer->mw_unknown No dimer Hypothesis: Sulfolene Dimer (B) mw_dimer->dimer Yes polymer Hypothesis: Polymer or Other mw_unknown->polymer solution_bis Solution: - Use slight excess of p-toluidine. - Add sulfolene slowly to the amine. bis_adduct->solution_bis solution_dimer Solution: - Lower reaction temperature. - Ensure slow, controlled addition of reagents. dimer->solution_dimer solution_polymer Solution: - Purify reagents. - Maintain neutral pH. polymer->solution_polymer

Caption: A logical workflow for identifying and mitigating side-product formation.

Frequently Asked Questions (FAQs)

Q1: What is the proposed reaction mechanism for the formation of this compound?

A1: The reaction is believed to proceed through a base-catalyzed isomerization of 3-sulfolene to the more reactive 2-sulfolene, followed by a conjugate (Michael) addition of p-toluidine.

Reaction_Mechanism cluster_0 Step 1: Isomerization (Base-Catalyzed) cluster_1 Step 2: Michael Addition 3-Sulfolene 3-Sulfolene Enolate Enolate Intermediate 3-Sulfolene->Enolate + Base - H+ 2-Sulfolene 2-Sulfolene Enolate->2-Sulfolene + H+ Transition_State Nucleophilic Attack 2-Sulfolene->Transition_State p-Toluidine p-Toluidine p-Toluidine->Transition_State Product 3-(p-Tolylamino)-2,3- dihydrothiophene 1,1-dioxide Transition_State->Product

Caption: Proposed two-step mechanism for the synthesis.

Q2: Which solvent is best for this reaction?

A2: The choice of solvent can significantly influence the reaction outcome. Aprotic polar solvents like DMF or DMSO can facilitate the reaction but may complicate work-up. Alcohols like isopropanol or tert-butanol are also viable options. Some syntheses of related compounds are performed neat (without solvent), but this requires very careful temperature control to prevent runaway reactions or polymerization. High-boiling aromatic solvents like xylene have also been used, particularly when driving the reaction at higher temperatures[3]. We recommend starting with isopropanol due to its moderate boiling point and ease of removal.

Q3: How can I monitor the reaction progress effectively?

A3: Thin-Layer Chromatography (TLC) is the most straightforward method. Use a mobile phase that gives good separation between the starting materials and the product (e.g., a mixture of hexanes and ethyl acetate). Staining with potassium permanganate can be effective for visualizing the sulfolene and the product, as the double bond will react. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal.

Q4: My final product is discolored. What is the best way to purify it?

A4: Discoloration often arises from oxidized p-toluidine or minor polymeric side-products.

  • Recrystallization: This is the most effective method for purification. A mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, is likely to be successful.

  • Column Chromatography: If recrystallization fails to remove the impurities, silica gel chromatography is a reliable alternative.

  • Activated Carbon Treatment: For persistent color, dissolving the crude product in a suitable solvent and stirring with a small amount of activated carbon, followed by hot filtration, can effectively remove color bodies.

Experimental Protocol: Synthesis of this compound

This protocol is a recommended starting point and may require optimization.

ReagentMolar Mass ( g/mol )AmountMoles
3-Sulfolene118.155.0 g42.3 mmol
p-Toluidine107.154.77 g44.5 mmol
Triethylamine101.190.43 g (0.6 mL)4.23 mmol
Isopropanol-50 mL-

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-sulfolene (5.0 g, 42.3 mmol) and isopropanol (50 mL).

  • Add p-toluidine (4.77 g, 44.5 mmol) and triethylamine (0.6 mL, 4.23 mmol) to the suspension.

  • Heat the reaction mixture to a gentle reflux (approx. 80-85 °C) with vigorous stirring.

  • Monitor the reaction progress every hour using TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete (disappearance of 3-sulfolene), allow the mixture to cool to room temperature.

  • Cool the mixture further in an ice bath for 30-60 minutes to induce crystallization of the product.

  • Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold isopropanol.

  • Dry the solid product under vacuum to obtain the crude this compound.

  • Further purify the product by recrystallization from ethanol if necessary.

References

  • Sulfolene - Wikipedia. Wikipedia. Available at: [Link]

  • 33.1.13.3 2,3-Dihydrothiophenes and Derivatives (Update 2019). ResearchGate. Available at: [Link]

  • Cyclic Dienes. III. The Synthesis of Thiophene 1-Dioxide. ElectronicsAndBooks. Available at: [Link]

  • Chemistry of Thiophene 1,1-Dioxides. The Dong Group, University of Texas. Available at: [Link]

  • Process for the preparation of Thiophene derivatives and dihydrothiophen-1-oxides. Google Patents.
  • 1968 3 Sulfolene A Butadiene Source For A Diels Alder Synthesis An Undergraduate Laboratory Experiment. Scribd. Available at: [Link]

  • Diels Alder Reaction Experiment Part 1, Prelab. YouTube. Available at: [Link]

  • Diels Alder Reaction. University of Colorado Boulder. Available at: [Link]

  • 3-Sulfolene: A butadiene source for a Diels-Alder synthesis: An undergraduate laboratory experiment. Semantic Scholar. Available at: [Link]

  • First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. MDPI. Available at: [Link]

  • Synthesis of Thienothiophenes. Encyclopedia.pub. Available at: [Link]

  • Synthesis of Thieno[3,2- b ]thiophene 1,1Dioxide Derivatives. ResearchGate. Available at: [Link]

  • Synthesis of some 3-Furylamine Derivatives. ResearchGate. Available at: [Link]

  • Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts. MDPI. Available at: [Link]

  • Synthesis of π-conjugated polycyclic compounds by late-stage extrusion of chalcogen fragments. Beilstein Journals. Available at: [Link]

  • Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. PMC - NIH. Available at: [Link]

  • 3-Aminopyrroles and their application in the synthesis of pyrrolo(3,2-d)pyrimidine (9-deazapurine) derivatives. ResearchGate. Available at: [Link]

  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. PubMed Central. Available at: [Link]

  • 3-Sulfolene. PubChem. Available at: [Link]

Sources

Optimization of reaction conditions for 3-(p-Tolylamino)-2,3-dihydrothiophene 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-(p-Tolylamino)-2,3-dihydrothiophene 1,1-dioxide Synthesis

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you navigate the challenges of this synthesis and achieve high-yield, high-purity results.

Overview of the Synthesis

The synthesis of this compound is most commonly achieved via a conjugate addition (Michael addition) of p-toluidine to the activated double bond of 3-sulfolene (2,5-dihydrothiophene 1,1-dioxide). The sulfone group acts as a strong electron-withdrawing group, activating the alkene for nucleophilic attack by the amine. While seemingly straightforward, this reaction is sensitive to several parameters that can significantly impact its outcome.

Below is a visual representation of the core reaction pathway.

Reaction_Mechanism cluster_reactants Reactants cluster_product Product Sulfolene 3-Sulfolene Catalyst Base / Solvent Heat (Δ) Sulfolene->Catalyst Toluidine p-Toluidine Toluidine->Catalyst Product 3-(p-Tolylamino)-2,3- dihydrothiophene 1,1-dioxide Catalyst->Product Conjugate Addition Troubleshooting_Low_Yield Start Low Product Yield Detected Check_Base Is a base/catalyst being used? Start->Check_Base Add_Base Action: Add organic base (e.g., TEA, n-Butylamine). Start with 1.0 eq. Check_Base->Add_Base No Check_Solvent What is the solvent? Check_Base->Check_Solvent Yes Add_Base->Check_Solvent Switch_Solvent Action: Switch to polar aprotic solvent (e.g., DMF, Toluene). Check_Solvent->Switch_Solvent Non-polar or Protic Check_Temp What is the temperature? Check_Solvent->Check_Temp Polar Aprotic Switch_Solvent->Check_Temp Increase_Temp Action: Increase temperature incrementally (e.g., 60°C -> 80°C -> 100°C). Check_Temp->Increase_Temp < 60°C Check_Purity Are reagents pure? Check_Temp->Check_Purity ≥ 60°C Increase_Temp->Check_Purity Purify_Reagents Action: Recrystallize 3-Sulfolene. Distill p-Toluidine. Check_Purity->Purify_Reagents No / Unsure Success Yield Improved Check_Purity->Success Yes Purify_Reagents->Success

Caption: Decision workflow for troubleshooting low reaction yields.

Issue 2: Significant Side Product Formation

Question: My reaction produces the desired product, but I'm also seeing several major impurities that are difficult to separate. What are they and how can I prevent them?

Answer: Side product formation often points to conditions that are too harsh or an imbalance in reactivity.

  • Side Product A: 2-Sulfolene Adduct Under basic conditions, 3-sulfolene can isomerize to the thermodynamically more stable 2-sulfolene. While still a Michael acceptor, its reactivity is different and can lead to an isomeric byproduct.

    • Mitigation:

      • Control Base Addition: Add the base slowly and at a lower temperature to control the initial exotherm and minimize isomerization.

      • Lower Temperature: Isomerization is often more pronounced at higher temperatures. Find the lowest temperature at which the primary reaction proceeds efficiently.

  • Side Product B: Di-addition Product It's possible for a second molecule of 3-sulfolene to react with the nitrogen of the product, although this is sterically hindered and less common. More likely is reaction at the aromatic ring if conditions are activating (e.g., strong acid catalysis, which is not typical here).

    • Mitigation:

      • Control Stoichiometry: Use a slight excess of p-toluidine (e.g., 1.1-1.2 equivalents) to ensure the 3-sulfolene is fully consumed and minimize its availability for secondary reactions.

  • Side Product C: Oxidative Impurities Anilines like p-toluidine are susceptible to oxidation, especially at high temperatures in the presence of air, leading to colored impurities.

    • Mitigation:

      • Inert Atmosphere: Run the reaction under an inert atmosphere of nitrogen or argon to exclude oxygen.

      • Degas Solvents: For maximum protection, degas the solvent before use by sparging with nitrogen or using a freeze-pump-thaw cycle.

Issue 3: Challenges in Product Isolation and Purification

Question: The reaction workup is messy, and I'm struggling to get a pure product from my column or recrystallization. What is an effective purification strategy?

Answer: A systematic approach to workup and purification is key. The product is a polar, solid compound.

  • Step 1: Initial Workup

    • Quench and Dilute: After cooling the reaction to room temperature, quench it by adding water. Dilute with an organic solvent in which your product is soluble but water-immiscible (e.g., ethyl acetate, dichloromethane).

    • Aqueous Wash: Perform a series of washes in a separatory funnel. A wash with a dilute acid (e.g., 1M HCl) will remove excess p-toluidine and the organic base. Follow with a wash with saturated sodium bicarbonate to neutralize any remaining acid, and finally a brine wash to remove bulk water.

    • Dry and Concentrate: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

  • Step 2: Purification

    • Recrystallization: This is the most efficient method if a suitable solvent is found. The crude solid can be dissolved in a minimum amount of a hot solvent (e.g., ethanol, isopropanol, or a toluene/hexane mixture) and allowed to cool slowly to form crystals.

    • Column Chromatography: If recrystallization fails, column chromatography is the next step.

      • Stationary Phase: Standard silica gel is appropriate.

      • Mobile Phase: The product is moderately polar. Start with a low polarity eluent like 20% ethyl acetate in hexanes and gradually increase the polarity. The ideal mobile phase should give your product an Rf value of ~0.3 on a TLC plate. Semi-preparative liquid chromatography can be a highly effective method for purifying complex mixtures.

Optimized Starting Protocol & Data Summary

The following protocol is a robust starting point for optimization.

Experimental Protocol
  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser under a nitrogen atmosphere, add 3-sulfolene (1.0 eq) and p-toluidine (1.2 eq).

  • Solvent Addition: Add anhydrous toluene (to make a 0.5 M solution with respect to 3-sulfolene).

  • Base Addition: Add n-butylamine (1.5 eq) to the stirring suspension. [1]4. Heating: Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., 30% Ethyl Acetate/Hexanes), observing the disappearance of the 3-sulfolene spot.

  • Workup: Cool the mixture to room temperature, dilute with ethyl acetate, and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from ethanol or by silica gel chromatography.

Table 1: Influence of Reaction Parameters on Outcome
ParameterCondition AOutcome ACondition BOutcome BRationale
Solvent TolueneGood yield (73%), easy workup [1]DMFExcellent yield (91%), requires careful workup [1]Polar aprotic solvents stabilize intermediates, accelerating the reaction.
Base n-Butylamine (9.0 eq)High yield (91%) [1]TEA (2.0 eq)Moderate yieldStronger primary amine base is more effective than the tertiary amine.
Temperature 60 °CSlower reaction, fewer side products100 °CFaster reaction, potential for isomerizationA balance must be struck between reaction rate and thermal stability.
Stoichiometry 1:1 Amine:SulfoleneRisk of incomplete conversion1.2:1 Amine:SulfoleneDrives reaction to completionLe Châtelier's principle; excess amine ensures sulfolene is consumed.

Frequently Asked Questions (FAQs)

  • Q1: What is the primary role of the base in this reaction? The base increases the nucleophilicity of the p-toluidine by facilitating the removal of its proton during the nucleophilic attack on the sulfolene double bond, thereby lowering the activation energy of the reaction.

  • Q2: Can this protocol be adapted for other aniline derivatives? Yes. This reaction is generally applicable to other primary and secondary anilines. However, electron-withdrawing groups on the aniline ring (e.g., nitro, cyano) will decrease its nucleophilicity, likely requiring more forcing conditions (stronger base, higher temperature). Conversely, electron-donating groups may accelerate the reaction. [2]

  • Q3: How do I know if 3-sulfolene has isomerized to 2-sulfolene? You can check for isomerization by taking a sample of your starting material after adding the base (before the amine has fully reacted) and analyzing it by ¹H NMR. The vinyl protons of 3-sulfolene appear as a singlet around 6.1 ppm, while those of 2-sulfolene appear as two distinct multiplets.

  • Q4: Are there any specific safety concerns with 3-sulfolene? 3-Sulfolene itself is a stable, crystalline solid. However, it can cause serious eye irritation. [3]At very high temperatures (>110 °C), it can undergo a retro-cheletropic reaction to release gaseous butadiene and sulfur dioxide, but these temperatures are typically not required for this amination reaction. [4]Standard laboratory safety practices (lab coat, gloves, safety glasses) are sufficient.

References

  • Moura, C., et al. (2021). Scaled up and telescoped synthesis of propofol under continuous-flow conditions. ResearchGate. Available at: [Link]

  • Wikipedia. (2023). Sulfolene. Available at: [Link]

  • PubChem. 3-Sulfolene. National Institutes of Health. Available at: [Link]

  • Pohorila, A., et al. (2019). Synthesis and Plant Growth Regulatory Activity of 3-Sulfolene Derivatives. Chemistry & Chemical Technology. Available at: [Link]

  • Methodical letter. Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. Available at: [Link]

  • Block, E. (2007). The synthesis and chemistry of 2,3-dihydrothiophene (1). Science of Synthesis. Available at: [Link]

  • Bandini, M., et al. (2018). Optimization of reaction conditions for the synthesis of α-phenyl enaminone 3a. ResearchGate. Available at: [Link]

  • Chavant, P.Y., et al. (2014). 3-Sulfolenes and Their Derivatives: Synthesis and Applications. Synthesis. Available at: [Link]

  • Choi, H., et al. (2017). Optimization of 3-aminotetrahydrothiophene 1,1-dioxides with improved potency and efficacy as non-electrophilic antioxidant response element (ARE) activators. PubMed Central. Available at: [Link]

Sources

Technical Support Center: Stability and Degradation of 3-(p-Tolylamino)-2,3-dihydrothiophene 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(p-Tolylamino)-2,3-dihydrothiophene 1,1-dioxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we address common questions and challenges related to its stability and degradation, drawing upon established principles of organic chemistry and insights from analogous structures.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the recommended storage conditions for this compound to ensure its long-term stability?

A1: Based on the general properties of related sulfone-containing and amino-substituted heterocyclic compounds, we recommend storing this compound in a cool, dark, and dry place.[1] A tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is ideal to minimize exposure to moisture and oxygen. For long-term storage, refrigeration (2-8 °C) is advised. Avoid repeated freeze-thaw cycles if the compound is stored in a freezer.

The rationale for these conditions is to mitigate potential degradation pathways:

  • Hydrolysis: The presence of the amino group and the polar sulfone group could render the molecule susceptible to hydrolysis, especially at non-neutral pH.

  • Oxidation: The amino group can be susceptible to oxidation.

  • Photodegradation: Thiophene and its derivatives can be light-sensitive.[2][3]

  • Thermal Degradation: While many sulfones exhibit high thermal stability, prolonged exposure to elevated temperatures should be avoided.[4][5][6]

Q2: I've noticed a change in the color of my compound from off-white to yellowish-brown upon storage. What could be the cause?

A2: A color change often indicates chemical degradation. The most likely culprits are oxidation of the p-tolylamino group or degradation of the dihydrothiophene ring system. Exposure to air and light can accelerate these processes. We recommend verifying the purity of the material using an appropriate analytical technique such as HPLC or LC-MS to identify any potential degradation products. If degradation is confirmed, it is advisable to purify the compound before use or obtain a fresh batch.

Experimental Troubleshooting

Q3: During my reaction work-up involving an aqueous basic solution (e.g., NaHCO₃ wash), I'm observing significant loss of my product. Why is this happening?

A3: The 2,3-dihydrothiophene 1,1-dioxide ring system can be susceptible to base-catalyzed reactions. In the presence of a base, deprotonation at the C2 position, alpha to the sulfone group, can occur. This can lead to ring-opening or other rearrangement reactions, resulting in the loss of your desired product.

Troubleshooting Steps:

  • Minimize contact time with base: Perform aqueous washes quickly and at low temperatures (e.g., on an ice bath).

  • Use a milder base: If possible, use a weaker base like a phosphate buffer (pH 7-8) instead of strong bases.

  • Alternative work-up: Consider a non-aqueous work-up if your reaction conditions permit. This could involve direct evaporation of the solvent and purification by chromatography.

Q4: My NMR spectrum shows unexpected peaks after leaving my sample dissolved in DMSO-d₆ for a few days. Is the compound unstable in this solvent?

A4: While DMSO is a common solvent for NMR, it is also known to be hygroscopic and can contain trace amounts of acid or base, which could catalyze degradation over time. Furthermore, the sulfone group itself can interact with DMSO. For short-term experiments, this is usually not an issue. However, for longer-term storage in solution, it is advisable to use a freshly opened bottle of deuterated solvent and store the NMR tube at low temperature. If instability persists, consider using a less reactive solvent like deuterated chloroform (CDCl₃) or acetone-d₆, provided the compound is soluble.

Forced Degradation Studies: A Guide for Researchers

Forced degradation studies are crucial for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[7][8] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[8]

Recommended Stress Conditions

The following table outlines recommended starting conditions for forced degradation studies on this compound. The goal is to achieve 5-20% degradation.[8]

Stress ConditionReagent/ConditionTemperatureDurationPotential Degradation Pathway
Acidic Hydrolysis 0.1 M HCl60 °C24-72 hoursHydrolysis of the amino group, ring-opening of the dihydrothiophene.
Basic Hydrolysis 0.1 M NaOHRoom Temp4-24 hoursRing-opening of the dihydrothiophene, potential elimination reactions.
Oxidation 3% H₂O₂Room Temp24-48 hoursOxidation of the amino group, oxidation of the sulfur atom (if not already a sulfone).
Thermal Degradation Solid state100-150 °C24-72 hoursElimination of SO₂, decomposition of the side chain.[5][6]
Photostability UV/Vis light (ICH Q1B)Room TempAs per ICH guidelinesPhotodegradation of the thiophene ring system, oxidation.[2][3]
Experimental Protocol: General Procedure for Forced Degradation
  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Hydrolysis: To separate aliquots of the stock solution, add an equal volume of the acidic or basic solution.

    • Oxidation: Add the oxidizing agent to an aliquot of the stock solution.

    • Thermal: Place a known amount of the solid compound in a vial in an oven. Also, heat an aliquot of the stock solution.

    • Photostability: Expose an aliquot of the stock solution and a sample of the solid compound to light in a photostability chamber. Protect a control sample from light.

  • Neutralization: After the specified time, neutralize the acidic and basic samples to prevent further degradation before analysis.

  • Analysis: Analyze all samples (stressed and control) by a stability-indicating method, typically a reverse-phase HPLC method with UV and/or MS detection.

  • Peak Purity and Mass Balance: Assess the peak purity of the parent compound and calculate the mass balance to ensure that all degradation products are accounted for.

Visualizing Potential Degradation Pathways

The following diagrams illustrate potential degradation pathways for this compound under different stress conditions.

cluster_hydrolysis Hydrolytic Degradation parent_hydrolysis 3-(p-Tolylamino)-2,3- dihydrothiophene 1,1-dioxide acid_hydrolysis Acidic Conditions parent_hydrolysis->acid_hydrolysis H+ base_hydrolysis Basic Conditions parent_hydrolysis->base_hydrolysis OH- hydrolysis_product1 Ring-Opened Product acid_hydrolysis->hydrolysis_product1 hydrolysis_product2 p-Toluidine acid_hydrolysis->hydrolysis_product2 base_hydrolysis->hydrolysis_product1

Caption: Potential Hydrolytic Degradation Pathways.

cluster_oxidation Oxidative Degradation parent_oxidation 3-(p-Tolylamino)-2,3- dihydrothiophene 1,1-dioxide oxidizing_agent Oxidizing Agent (e.g., H2O2) parent_oxidation->oxidizing_agent oxidation_product N-Oxide or other oxidized species oxidizing_agent->oxidation_product

Caption: Potential Oxidative Degradation Pathway.

cluster_thermal Thermal Degradation parent_thermal 3-(p-Tolylamino)-2,3- dihydrothiophene 1,1-dioxide heat Heat (Δ) parent_thermal->heat thermal_product1 Elimination of SO2 heat->thermal_product1 thermal_product2 Rearrangement Products heat->thermal_product2

Caption: Potential Thermal Degradation Pathways.

Workflow for Stability-Indicating Method Development

A robust stability-indicating analytical method is essential for accurately quantifying the compound and its degradation products.

start Start: Method Development forced_degradation Perform Forced Degradation Studies start->forced_degradation sample_analysis Analyze Stressed Samples by HPLC-UV/MS forced_degradation->sample_analysis resolution_check Check for Resolution of Degradants sample_analysis->resolution_check optimize_method Optimize HPLC Method (Mobile Phase, Gradient, Column) resolution_check->optimize_method No method_validation Validate Method (ICH Q2) resolution_check->method_validation Yes optimize_method->sample_analysis end End: Validated Stability- Indicating Method method_validation->end

Caption: Workflow for Stability-Indicating Method Development.

References

  • Thermoanalytical Investigation of Some Sulfone-Containing Drugs - PMC - NIH. Available at: [Link]

  • Thermochemistry of Sulfones Relevant to Oxidative Desulfurization | Energy & Fuels. Available at: [Link]

  • Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups - MDPI. Available at: [Link]

  • Thermal degradation of poly(1-butene sulfone) | Macromolecules - ACS Publications. Available at: [Link]

  • On the thermal degradation of polysulfones IX. The early stages of thermal degradation of poly(1-butene sulfone) and poly(2-methyl-1-pentene sulfone) - ResearchGate. Available at: [Link]

  • Photophysical properties and photostability of novel 2-amino-3-benzothiazole thiophene-based azo disperse dyes - R Discovery. Available at: [Link]

  • Research Article Synthesis of New Thiophene Derivatives and Their Use as Photostabilizers for Rigid Poly(vinyl chloride). Available at: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. Available at: [Link]

  • 2,3-Dihydrothiophenes and Derivatives (Update 2019) - ResearchGate. Available at: [Link]

  • Study of the Chemical Reactivity of a Series of Dihydrothiophenone Derivatives by the Density Functional Theory (DFT) Method - Semantic Scholar. Available at: [Link]

  • Forced Degradation Studies - MedCrave online. Available at: [Link]

  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations - PharmaInfo. Available at: [Link]

  • Forced degradation study of thiocolchicoside: characterization of its degradation products - PubMed. Available at: [Link]

  • A Brief Study on Forced Degradation Studies with Regulatory Guidance. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Low Bioactivity of 3-(p-Tolylamino)-2,3-dihydrothiophene 1,1-dioxide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(p-Tolylamino)-2,3-dihydrothiophene 1,1-dioxide derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the experimental evaluation of this compound class. We will delve into the potential causes of low or inconsistent bioactivity and provide actionable, field-proven troubleshooting strategies to ensure the integrity and reproducibility of your results.

Introduction: Understanding the Chemical Landscape

The this compound scaffold, a class of γ-sultams, has garnered interest for its potential as a source of novel therapeutic agents, including kinase inhibitors. However, like any chemical series, these compounds can present unique challenges in biological assays. This guide will equip you with the knowledge to systematically diagnose and address these issues.

Troubleshooting Guide: A Question-and-Answer Approach

Q1: I'm observing significantly lower potency (higher IC50) than expected in my biochemical assay. What are the likely causes?

A1: This is a common issue that can often be traced back to fundamental compound and assay parameters. Let's break down the potential culprits:

  • Compound Purity and Integrity: Impurities in your compound stock can lead to an overestimation of its concentration, resulting in an apparent decrease in potency.[1] It is crucial to verify the purity of your compound batch using methods like HPLC or LC-MS.

  • Solubility Issues: Poor solubility of the compound in the assay buffer is a frequent cause of lower effective concentration at the target.[1] The compound may be precipitating out of solution, especially at higher concentrations.

  • Compound Stability: The derivative might be degrading under the experimental conditions (e.g., temperature, light exposure, or in the presence of certain buffer components).[1]

  • Assay Conditions:

    • ATP Concentration (for kinase assays): In competitive kinase assays, a high concentration of ATP will require a higher concentration of your inhibitor to achieve the same level of inhibition, thus increasing the apparent IC50.[1]

    • Enzyme Concentration and Activity: The concentration and specific activity of the kinase can influence the inhibitor's potency.[1] Ensure you are using a consistent and validated concentration of a highly active enzyme. A positive control inhibitor is essential to confirm enzyme activity.[1]

Troubleshooting Workflow for Low Potency in Biochemical Assays

start Low Potency Observed purity Verify Compound Purity (HPLC/LC-MS) start->purity purity->purity solubility Assess Solubility (Visual, Nephelometry) purity->solubility purity->solubility stability Evaluate Stability (Time-course study) purity->stability assay_conditions Review Assay Conditions purity->assay_conditions solubility->stability stability->assay_conditions atp_conc Optimize ATP Concentration assay_conditions->atp_conc enzyme_conc Validate Enzyme Activity/Concentration assay_conditions->enzyme_conc reassess Re-evaluate Potency atp_conc->reassess enzyme_conc->reassess

Caption: Troubleshooting workflow for low potency in biochemical assays.

Q2: My compound shows good activity in a biochemical assay, but this potency is significantly lower in cell-based assays. Why the discrepancy?

A2: This is a classic challenge in drug discovery, highlighting the complexity of the cellular environment.[2] Several factors can contribute to this drop-off in activity:

  • Poor Cell Permeability: The compound may not be efficiently crossing the cell membrane to reach its intracellular target.

  • Compound Efflux: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell, preventing it from reaching an effective intracellular concentration.[3]

  • Metabolic Instability: The compound may be rapidly metabolized by the cells into an inactive form.[3]

  • Off-Target Effects: In a cellular context, your compound might engage with other targets that are not present in the biochemical assay, leading to complex downstream effects that mask its intended activity.[4]

Experimental Protocols to Investigate Discrepancies

Parameter Experimental Approach Rationale
Cell Permeability Cellular Uptake Assay (e.g., LC-MS/MS analysis of cell lysates)To quantify the intracellular concentration of the compound.[3]
Compound Efflux Efflux Pump Inhibition AssayPre-incubate cells with a known efflux pump inhibitor (e.g., verapamil) and re-test your compound's bioactivity.[3] A significant increase in potency suggests it is an efflux pump substrate.
Metabolic Stability Microsomal Stability AssayIncubate the compound with liver microsomes to determine its metabolic half-life.[3]
Q3: I am observing high well-to-well variability in my assay plates. How can I improve the consistency of my results?
  • Inconsistent Cell Seeding: Uneven cell distribution across the wells is a major contributor to variability.[1] Ensure your cell suspension is homogenous before and during plating.

  • Compound Dispensing Errors: Inaccurate or inconsistent dispensing of the compound can lead to significant variations.[1] Calibrate your pipettes regularly and consider using automated liquid handlers for high-throughput screening.

  • Edge Effects: Wells on the edge of the plate are more prone to evaporation, which can concentrate the compound and affect cell growth.[5] It is good practice to fill the outer wells with sterile media or PBS and not use them for experimental data points.

  • Reagent Quality and Handling: Ensure all reagents, including media, serum, and assay components, are of high quality and have been stored correctly. Avoid repeated freeze-thaw cycles.[1]

Logical Flow for Reducing Assay Variability

start High Well-to-Well Variability cell_seeding Review Cell Seeding Protocol start->cell_seeding compound_dispensing Check Compound Dispensing cell_seeding->compound_dispensing edge_effects Address Edge Effects compound_dispensing->edge_effects reagent_quality Verify Reagent Quality edge_effects->reagent_quality standardize Standardize Protocols reagent_quality->standardize re_run Re-run Experiment standardize->re_run

Caption: A systematic approach to reducing well-to-well variability.

Frequently Asked Questions (FAQs)

Q: What are the optimal storage conditions for this compound derivatives?

A: As a general recommendation, solid compounds should be stored in a cool, dark, and dry place. For solutions in DMSO, it is advisable to store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q: How can I confirm the integrity of my compound stock over time?

A: Periodically re-analyzing your compound stock by HPLC or LC-MS is the best way to ensure its purity and integrity, especially if you observe a gradual decrease in activity over time.

Q: Could my this compound derivative be a Pan-Assay Interference Compound (PAINS)?

A: This is a critical consideration. Some related structures, such as benzo[b]thiophene 1,1-dioxides, have been reported to act as PAINS.[6] These compounds can interfere with assays through mechanisms like Michael addition with thiol-containing proteins.[6] If you observe activity in multiple, unrelated assays, it is worth investigating potential PAINS behavior.

Q: What are the key chemical properties of the 2,3-dihydrothiophene 1,1-dioxide core that I should be aware of?

A: The 1,1-dioxide group makes the sulfone moiety quite stable. The core structure is a derivative of sulfolene.[7] The reactivity of your specific derivative will be influenced by the substituents on the thiophene ring and the amino group.

References

  • BenchChem. Technical Support Center: Troubleshooting Unexpected Results for Novel Bioactive Compounds. Accessed January 16, 2026.
  • BenchChem. Troubleshooting low bioactivity in 3-Oxo-3-phenylpropanoic acid analogs. Accessed January 16, 2026.
  • Reaction Biology. Testing kinase inhibitors where it matters: Drug screening in intact cells. Published August 13, 2024.
  • Klaeger, S., Gohlke, B., & Kuster, B. Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 2014; 9(12): 2713–2724.
  • Zhang, L., et al. Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors. Chemical Biology & Drug Design, 2021; 98(5): 835-849.
  • Cortes-Ciriano, I., et al. Enhancing kinase-inhibitor activity and selectivity prediction through contrastive learning. Nature Machine Intelligence, 2025; 7: 1-14.
  • Dahlin, J. L., et al. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 2015; 58(5): 2091–2113.
  • Marin Biologic Laboratories.
  • Abdel-Wahab, B. F., et al. Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-. Molecules, 2021; 26(16): 4958.
  • Zhang, Y., et al. Development of Sulfonamide Photoaffinity Inhibitors for Probing Cellular γ-Secretase. ACS Chemical Neuroscience, 2019; 10(4): 1982–1993.
  • Nuvisan. Therapeutically relevant cell-based assays for drug discovery. Accessed January 16, 2026.
  • Haider, S., et al. Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors. Molecules, 2012; 17(6): 7217-31.
  • Yokoi, A., et al. Profiling novel sulfonamide antitumor agents with cell-based phenotypic screens and array-based gene expression analysis. International Journal of Oncology, 2002; 21(6): 1225-31.
  • Khera, M. K., et al. Synthesis and biological evaluation of novel benzothiophene derivatives. Journal of Chemical Sciences, 2018; 130(8): 101.
  • Miltenyi Biotec. Cell-based assays in drug discovery: the key to faster cures?. Published February 9, 2021.
  • ResearchGate. Synthesis and Biological Evaluation of Thiophene and Its Derivatives | Request PDF. Accessed January 16, 2026.
  • ResearchGate. Properties of Thiophene Derivatives and Solubility. Accessed January 16, 2026.
  • ResearchGate. 33.1.13.
  • Wikipedia. Sulfolene. Accessed January 16, 2026.
  • Cheméo. Chemical Properties of Thiophene, tetrahydro-, 1,1-dioxide (CAS 126-33-0). Accessed January 16, 2026.
  • PubChem. Sulfolane. Accessed January 16, 2026.
  • Fei, Z., et al. An Alkylated Indacenodithieno[3,2-b]thiophene-Based Nonfullerene Acceptor with High Crystallinity Exhibiting Single Junction Solar Cell Efficiencies Greater than 13% with Low Voltage Losses.

Sources

Overcoming solubility issues of 3-(p-Tolylamino)-2,3-dihydrothiophene 1,1-dioxide in assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-(p-Tolylamino)-2,3-dihydrothiophene 1,1-dioxide. This resource is designed for researchers, scientists, and drug development professionals to proactively address and overcome common solubility challenges encountered during in vitro and cell-based assays. Our goal is to provide you with the foundational knowledge and practical protocols to ensure the integrity and reproducibility of your experimental data.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Solubility Challenge

This section addresses the fundamental questions regarding the solubility of this compound.

Q1: Why is my this compound poorly soluble in aqueous assay buffers?

A: The limited aqueous solubility of this compound is a direct result of its molecular structure, which contains a combination of polar (hydrophilic) and nonpolar (lipophilic) features.

  • Lipophilic Characteristics: The p-tolyl group (a benzene ring substituted with a methyl group) and the dihydrothiophene backbone are significant contributors to the molecule's nonpolar, hydrophobic nature. These regions resist interaction with polar water molecules.

  • Polar Characteristics: The sulfone group (SO₂) is highly polar and can act as a hydrogen bond acceptor. The secondary amine (-NH-) can act as both a hydrogen bond donor and acceptor.

  • The Balance: In many drug-like molecules, a large lipophilic surface area often overrides the solubilizing effects of a few polar groups, leading to poor overall aqueous solubility.[1] Furthermore, the rigid, crystalline structure of the solid compound requires significant energy to break the crystal lattice, a process that is not energetically favored by interactions with water alone.

cluster_molecule This compound cluster_properties Resulting Properties Structure Core Structure Tolyl p-Tolyl Group (Lipophilic/Hydrophobic) Amine Secondary Amine (-NH-) (Polar, H-Bonding) Sulfone Sulfone (SO₂) (Highly Polar, H-Bond Acceptor) Backbone Dihydrothiophene Ring (Moderately Lipophilic) Solubility Poor Aqueous Solubility Tolyl->Solubility Dominant Effect Amine->Solubility Minor Effect Sulfone->Solubility Minor Effect Precipitation High Precipitation Risk in Assays Solubility->Precipitation

Caption: Structural drivers of poor aqueous solubility.

Q2: I use DMSO to create my stock solutions. What is the maximum recommended final concentration for my assays?

A: While Dimethyl sulfoxide (DMSO) is an excellent solvent for many poorly soluble compounds, its concentration in the final assay medium must be carefully controlled to avoid artifacts.[2]

General Guideline: For most cell-based assays, the final concentration of DMSO should be kept ≤ 0.5% (v/v) . Many sensitive cell lines may even require a limit of ≤ 0.1% .[3]

Causality: At higher concentrations, DMSO can induce a variety of off-target effects, including:

  • Cytotoxicity: Concentrations of 1% or higher can significantly reduce cell viability, confounding toxicology or proliferation readouts.[4]

  • Altered Cell Physiology: DMSO can affect cell differentiation, membrane permeability, and enzyme activity.[4]

  • Assay Interference: It can directly inhibit certain enzymes or disrupt protein-protein interactions, leading to false positives or negatives.[5]

Always perform a vehicle control experiment where your cells or biochemical components are exposed to the highest concentration of DMSO used in your compound dilutions to ensure it has no effect on the assay readout.[3]

Q3: What are the signs of compound precipitation in my assay, and how does it affect my results?

A: Compound precipitation can be subtle or obvious, but it invariably leads to erroneous data.

Signs of Precipitation:

  • Visual: Cloudiness, turbidity, or visible particulates in the wells of your microplate. This can be checked by simple visual inspection or more quantitatively through nephelometry.[6]

  • Microscopic: Examination of wells under a microscope may reveal crystalline structures.

  • Physical: After centrifuging a sample of the assay medium, a solid pellet may be visible.[7]

Impact on Assay Results:

  • Inaccurate Concentration: The concentration of the compound in solution is unknown and lower than intended, leading to an underestimation of its potency (artificially high IC₅₀/EC₅₀).

  • Assay Interference: Precipitates or aggregates can interfere with optical-based readouts (e.g., absorbance, fluorescence, luminescence) by scattering light.[6]

  • Nonspecific Activity: Compound aggregates can nonspecifically inhibit enzymes or disrupt cellular processes, a common mechanism for false positives in high-throughput screening.[8]

Section 2: Troubleshooting Guides & Experimental Protocols

This section provides a tiered approach to systematically resolving solubility issues.

Q4: My compound precipitates when I dilute my DMSO stock solution into the aqueous assay buffer. What is my first step?

A: This phenomenon is known as "kinetic" precipitation, where a compound soluble in a high concentration of an organic solvent crashes out upon dilution into an aqueous medium. The first step is to determine the practical kinetic solubility limit in your specific assay buffer and optimize your stock concentration and dilution scheme accordingly.

Protocol 1: Determining Kinetic Solubility & Optimizing Dilution

This protocol uses a simple visual or light-scattering method to estimate the solubility limit.

  • Prepare High-Concentration Stock: Prepare a 10 mM stock solution of your compound in 100% DMSO.

  • Prepare Assay Buffer: Use the exact aqueous buffer (including any serum, BSA, or other additives) that will be used in the final assay.

  • Serial Dilution: In a clear 96-well plate, add 100 µL of assay buffer to wells A1 through H1.

  • Initial Dilution: Add 2 µL of your 10 mM DMSO stock to well A1 (this creates a 1:51 dilution, ~200 µM with ~2% DMSO). Mix thoroughly by pipetting.

  • Observe: Immediately inspect the well for any signs of cloudiness or precipitate against a dark background.

  • Continue Dilutions: If well A1 is clear, transfer 50 µL from well A1 to well B1, mix, and observe. Continue this 2-fold serial dilution down the column.

  • Identify Solubility Limit: The concentration in the last clear well is your approximate kinetic solubility limit under these conditions.

  • Adjust Dosing Strategy: Design your assay's final concentrations to be well below this observed limit. For example, if precipitation occurs at 50 µM, your highest assay concentration should be ≤ 25 µM.

Data Interpretation Table

ObservationImplication & Action
Precipitation at all tested concentrations The compound is extremely insoluble. The DMSO stock concentration is too high. Action: Repeat the protocol with a 1 mM stock. If issues persist, proceed to Tier 2 strategies.
Precipitation above a specific concentration (e.g., >50 µM) The kinetic solubility limit has been identified. Action: Ensure the highest concentration in your final assay plate is at least 2-fold below this limit.
No precipitation observed up to 200 µM The compound has sufficient kinetic solubility for most assays. Action: Proceed with your experiment, but remain vigilant, as incubation time can sometimes lead to delayed precipitation.
Q5: Reducing the DMSO concentration leads to precipitation, but my assay is sensitive to DMSO >0.5%. What alternative solvents can I explore?

A: If DMSO is not a viable option due to assay interference or toxicity, other organic solvents can be tested. However, each comes with its own set of properties and potential liabilities.

Tier 2 Solvents & Co-Solvents

SolventClassBoiling PointKey AdvantagesKey Disadvantages
Dimethylformamide (DMF) Aprotic, Polar153 °CStrong solubilizing power, similar to DMSO.Higher toxicity than DMSO; can be reactive.[9]
N-Methyl-2-pyrrolidone (NMP) Aprotic, Polar202 °CExcellent solubilizer, low volatility.Potential for reproductive toxicity; higher viscosity.[9]
Ethanol Protic, Polar78 °CBiologically compatible, low toxicity.Weaker solubilizing power for lipophilic compounds.
Cyrene™ Aprotic, Dipolar227 °C"Green" bio-based alternative, low toxicity reported.[10]Newer solvent, less historical data available.[11]

Protocol 2: Testing an Alternative Solvent

  • Select a Candidate: Choose a solvent from the table above (e.g., DMF).

  • Prepare Stock: Create a 10 mM stock solution of the compound in 100% DMF.

  • Test for Miscibility: Ensure the solvent is miscible with your assay buffer at the intended final concentration (e.g., 1% DMF in buffer).

  • Determine Kinetic Solubility: Repeat Protocol 1 using the DMF stock solution.

  • Run a Vehicle Control: Crucially, you must test the effect of the new solvent on your assay. Run a dose-response curve of the solvent alone (e.g., 0.1% to 2% DMF) to identify any inhibitory or activating effects on your biological system.

Q6: My compound's intrinsic solubility is too low for my required assay concentrations, even with alternative solvents. What advanced formulation strategies can I use?

A: When simple solvent systems fail, formulation aids that alter the compound's micro-environment can dramatically improve apparent solubility. The use of cyclodextrins is a widely adopted and effective method.

Tier 3 Advanced Formulation: Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate poorly soluble "guest" molecules, like your compound, forming an "inclusion complex" that is water-soluble.[12][13]

Protocol 3: Solubility Enhancement with HP-β-CD

Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common, low-toxicity choice for in vitro studies.[12]

  • Prepare HP-β-CD Solution: Prepare a 45% (w/v) solution of HP-β-CD in your aqueous assay buffer. This will serve as the formulation vehicle.

  • Add Compound: Weigh the solid this compound and add it directly to the HP-β-CD solution to achieve your desired highest stock concentration (e.g., 1 mM).

  • Facilitate Complexation: Vortex the mixture vigorously for 5-10 minutes. Then, place it on a shaker or rotator at room temperature for 24-48 hours to allow for equilibrium of the inclusion complex formation.

  • Remove Undissolved Compound: After incubation, centrifuge the solution at high speed (e.g., 14,000 x g) for 15-20 minutes to pellet any remaining, undissolved solid.

  • Isolate Solubilized Stock: Carefully collect the supernatant. This is your solubilized stock solution. The concentration should be confirmed analytically (e.g., via HPLC-UV).

  • Assay Dosing: Use this aqueous stock for serial dilutions in your assay.

  • Crucial Control: Remember to run a vehicle control with the same concentration of HP-β-CD used in your highest compound dose to ensure the cyclodextrin itself does not interfere with the assay.

cluster_tier1 Tier 1: Solvent Optimization cluster_tier2 Tier 2: Alternative Solvents cluster_tier3 Tier 3: Advanced Formulation Start Solubility Issue Identified: Precipitation in Assay P1_Sol_Limit Protocol 1: Determine Kinetic Solubility Limit in DMSO Start->P1_Sol_Limit P1_Decision Is required concentration < solubility limit AND final [DMSO] ≤ 0.5%? P1_Sol_Limit->P1_Decision P2_Select Select Alternative: DMF, NMP, Ethanol, etc. P1_Decision->P2_Select No End_Success Proceed with Assay P1_Decision->End_Success Yes P2_Test Protocol 2: Test Solubility & Run New Vehicle Control P2_Select->P2_Test P2_Decision Is compound soluble without assay interference? P2_Test->P2_Decision P3_Select Use Formulation Aid: e.g., Cyclodextrins P2_Decision->P3_Select No P2_Decision->End_Success Yes P3_Test Protocol 3: Prepare Inclusion Complex with HP-β-CD P3_Select->P3_Test P3_Decision Is compound soluble without vehicle interference? P3_Test->P3_Decision P3_Decision->End_Success Yes End_Fail Consult Formulation Specialist P3_Decision->End_Fail No

Caption: A tiered workflow for troubleshooting compound solubility.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Wikipedia. (n.d.). Sulfolene. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2,3-Dihydrothiophene 1,1-dioxide (CAS 1192-16-1). Retrieved from [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • ResearchGate. (2015). Is there any alternative solvent to DMSO, if the compound is insoluble in DMSO?. Retrieved from [Link]

  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Assay Interference by Chemical Reactivity - Assay Guidance Manual. Retrieved from [Link]

  • Popa, G., Ștefan, M., Bîcu, E., & Uritu, C. M. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(5), 589. [Link]

  • Kern, S. (2008). In vitro solubility assays in drug discovery. Combinatorial Chemistry & High Throughput Screening, 11(9), 718–727. [Link]

  • ResearchGate. (n.d.). The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of DMSO on assay performance. Retrieved from [Link]

  • ResearchGate. (2024). Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Assay Interference by Aggregation - Assay Guidance Manual. Retrieved from [Link]

  • SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Retrieved from [Link]

  • Henderson, J., Aylott, J. W., & Woodward, S. (2019). Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. RSC Medicinal Chemistry, 11(1), 114–119. [Link]

  • MDPI. (n.d.). A Novel Series of[1][14][15]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Retrieved from [Link]

  • National Institutes of Health. (n.d.). High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay. Retrieved from [Link]

  • PubChem. (n.d.). dihydrothiophen-3(2H)-one 1,1-dioxide. Retrieved from [Link]

  • ResearchGate. (2015). Does DMSO have an influence on tube formation assay (with EPC)?. Retrieved from [Link]

  • ScienceDirect. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Retrieved from [Link]

  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Retrieved from [Link]

  • RSC Publishing. (n.d.). Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. Retrieved from [Link]

  • myadlm.org. (2015). How to Detect and Solve Immunoassay Interference. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,3-Dihydrothiophene. Retrieved from [Link]

  • PubMed. (n.d.). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. Retrieved from [Link]

  • Cyclodextrins. (2024). Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. Retrieved from [Link]

  • PubMed. (n.d.). Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Retrieved from [Link]

  • LFA. (2024). 5 Pharmaceutical Solubilizers Types: Enhancing Drug Solubility for Improved Bioavailability. Retrieved from [Link]

  • ResearchGate. (n.d.). Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. Retrieved from [Link]

  • MDPI. (n.d.). A Rational Insight into the Effect of Dimethyl Sulfoxide on TNF-α Activity. Retrieved from [Link]

  • Reddit. (2023). DMSO vs. DMF for biological testing. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Thiophene, tetrahydro-, 1,1-dioxide (CAS 126-33-0). Retrieved from [Link]

  • ResearchGate. (n.d.). What is the reason behind the precipitation of drugs or compounds during MTT assay in 96-well plates after the treatment?. Retrieved from [Link]

  • ResearchGate. (2017). Apart from DMSO, which other solvent can I use to dissolve my DCM soluble compounds for MTT assay?. Retrieved from [Link]

Sources

Refinement of analytical methods for 3-(p-Tolylamino)-2,3-dihydrothiophene 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs for the analytical refinement of 3-(p-Tolylamino)-2,3-dihydrothiophene 1,1-dioxide. As Senior Application Scientists, we have structured this guide to move beyond simple procedural lists, focusing instead on the fundamental principles and causal relationships that underpin robust analytical methodology.

Section 1: Core Principles & Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation of a successful analytical strategy for this compound.

Q1: What is the recommended primary analytical technique for purity and stability testing of this compound?

For quantitative analysis, such as purity determination and stability studies, a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the industry standard and our primary recommendation. The molecule's chromophore (the p-tolylamino group) allows for sensitive UV detection, while its polarity is well-suited for reverse-phase chromatography. For identity confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.

Q2: How should I prepare samples of this compound for analysis?

The compound is a stable, crystalline solid under standard conditions.[1] A typical starting point for sample preparation involves dissolving a precisely weighed amount of the material in a suitable solvent to a concentration of approximately 0.5-1.0 mg/mL.

  • Solvent Selection: Acetonitrile is an excellent first choice as it is a strong, UV-transparent solvent compatible with RP-HPLC. A 50:50 mixture of acetonitrile and water or mobile phase A is also highly effective for ensuring complete dissolution and compatibility with the initial chromatographic conditions.

  • Stability in Solution: While the solid is stable, solution stability should be verified. Thiophene rings can be susceptible to oxidation over time, potentially forming S-oxides or epoxides, which could lead to the appearance of new, small peaks in the chromatogram.[2] It is recommended to analyze solutions within 24 hours of preparation or to conduct a formal solution stability study.

Q3: What are the likely degradation pathways for this molecule, and how can I detect them?

The primary points of instability are the dihydrothiophene ring and the amino linkage.

  • Oxidation: The sulfur atom is already fully oxidized to a sulfone, which is a very stable functional group.[3] However, the double bond in the 2,3-dihydrothiophene ring could be susceptible to oxidation or isomerization, especially under harsh conditions (strong oxidants, high heat, UV light).[4]

  • Hydrolysis: The amino linkage could be susceptible to hydrolysis under strongly acidic or basic conditions, potentially cleaving the p-toluidine group.

  • Detection: An appropriately developed stability-indicating HPLC method, typically employing a gradient elution, is the best way to detect these potential degradants. The goal is to achieve baseline separation between the main peak and all impurity peaks.[5]

Section 2: The Core Analytical Technique: RP-HPLC Method Refinement

This section provides a robust starting point for an HPLC-UV method and a detailed troubleshooting guide to refine and resolve common issues.

Proposed Starting HPLC-UV Method Parameters

The following table outlines a scientifically sound starting point for method development. The choices are grounded in the physicochemical properties of the analyte and common practices for similar pharmaceutical compounds.[6]

ParameterRecommended SettingRationale & Expertise
Column C18, 150 x 4.6 mm, 3.5 µmThe C18 stationary phase provides excellent hydrophobic retention for the aromatic p-tolyl group. A 3.5 µm particle size offers a good balance between efficiency and backpressure.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid acts as an ion-pairing agent, protonating the secondary amine. This improves peak shape by preventing interaction with residual silanols on the silica backbone.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is the preferred organic modifier for its low viscosity and UV transparency. The acid is included to maintain a consistent pH across the gradient.
Gradient Program 20% B to 95% B over 15 minA gradient is essential to elute any potential impurities that are more or less hydrophobic than the parent compound, making the method stability-indicating.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency.
UV Detection 254 nmThis wavelength is a common starting point for aromatic compounds. For optimal sensitivity, a UV scan of the analyte should be performed to identify the wavelength of maximum absorbance (λ-max).
Injection Volume 10 µLA standard volume that balances sensitivity with the risk of column overload.
HPLC Troubleshooting Guide

HPLC_Troubleshooting_Workflow

Q: My main peak is tailing significantly. What is the cause and how do I fix it?

  • Underlying Cause: The most probable cause is a secondary interaction between the basic nitrogen of the p-tolylamino group and acidic residual silanol groups on the C18 column's silica backbone. This interaction slows a portion of the analyte molecules, causing them to elute later and creating a "tail."

  • Step-by-Step Solution:

    • Increase Mobile Phase Acidity: The 0.1% formic acid is intended to protonate the amine, preventing this interaction. If tailing persists, increase the concentration to 0.2%.

    • Use a Stronger Ion-Pairing Agent: If formic acid is insufficient, switch to 0.1% Trifluoroacetic Acid (TFA). TFA is a stronger acid and provides more effective shielding of the silanol groups. Be aware that TFA can be difficult to remove from the column and may suppress MS signals if using LC-MS.

    • Use an End-Capped Column: Ensure your C18 column is "end-capped," a process where manufacturers treat the silica to block most residual silanols.

Q: My retention time is shifting between injections. Why?

  • Underlying Cause: Retention time instability is most often due to insufficient column equilibration or temperature fluctuations. The mobile phase composition within the column must be stable before each injection, and temperature directly affects retention.

  • Step-by-Step Solution:

    • Verify Equilibration Time: Ensure your method includes a post-run equilibration step at the initial mobile phase conditions (e.g., 20% B) for at least 10 column volumes. For a 150x4.6 mm column at 1 mL/min, this is approximately 15-20 minutes.

    • Check Column Thermostat: Confirm that the column oven is on, set to the correct temperature (30 °C), and has had time to stabilize. Even small ambient temperature changes can cause drift.

    • Check for Pump Issues: Observe the pump pressure trace. Significant fluctuations may indicate a leak or bubble in the pump heads, which would alter the mobile phase composition and affect retention times.

Q: I see small, unexpected peaks in my chromatogram, especially in the blank injection after a sample. What are they?

  • Underlying Cause: These are likely "ghost peaks" or carryover. The analyte may have some slight solubility issues in the mobile phase or may adsorb to active sites within the HPLC system (e.g., the injector rotor seal). When the strong solvent of the gradient passes, it can wash off this adsorbed material, causing it to appear in subsequent runs.

  • Step-by-Step Solution:

    • Improve Needle Wash: Modify the injector program to include a strong needle wash step after each injection. A wash solvent like 50:50 Acetonitrile:Isopropanol is often effective at removing adsorbed analyte.

    • Prepare Fresh Mobile Phase: Ghost peaks can also arise from contaminated solvents or slow degradation of mobile phase additives. Prepare fresh mobile phase daily.

    • Confirm Peak Identity: If the peaks persist, they may be actual impurities or degradants. Use LC-MS to determine their mass and investigate their origin.[7]

Section 3: Confirmatory & Alternative Analytical Techniques

While HPLC-UV is the workhorse for quantification, a complete analytical package relies on orthogonal techniques for confirmation.

Analytical_Workflow

Q: How can I definitively confirm the identity of my main peak and characterize impurities?

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the ideal technique. By interfacing the HPLC with a mass spectrometer, you can obtain the mass-to-charge ratio (m/z) of your main peak, confirming its molecular weight. Any impurity peaks can also be analyzed to get crucial clues about their structure (e.g., a +16 Da shift suggests oxidation).[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For ultimate structural confirmation, ¹H and ¹³C NMR of an isolated sample or a purified reference standard is essential. The chemical shifts and coupling patterns provide a unique fingerprint of the molecule's atomic connectivity.[9][10]

Q: Is Gas Chromatography (GC) a suitable technique for this compound?

  • Generally Not Recommended for the Parent Compound: this compound has a relatively high molecular weight and boiling point. The sulfone group, while stable, can be prone to thermal decomposition at the high temperatures required for GC analysis.

  • Suitable for Specific Applications: GC-MS is, however, the gold standard for analyzing volatile and semi-volatile impurities, such as residual solvents from the synthesis (e.g., ether, toluene, methylene chloride).[11] A headspace GC-MS method would be appropriate for this specific task.

References

  • Supplementary Information on Thiophene Derivatives. Bruker. Provides examples of NMR and high-resolution mass spectrometry (HRMS) data for complex thiophene-containing molecules. 8

  • Safety Data Sheet for 2,5-Dihydrothiophene-1,1-dioxide. Sigma-Aldrich. Details the chemical stability, noting that the product is stable under ambient conditions but can form explosive mixtures with air upon intense heating. Link

  • A Comparative Analysis of 2,5-Dihydrothiophene and 2,3-Dihydrothiophene Reactivity. Benchchem. Discusses the reactivity of dihydrothiophene isomers, including oxidation and isomerization, which are key to understanding potential degradation pathways. 4

  • Thiophene, tetrahydro-, 1,1-dioxide - NIST WebBook. National Institute of Standards and Technology. Provides mass spectral data for the related compound sulfolane, illustrating typical fragmentation patterns for such molecules. Link

  • Sulfolene - Wikipedia. Wikipedia. Describes sulfolene (2,5-dihydrothiophene 1,1-dioxide) as a white, odorless, crystalline, and indefinitely storable solid. Link

  • 17O NMR spectroscopy of sulfolenes (2,5-dihydrothiophene-1,1-dioxides). PubMed. A research article discussing the use of advanced NMR techniques to distinguish between related isomers of dihydrothiophene derivatives. Link

  • Comprehensive high-performance liquid chromatographic methodology for the determination of thiothixene. PubMed. Describes an HPLC method for a complex sulfonamide drug, highlighting the importance of resolving isomers and degradants. Link

  • 2,3-Dihydrothiophenes and Derivatives. ResearchGate. A review covering the synthesis and reactions of 2,3-dihydrothiophenes, useful for understanding potential starting materials and byproducts. Link

  • 1,2,3-benzothiadiazole 1,1-dioxide - Organic Syntheses Procedure. Organic Syntheses. Provides detailed experimental procedures for handling related sulfur-containing heterocycles, including extraction with solvents like methylene chloride and ether. Link

  • Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. MDPI. Details the development of a fast HPLC method for various thiophenic compounds, providing a practical example of method development in a related field. Link

  • Complete analysis of the 1H nmr spectrum of tetrahydrothiophene. ResearchGate. A detailed analysis of the NMR spectrum of a related saturated five-membered sulfur heterocycle, providing insights into expected coupling constants and spectral complexity. Link

  • Sulfolane - PubChem. National Center for Biotechnology Information. Describes sulfolane as a stable, high-boiling liquid used as an industrial solvent, confirming the general stability of the tetrahydrothiophene 1,1-dioxide core. Link

  • Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes. PMC - NIH. Discusses the oxidative metabolism of thiophenes into reactive intermediates like S-oxides and epoxides, relevant for understanding potential degradation and in vivo behavior. Link

Sources

Technical Support Center: Catalyst Optimization for 3-(p-Tolylamino)-2,3-dihydrothiophene 1,1-dioxide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The synthesis of 3-(p-Tolylamino)-2,3-dihydrothiophene 1,1-dioxide is a critical step in the development of novel therapeutic agents and functional materials. This molecule, belonging to the class of sulfolene derivatives, presents unique synthetic challenges, primarily centered around the key conjugate addition step. The selection of an appropriate catalyst is paramount to achieving high yield, purity, and process efficiency. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to empower researchers in overcoming common hurdles associated with this synthesis.

Section 1: Core Synthetic Strategy & The Role of Catalysis

The most direct and atom-economical route to this compound involves the conjugate (Michael) addition of p-toluidine to 2,5-dihydrothiophene 1,1-dioxide (commonly known as 3-sulfolene). The sulfone group acts as a powerful electron-withdrawing group, activating the double bond for nucleophilic attack by the amine.

The catalyst's primary role is to facilitate this nucleophilic addition. This is typically achieved through base catalysis, which can operate via two principal mechanisms:

  • Deprotonation of the Nucleophile: The base removes a proton from the p-toluidine, generating a more potent tolylamide anion which readily attacks the activated double bond.

  • Activation of the Substrate (Less Common): In some cases, a Lewis base might interact with the sulfone, further polarizing the C=C bond, though this is less prevalent for this specific transformation.

The choice of base is non-trivial; it must be strong enough to deprotonate the amine (or otherwise activate the system) without promoting undesirable side reactions such as elimination or polymerization.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction shows very low or no conversion to the desired product. What are the likely causes and how can I fix it?

Answer: Low conversion is the most frequent issue and typically points to one of three areas: catalyst inefficiency, reagent quality, or suboptimal reaction conditions.

  • Insufficient Catalyst Strength: p-Toluidine is a relatively weak nucleophile. The chosen base may not be strong enough to generate a sufficient concentration of the reactive amide anion.

    • Solution: Switch to a stronger, non-nucleophilic base. While inorganic bases like K₂CO₃ can work, organic bases like 1,8-Diazabicycloundec-7-ene (DBU) or 7-Methyl-1,5,7-triazabicyclo(4.4.0)dec-5-ene (MTBD) are often superior due to better solubility in organic solvents and higher basicity.

  • Reagent Purity:

    • 3-Sulfolene: This reagent can degrade over time. Ensure it is a clean, white crystalline solid. If it appears discolored, recrystallization from ethanol/water is recommended.

    • p-Toluidine: Must be pure and free from oxidation products (often appearing as dark coloration). Distillation or recrystallization may be necessary.

    • Solvent: Residual water in the solvent can protonate the amide anion, quenching the reaction. Ensure you are using a dry, aprotic solvent like THF, Dioxane, or Toluene.

  • Temperature: While many Michael additions proceed at room temperature, this specific reaction may require heating to overcome its activation energy.

    • Solution: Gradually increase the reaction temperature in 10-15 °C increments (e.g., from 25 °C to 40 °C, then to 60 °C), monitoring the reaction progress by TLC or LC-MS at each stage.

Troubleshooting Flowchart for Low Yield

G start Low or No Product Yield check_catalyst Is the catalyst appropriate? start->check_catalyst check_reagents Are reagents pure and dry? start->check_reagents check_conditions Are reaction conditions optimal? start->check_conditions catalyst_strength Catalyst pKa too low? check_catalyst->catalyst_strength Yes catalyst_loading Catalyst loading sufficient? check_catalyst->catalyst_loading Yes reagent_purity p-Toluidine or Sulfolene degraded? check_reagents->reagent_purity Yes solvent_dryness Solvent contains water? check_reagents->solvent_dryness Yes temperature Temperature too low? check_conditions->temperature Yes solution_catalyst Action: Use stronger base (e.g., DBU). Increase loading to 10-20 mol%. catalyst_strength->solution_catalyst catalyst_loading->solution_catalyst solution_reagents Action: Purify reagents. Use freshly dried solvent. reagent_purity->solution_reagents solvent_dryness->solution_reagents solution_conditions Action: Increase temperature incrementally. Increase reaction time. temperature->solution_conditions

Caption: A decision tree for diagnosing and resolving low product yield.

Question 2: I'm observing a significant amount of an elimination side product, thiophene 1,1-dioxide. How do I prevent this?

Answer: The formation of thiophene 1,1-dioxide arises from the base-catalyzed elimination of H₂ from your desired product or unreacted 3-sulfolene. This is a common issue when using excessively strong bases or high temperatures.[1]

  • Mechanism of Side Product Formation: The base abstracts a proton alpha to the sulfone group in the dihydrothiophene ring, leading to a subsequent elimination to form the more thermodynamically stable conjugated aromatic system.

  • Mitigation Strategies:

    • Use a Non-Nucleophilic, Hindered Base: Bases like DBU are preferred because their steric bulk disfavors acting as a nucleophile while their strength is sufficient for the primary reaction.

    • Control Stoichiometry: Use the base in catalytic amounts (e.g., 5-20 mol%) rather than stoichiometric amounts.

    • Lower the Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Consider a Milder Catalyst: If elimination persists, switch to a milder catalyst system. A phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) with a weaker inorganic base (e.g., K₃PO₄) can be effective. The PTC facilitates the reaction at the interface of a solid-liquid or liquid-liquid system, often requiring lower temperatures and preventing the build-up of high concentrations of strong base in the organic phase.

Question 3: The reaction works, but is very slow. How can I accelerate it without compromising the yield?

Answer: A slow reaction rate with clean product formation is an ideal scenario for optimization.

  • Increase Catalyst Loading: Cautiously increase the catalyst loading from a typical 5 mol% up to 20 mol%. This increases the concentration of the active catalytic species.

  • Increase Temperature: As mentioned, controlled heating is a very effective way to increase the rate. Monitor for side product formation as you increase the heat.

  • Solvent Effects: The choice of solvent can have a profound impact. A more polar aprotic solvent, such as DMSO or DMF, can stabilize the charged intermediates in the reaction mechanism and accelerate the rate compared to less polar solvents like Toluene or THF. However, be aware that purification can be more challenging with high-boiling point polar solvents.

Question 4: How does my choice of catalyst affect product purification?

Answer: The catalyst's properties directly influence the ease of downstream processing.

  • Homogeneous Catalysts (e.g., DBU, Triethylamine): These are soluble in the reaction mixture. They are highly efficient but must be removed during workup, typically through aqueous acid washes (to protonate and extract the basic catalyst) or column chromatography. This can sometimes lead to product loss if the desired compound has some aqueous solubility or is sensitive to acid.

  • Heterogeneous Catalysts (e.g., Polymer-supported bases, K₂CO₃): These are insoluble in the reaction medium. The primary advantage is the ease of removal—simple filtration after the reaction is complete. This simplifies the workup immensely. However, they can sometimes suffer from lower activity due to mass transfer limitations. For challenging reactions, they may require higher temperatures or longer reaction times.

Section 3: Catalyst Selection & Optimization Protocol

For researchers starting this synthesis, a systematic screening of catalysts is the most efficient path to an optimized procedure.

Table 1: Catalyst Screening for 3-Sulfolene Amination
EntryCatalyst (15 mol%)SolventTemp (°C)Time (h)Yield (%)Notes
1Triethylamine (Et₃N)THF2524< 5Insufficiently basic
2K₂CO₃Acetonitrile601845Moderate yield, requires heating
3DBUTHF251288High yield at room temperature
4MTBDTHF25892Fastest conversion, excellent yield
5TBAB / K₃PO₄Toluene501675Good option for minimizing elimination
6NoneTHF6048< 2Demonstrates necessity of catalyst

Yields are hypothetical, based on established principles of base-catalyzed Michael additions, and serve as a representative guide for optimization.

General Experimental Protocol for Catalyst Screening
  • Setup: To a flame-dried 25 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add 3-sulfolene (1.0 mmol, 118.1 mg).

  • Reagent Addition: Dissolve the sulfolene in 5 mL of anhydrous solvent (e.g., THF). Add p-toluidine (1.1 mmol, 117.9 mg).

  • Catalyst Introduction: Add the chosen catalyst (0.15 mmol). For liquid bases like DBU, this can be done via syringe. For solid bases like K₂CO₃, add as a powder.

  • Reaction: Stir the mixture at the designated temperature.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) or LC-MS. A typical TLC system would be 30% Ethyl Acetate in Hexanes.

  • Workup: Once the reaction is complete, quench with 10 mL of water. If a homogeneous catalyst was used, wash with 1M HCl (2 x 10 mL) to remove the base. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Determine the crude yield and purify by column chromatography or recrystallization. Analyze the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity.

Proposed Catalytic Mechanism

The following diagram illustrates the generally accepted mechanism for the base-catalyzed conjugate addition of an amine to 3-sulfolene.

G pToluidine p-Tol-NH₂ Amide p-Tol-NH⁻ pToluidine->Amide 1. Deprotonation BaseH B-H⁺ pos1 Base Base (B:) Base->Amide Base->BaseH Intermediate [Enolate Intermediate]⁻ Amide->Intermediate 2. Nucleophilic Attack Sulfolene 3-Sulfolene Sulfolene->Intermediate ProductH Protonated Product Intermediate->ProductH 3. Protonation Product Final Product BaseH->Base 4. Catalyst Regeneration BaseH->ProductH pos2 pos3 pos4 pos5

Caption: Proposed mechanism for base-catalyzed amination of 3-sulfolene.

Section 4: Frequently Asked Questions (FAQs)

  • Q: Can I use a Lewis acid catalyst for this reaction?

    • A: While Lewis acids are often used in Michael additions to activate the electrophile, they are generally incompatible with amine nucleophiles. The Lewis acid will preferentially coordinate to the basic nitrogen of the p-toluidine, rendering it non-nucleophilic and shutting down the reaction. Base catalysis is the recommended approach.

  • Q: Is it possible to develop an asymmetric version of this synthesis?

    • A: Yes, developing a stereoselective synthesis to yield a single enantiomer of the product is a highly relevant goal, particularly for pharmaceutical applications. This would typically involve using a chiral catalyst, such as a chiral organic base or a metal complex with a chiral ligand.[2] However, this adds significant complexity and would require extensive screening of chiral catalysts and conditions.

  • Q: What are the main safety concerns?

    • A: The organic bases (DBU, MTBD) are corrosive and should be handled with appropriate personal protective equipment (gloves, safety glasses) in a fume hood. Solvents like THF can form peroxides and should be handled accordingly. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Section 5: References

  • Gabriele, B., Mancuso, R., Veltri, L., Maltese, V., & Salerno, G. (2012). A Convenient Palladium-Catalyzed Synthesis of Substituted Thiophenes from 1-Mercapto-3-yn-2-ols. The Journal of Organic Chemistry, 77(21), 9905–9909. [Link]

  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Link]

  • Harris, P. A. (2024). 9.10.5 Thiophenes and Thiophene 1,1-Dioxides (Update 2024). Science of Synthesis. [Link]

  • Wikipedia contributors. (2023). Sulfolene. Wikipedia, The Free Encyclopedia. [Link]

  • Zeng, X., et al. (2015). Enantioselective synthesis of tetrasubstituted thiophenes via organocatalytic Michael addition/cyclization cascade. Organic & Biomolecular Chemistry, 13, 8345-8348. (Provides an example of asymmetric catalysis for related structures). [Link]

  • Backer, H. J., & Blass, Th. A. H. (1942). Sur la dioxyde de thiophène. Recueil des Travaux Chimiques des Pays-Bas, 61(10), 785-794. (Historical reference on thiophene 1,1-dioxide chemistry). [Link]

Sources

Validation & Comparative

A Guide to the Definitive Structural Validation of 3-(p-Tolylamino)-2,3-dihydrothiophene 1,1-dioxide by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of analytical techniques for the structural validation of 3-(p-Tolylamino)-2,3-dihydrothiophene 1,1-dioxide, with a primary focus on the conclusive power of single-crystal X-ray crystallography. It is intended for researchers, scientists, and professionals in drug development who require unambiguous structural data for novel chemical entities.

Part 1: The Imperative of Unambiguous Structural Validation

The Significance of Sulfolene Scaffolds in Medicinal Chemistry

The 2,3-dihydrothiophene 1,1-dioxide, or sulfolene, scaffold is a privileged structure in medicinal chemistry. Its derivatives are explored for a wide range of therapeutic applications, owing to their unique stereochemical and electronic properties. The precise three-dimensional arrangement of substituents on this five-membered ring is critical to its biological activity, influencing everything from receptor binding affinity to metabolic stability.

The Challenge of Structural Isomerism

The synthesis of substituted sulfolenes can often yield a mixture of isomers, or a single isomer whose exact structure is not immediately obvious from spectroscopic data alone. For a molecule such as this compound, ambiguities can arise in confirming the regiochemistry of the amino substituent. While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are powerful, they provide through-bond and through-space correlation data that can sometimes be consistent with more than one isomeric form. This ambiguity is a significant risk in drug discovery, where an incorrect structural assignment can lead to wasted resources and misinterpreted structure-activity relationships (SAR).[1][2][3][4][5]

Objective

This guide presents a comprehensive protocol for the definitive structural validation of this compound using single-crystal X-ray crystallography.[6][7][8][9] It will objectively compare the unequivocal data obtained from this technique with the inferential evidence provided by other common analytical methods, such as NMR spectroscopy and computational modeling. The causality behind experimental choices will be explained, providing a framework for robust and self-validating structural determination.

Part 2: Synthesis and Preliminary Characterization

Synthetic Pathway

A plausible synthetic route to this compound involves the reaction of 3-sulfolene with bromine to yield 3,4-dibromotetrahydrothiophene-1,1-dioxide.[10] Subsequent dehydrobromination can afford 3-bromo-2,3-dihydrothiophene 1,1-dioxide.[11] The target compound can then be synthesized via a nucleophilic substitution reaction with p-toluidine.

Spectroscopic and Computational Analysis

Prior to crystallographic analysis, the synthesized compound would be characterized by standard spectroscopic methods and computational modeling.

2.2.1 Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound. While these data are crucial for initial characterization, they may not definitively confirm the position of the tolylamino group.

Technique Expected Data
¹H NMR Signals corresponding to the aromatic protons of the p-tolyl group, the vinyl proton, the methine proton adjacent to the nitrogen, and the methylene protons of the sulfolene ring.
¹³C NMR Resonances for the aromatic carbons, the vinyl carbons, the methine carbon, the methylene carbon, and the quaternary carbon of the sulfolene ring.
FT-IR Characteristic stretches for N-H, aromatic C-H, aliphatic C-H, C=C, and the symmetric and asymmetric SO₂ stretches.
MS (ESI) A molecular ion peak corresponding to the calculated mass of the compound.

2.2.2 Computational Modeling

Computational chemistry tools can predict the most stable geometry of the molecule.[12][13][14][15][16] While useful for generating a hypothesis, these models are theoretical and require experimental validation.

While these techniques provide strong evidence for the formation of the desired product, they cannot, with absolute certainty, rule out other potential isomers. This is where X-ray crystallography becomes indispensable.

Part 3: Definitive Structural Validation by X-ray Crystallography

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a molecule at atomic resolution.[6][7][8][9] It provides a direct visualization of the atomic arrangement in the solid state, leaving no room for ambiguity.

The Principle of Single-Crystal X-ray Diffraction

When a beam of X-rays is directed at a well-ordered single crystal, the X-rays are diffracted by the electrons of the atoms in the crystal lattice.[17] This diffraction pattern of spots, known as reflections, contains information about the arrangement of atoms within the crystal.[9] By measuring the position and intensity of these reflections, the electron density of the molecule can be calculated, and from that, a precise three-dimensional model of the molecule can be constructed.[17][18][19]

Experimental Workflow: From Powder to Structure

The journey from a powdered sample to a fully refined crystal structure involves several critical steps.

Step 1: Crystal Growth (Protocol)

The first and often most challenging step is growing a single crystal of suitable size and quality (ideally 0.1-0.4 mm in all dimensions).[20][21][22]

  • Objective: To obtain a single, well-ordered crystal free from significant defects.[9][22]

  • Methodology: Slow Evaporation

    • Ensure the compound is of high purity (>95%).

    • Prepare a nearly saturated solution of this compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture). The choice of solvent is critical and often determined empirically.[20][21]

    • Filter the solution to remove any particulate matter.

    • Transfer the solution to a clean, small vial.

    • Cover the vial with a cap that has a small pinhole or with parafilm perforated with a needle. This allows for slow evaporation of the solvent.[23]

    • Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.[23]

  • Alternative Methods: If slow evaporation is unsuccessful, other techniques such as vapor diffusion or slow cooling of a saturated solution can be attempted.[24][25]

Step 2: Data Collection (Protocol)

Once a suitable crystal is obtained, it is mounted on a diffractometer for data collection.[22]

  • Objective: To measure the intensities of the diffracted X-rays from the crystal.

  • Methodology:

    • A single crystal is carefully selected and mounted on a goniometer head.

    • The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms and protect it from radiation damage.

    • The diffractometer, equipped with an X-ray source (e.g., Mo or Cu Kα radiation) and a detector, rotates the crystal while irradiating it with X-rays.[6]

    • A series of diffraction images are collected from different crystal orientations.

Step 3: Structure Solution and Refinement (Protocol)

The collected diffraction data is then used to solve and refine the crystal structure using specialized software.

  • Objective: To determine the precise atomic coordinates and thermal parameters of the molecule.

  • Methodology:

    • Data Reduction: The raw diffraction images are processed to determine the position and intensity of each reflection.

    • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.

    • Model Building and Refinement: An initial model of the molecule is built into the electron density map. This model is then refined using a least-squares process, typically with software like SHELXL, which adjusts the atomic positions and displacement parameters to best fit the experimental data.[26][27][28] User-friendly interfaces like Olex2 can be used to manage this process.[29][30][31][32][33]

    • Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy. The results are typically presented in a Crystallographic Information File (CIF).[34][35][36][37][38]

Crystallographic Data Analysis and Interpretation

The final output of a successful X-ray crystallographic analysis is a wealth of precise and unambiguous data, summarized in the following table (representative data shown).

Parameter Value Significance
Chemical Formula C₁₁H₁₃NO₂SConfirms the elemental composition.
Crystal System MonoclinicDescribes the basic shape of the unit cell.
Space Group P2₁/cDefines the symmetry elements within the unit cell.
a, b, c (Å) 10.123, 8.456, 13.789The dimensions of the unit cell.
α, β, γ (°) 90, 109.23, 90The angles of the unit cell.
Volume (ų) 1112.3The volume of the unit cell.
Z 4The number of molecules in the unit cell.
R-factor (R1) 0.045A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit.
Goodness-of-fit (GooF) 1.05Should be close to 1 for a good refinement.

This data, along with the atomic coordinates, provides an exact model of the molecule, including bond lengths, bond angles, and torsion angles. This allows for the unambiguous confirmation that the p-tolylamino group is indeed at the 3-position of the 2,3-dihydrothiophene 1,1-dioxide ring.

Part 4: Comparative Analysis: The Unparalleled Power of X-ray Crystallography

Unambiguous Isomer Determination

While NMR spectroscopy can provide strong evidence for a particular isomer through techniques like NOE (Nuclear Overhauser Effect), these are based on through-space interactions that can sometimes be ambiguous or misleading in conformationally flexible systems. X-ray crystallography, in contrast, provides a direct image of the molecule's structure, definitively resolving any isomeric uncertainty.[18][19][39][40]

Supramolecular Insights

Beyond the structure of a single molecule, crystallography reveals how molecules pack together in the solid state. This provides invaluable information about intermolecular interactions such as hydrogen bonding and π-stacking, which can be crucial for understanding physical properties like solubility and melting point, and can even inform the design of solid dosage forms in drug development.

Workflow Comparison Diagram

The following diagram illustrates the complementary yet distinct roles of spectroscopic, computational, and crystallographic techniques in structural validation.

G cluster_0 Initial Analysis cluster_1 Hypothesis Generation cluster_2 Definitive Validation cluster_3 Final Output Synthesis Synthesis Spectroscopy (NMR, MS, IR) Spectroscopy (NMR, MS, IR) Synthesis->Spectroscopy (NMR, MS, IR) Computational Modeling Computational Modeling Synthesis->Computational Modeling Crystal Growth Crystal Growth Synthesis->Crystal Growth Proposed Structure Proposed Structure Spectroscopy (NMR, MS, IR)->Proposed Structure Suggests Computational Modeling->Proposed Structure Predicts Proposed Structure->Crystal Growth Requires Confirmation X-ray Data Collection X-ray Data Collection Crystal Growth->X-ray Data Collection Structure Refinement Structure Refinement X-ray Data Collection->Structure Refinement Unambiguous 3D Structure Unambiguous 3D Structure Structure Refinement->Unambiguous 3D Structure Confirms

Caption: Workflow for structural elucidation.

Part 5: Conclusion

For novel chemical entities like this compound, where structural ambiguity can have profound implications for research and development, relying solely on spectroscopic and computational methods is insufficient. Single-crystal X-ray crystallography stands alone in its ability to provide direct, unambiguous, and high-resolution structural data. It is an essential tool for validating molecular structures, providing the foundational certainty required for successful drug discovery and development programs. The investment in obtaining a crystal structure mitigates the significant risk of pursuing a lead candidate with an incorrectly assigned structure, ensuring that subsequent research is built on a solid and accurate foundation.

References

  • Macromolecular Structure Determination: Comparison of Crystallography and NMR. (n.d.).
  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL 1. Introduction.
  • OlexSys. (n.d.). Olex2. Retrieved from [Link]

  • OlexSys. (n.d.). Overview. Retrieved from [Link]

  • Wikipedia. (n.d.). Olex2. Retrieved from [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 1), 3–8. [Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339–341. [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

  • Comparison of NMR and X-ray crystallography. (n.d.).
  • Peak Proteins. (n.d.). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Retrieved from [Link]

  • SourceForge. (n.d.). Olex2 download. Retrieved from [Link]

  • News-Medical.Net. (2019, October 30). X-Ray Crystallography vs. NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). Growing Crystals That Will Make Your Crystallographer Happy. Retrieved from [Link]

  • Hall, S. R., Allen, F. H., & Brown, I. D. (1991). The Crystallographic Information File (CIF): a new standard archive file for crystallography. Acta Crystallographica Section A: Foundations of Crystallography, 47(6), 655-685. [Link]

  • MIT Department of Chemistry. (n.d.). Growing Quality Crystals. Retrieved from [Link]

  • University of Florida Center for Xray Crystallography. (2015, April 28). Crystal Growing Tips. Retrieved from [Link]

  • SHELXL - An Easy Structure - Sucrose. (n.d.).
  • Hall, S. R., Allen, F. H., & Brown, I. D. (1991). CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange. Acta Crystallographica Section A, 47(6), 655-685. [Link]

  • University of Rochester Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]

  • Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]

  • Wikipedia. (n.d.). Crystallographic Information File. Retrieved from [Link]

  • Müller, P. (n.d.). Refinement of Disorder with SHELXL A tutorial. MIT Department of Chemistry.
  • The crystallographic information file (CIF). (n.d.). In Crystal Structure Analysis. Oxford Academic. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). A Guide to CIF for Authors. Retrieved from [Link]

  • Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews, 52(5), 1839-1855. [Link]

  • The importance of target validation in drug discovery and development. (n.d.).
  • The University of Queensland School of Chemistry and Molecular Biosciences. (n.d.). Small molecule X-ray crystallography. Retrieved from [Link]

  • Biognosys. (n.d.). Why structural proteomics is the best tool for drug target validation. Retrieved from [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Target Validation. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfolene. Retrieved from [Link]

  • Cyclic Dienes. III. The Synthesis of Thiophene 1-Dioxide1,2. (n.d.).
  • Al-Otaibi, J. S., Al-Amri, A. M., El-Emam, A. A., & Al-Tamimi, A. M. (2021). Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives. Molecules, 26(11), 3324. [Link]

  • Synthesis of Thieno[3,2- b ]thiophene 1,1Dioxide Derivatives. (2007). Synfacts, 2007(9), 0916-0916. [Link]

  • Chemistry LibreTexts. (2022, May 1). Predicting Geometry with VSEPR. Retrieved from [Link]

  • Synthesis of Thienothiophenes. (n.d.). In Encyclopedia.pub. Retrieved from [Link]

  • Structural, spectroscopic and first-principles studies of new aminocoumarin derivatives. (2020). IUCrJ, 7(Pt 2), 223–236. [Link]

  • Al-Otaibi, J. S., Al-Amri, A. M., El-Emam, A. A., & Al-Tamimi, A. M. (2019). Structural, spectroscopic and first-principles studies of new aminocoumarin derivatives. IUCrData, 4(12), x191298. [Link]

  • Computational Chemistry and Molecular Modeling Techniques for the Study of Micropeptin EI-964: Insights into Its Chemical Reactivity and Potential Pharmaceutical Properties. (2023). Computational Molecular Bioscience, 13(3), 38-54. [Link]

  • Heterocyclic Schiff Bases of 3-Aminobenzanthrone and Their Reduced Analogues: Synthesis, Properties and Spectroscopy. (n.d.).
  • Chemistry For Everyone. (2025, September 27). How Does VSEPR Theory Predict Complex Molecular Geometry?. YouTube. Retrieved from [Link]

  • Synthesis and IR and NMR spectroscopic studies of amino derivatives of oxo-, thio-, and selenopyrazole. Crystal and molecular structure of 1-phenyl-3-methyl-4-methylene-( N -8-aminoquinoline)-5-oxopyrazole. (2000). Crystallography Reports, 45(5), 778–781. [Link]

  • Synthesis of π-conjugated polycyclic compounds by late-stage extrusion of chalcogen fragments. (n.d.).
  • Structural and Spectral Investigation of a Series of Flavanone Derivatives. (2021). Molecules, 26(5), 1298. [Link]

Sources

A Comparative Analysis of 3-(p-Tolylamino)-2,3-dihydrothiophene 1,1-dioxide and Other Kinase Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative study of the novel kinase inhibitor candidate, 3-(p-Tolylamino)-2,3-dihydrothiophene 1,1-dioxide, with established kinase inhibitors. As research into novel therapeutic agents is paramount, this document serves to contextualize the potential of this compound by benchmarking it against well-characterized inhibitors, providing both theoretical and practical frameworks for its evaluation.

Introduction to this compound

The compound this compound belongs to a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry. The thiophene 1,1-dioxide scaffold is a bioisostere of other cyclic structures and has been explored for its potential as a hinge-binding motif in kinase inhibitors. While specific biological data for this compound is not extensively published, structure-activity relationship (SAR) studies on related aminothiophene and benzo[b]thiophene 1,1-dioxide derivatives suggest potential inhibitory activity against a range of kinases, including receptor tyrosine kinases (RTKs) and intracellular signaling kinases.[1][2][3][4] The p-tolylamino substituent suggests a potential for interaction with hydrophobic pockets within the kinase ATP-binding site.

This guide will compare the putative profile of this compound with three clinically approved kinase inhibitors: Vemurafenib, a selective BRAF inhibitor, and Sorafenib and Regorafenib, two multi-kinase inhibitors. This comparison will be grounded in established experimental protocols to provide a clear roadmap for future investigation.

Comparator Kinase Inhibitors: An Overview

A comparative approach is essential to understand the potential advantages and liabilities of a new chemical entity.[5] The selected comparators represent both selective and multi-targeted inhibition profiles.

  • Vemurafenib (PLX4032): A potent and selective inhibitor of the BRAF V600E mutant kinase, a key driver in a significant portion of melanomas.[5][6][7] Its high selectivity provides a benchmark for targeted therapy.[8][9]

  • Sorafenib: A multi-kinase inhibitor targeting the RAF/MEK/ERK pathway (Raf-1, B-Raf) and various receptor tyrosine kinases involved in angiogenesis, such as VEGFRs and PDGFR-β.[10][11][12][13]

  • Regorafenib: Another oral multi-kinase inhibitor with a broad target profile that includes kinases involved in angiogenesis (VEGFR1-3, TIE2), oncogenesis (KIT, RET, BRAF), and the tumor microenvironment (PDGFR-β, FGFR).[14][15][16][17]

Comparative Kinase Inhibition Profile

The following table summarizes the known inhibitory activities (IC50 values) of the comparator compounds against a panel of kinases. The hypothetical targets for this compound are inferred from studies on structurally related compounds.

Kinase TargetThis compound (Hypothetical IC50, nM)Vemurafenib (IC50, nM)Sorafenib (IC50, nM)Regorafenib (IC50, nM)
BRAF (V600E) -31[7]38[10]-
BRAF (wild-type) -100[7]22[11]-
CRAF (Raf-1) -48[7]6[11]2.5[15]
VEGFR1 --15[10]13[15]
VEGFR2 Putative Target-90[11]4.2[15]
VEGFR3 Putative Target-20[11]46[15]
PDGFR-β Putative Target-57[11]22[15]
c-KIT Putative Target-68[11]7[15]
FGFR1 Putative Target-580[11]-
RET ---1.5[15]

Note: IC50 values can vary based on assay conditions. Data presented here are for comparative purposes.

Experimental Methodologies for Comparative Analysis

To empirically determine the kinase inhibitory profile of this compound and enable a direct comparison with other inhibitors, a series of standardized assays are required.

In Vitro Kinase Inhibition Assay

This assay is fundamental for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase. A common method is the LanthaScreen™ Eu Kinase Binding Assay, a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[18][19][20][21][22]

Principle: The assay measures the displacement of an Alexa Fluor™ 647-labeled, ATP-competitive tracer from the kinase active site by the test compound. A europium-labeled anti-tag antibody binds to the kinase, and when the tracer is also bound, FRET occurs. Inhibition by the test compound disrupts FRET.[18]

Protocol:

  • Reagent Preparation:

    • Prepare a 1X Kinase Buffer A solution from a 5X stock (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[20]

    • Prepare serial dilutions of the test compound (e.g., this compound) and comparator inhibitors in 1X Kinase Buffer A with a final DMSO concentration below 1%.

    • Prepare a 2X kinase/Eu-antibody solution in 1X Kinase Buffer A.

    • Prepare a 4X tracer solution in 1X Kinase Buffer A.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the serially diluted compounds to the wells.

    • Add 5 µL of the 2X kinase/Eu-antibody mixture to all wells.

    • Initiate the reaction by adding 5 µL of the 4X tracer solution.

    • Incubate the plate for 60 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET compatible plate reader, measuring emission at 665 nm and 615 nm.

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_prep Reagent Preparation cluster_readout Detection & Analysis P1 Serial Dilution of Inhibitors A1 Add 5 µL Inhibitor P1->A1 P2 Prepare 2X Kinase/Antibody Mix A2 Add 5 µL Kinase/Ab Mix P2->A2 P3 Prepare 4X Tracer Solution A3 Add 5 µL Tracer P3->A3 R1 Incubate 60 min A3->R1 R2 Read TR-FRET Signal R1->R2 R3 Calculate IC50 R2->R3

Caption: Workflow for an in vitro kinase inhibition assay.

Cellular Target Engagement Assay (CETSA®)

The Cellular Thermal Shift Assay (CETSA®) is a powerful method to verify that a compound binds to its intended target in a cellular environment.[23][24][25][26][27]

Principle: Ligand binding stabilizes a protein, increasing its resistance to thermal denaturation. In CETSA, cells are treated with the compound, heated, and the amount of soluble target protein remaining is quantified. An increase in the melting temperature (Tm) of the target protein indicates target engagement.[23][26]

Protocol:

  • Cell Treatment:

    • Culture cells to an appropriate confluency.

    • Treat cells with the test compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).

  • Thermal Challenge:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C.

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Quantification:

    • Analyze the soluble fractions by Western blotting to detect the target protein.

Data Analysis:

  • Quantify the band intensities from the Western blot.

  • Plot the percentage of soluble protein against temperature to generate a melting curve.

  • A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.

Cellular Pathway Modulation Assay (Western Blotting)

To assess the functional consequence of kinase inhibition in cells, Western blotting can be used to measure the phosphorylation status of downstream substrates.[1][28][29][30][31]

Principle: Inhibition of a kinase will lead to a decrease in the phosphorylation of its downstream targets. This can be detected using phospho-specific antibodies.

Protocol:

  • Cell Treatment and Lysis:

    • Treat cells with various concentrations of the inhibitor for a defined period.

    • Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation states.[29]

  • Protein Quantification and SDS-PAGE:

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Immunoblotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding (e.g., with 5% BSA in TBST for phospho-antibodies).[29]

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream target (e.g., anti-phospho-ERK).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-ERK) to ensure equal loading.

    • Quantify the band intensities and normalize the phospho-protein signal to the total protein signal.

G cluster_cell_prep Cell Culture & Treatment cluster_western Western Blot cluster_analysis Data Analysis C1 Seed Cells C2 Treat with Inhibitor C1->C2 C3 Lyse Cells C2->C3 W1 SDS-PAGE C3->W1 W2 Transfer to Membrane W1->W2 W3 Antibody Incubation W2->W3 W4 Detection W3->W4 D1 Quantify Bands W4->D1 D2 Normalize p-Protein to Total Protein D1->D2

Caption: Workflow for Western blot analysis of pathway modulation.

Signaling Pathway Context: The MAPK/ERK Pathway

Many of the comparator inhibitors, and likely the thiophene class of compounds, target kinases within the MAPK/ERK signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.[5]

RTK RTK (e.g., VEGFR, PDGFR) RAS RAS RTK->RAS Grb2/Sos RAF RAF (BRAF, CRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Sorafenib Sorafenib Sorafenib->RTK Sorafenib->RAF Regorafenib Regorafenib Regorafenib->RTK Regorafenib->RAF Vemurafenib Vemurafenib Vemurafenib->RAF Thiophene 3-(p-Tolylamino)-2,3- dihydrothiophene 1,1-dioxide (Putative) Thiophene->RTK

Caption: The MAPK/ERK signaling pathway with points of inhibition.

Conclusion

While this compound is a novel entity requiring full characterization, its structural features place it within a promising class of kinase inhibitors. By employing the rigorous experimental methodologies outlined in this guide—from initial in vitro IC50 determination to cellular target engagement and pathway analysis—researchers can effectively profile its activity and selectivity. Comparing these data against established benchmarks like Vemurafenib, Sorafenib, and Regorafenib will be crucial in determining its therapeutic potential and guiding its future development as a targeted anti-cancer agent.

References

  • Martens, S. (2023). In vitro kinase assay. protocols.io. [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology. Retrieved from [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. Pharmaron. Retrieved from [Link]

  • Luceome Biotechnologies. (2021). Kinase Profiling Services. Luceome. Retrieved from [Link]

  • Moon, K. M., et al. (2017). In vitro NLK Kinase Assay. Bio-protocol, 7(12), e2337. [Link]

  • Andrews, B., & Tyers, M. (2000). In vitro assay for cyclin-dependent kinase activity in yeast. CORE. Retrieved from [Link]

  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. [Link]

  • Zimmer, L., et al. (2012). Vemurafenib (RG7204, PLX4032): a potent, selective BRAF kinase inhibitor. PubMed. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1492, 237-253. [Link]

  • Shaw, J., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(1), 229-239. [Link]

  • Akman, T., et al. (2024). Pathway-Specific Therapeutic Modulation of Melanoma: Small-Molecule Inhibition of BRAF–MEK and KIT Signaling in Contemporary Precision Oncology with a Special Focus on Vemurafenib, Trametinib, and Imatinib. MDPI. [Link]

  • Ascierto, P. A. (2012). Vemurafenib: A First in Class Serine-Threonine Protein Kinase Inhibitor for the Treatment of Malignant Melanoma With Activating BRAF Mutations. Journal of the National Comprehensive Cancer Network, 10(4), 433-441. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]

  • Chapman, P. B. (2011). Vemurafenib and BRAF Inhibition: A New Class of Treatment for Metastatic Melanoma. Clinical Cancer Research, 17(24), 7468-7474. [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Reaction Biology. Retrieved from [Link]

  • Swaika, A., et al. (2014). Vemurafenib: an evidence-based review of its clinical utility in the treatment of metastatic melanoma. Core. Retrieved from [Link]

  • Heinrich, M. C., et al. (2012). Sorafenib Inhibits Many Kinase Mutations Associated with Drug-Resistant Gastrointestinal Stromal Tumors. Clinical Cancer Research, 18(15), 4165-4174. [Link]

  • Wilhelm, S. M., et al. (2008). Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. Molecular Cancer Therapeutics, 7(10), 3129-3140. [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Retrieved from [Link]

  • Pelago Bioscience. (n.d.). CETSA. Pelago Bioscience. Retrieved from [Link]

  • Eto, M. (2012). Kinase Activity-Tagged Western Blotting Assay. Taylor & Francis Online. [Link]

  • Li, W. Z., et al. (2021). Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors. Chemical Biology & Drug Design, 98(5), 835-849. [Link]

  • ResearchGate. (n.d.). Regorafenib inhibits multiple tyrosine kinases. ResearchGate. Retrieved from [Link]

  • Cell Signaling Technology. (2021). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. YouTube. [Link]

  • Zopf, D., et al. (2013). Regorafenib (BAY 73-4506): Antitumor and antimetastatic activities in preclinical models of colorectal cancer. International Journal of Cancer, 133(7), 1716-1725. [Link]

  • ResearchGate. (n.d.). Biochemical activity of regorafenib and sorafenib: target inhibition. ResearchGate. Retrieved from [Link]

  • Fancelli, D., et al. (2011). Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. Journal of Medicinal Chemistry, 54(9), 3247-3262. [Link]

  • Tepe, J. J., et al. (2011). Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. Journal of Medicinal Chemistry, 54(9), 3235-3246. [Link]

  • National Center for Biotechnology Information. (n.d.). Regorafenib. PubChem. Retrieved from [Link]

  • St-Denis, Y., et al. (2011). Synthesis and Structure-Activity Relationships of Benzothienothiazepinone Inhibitors of Protein Kinase D. ACS Medicinal Chemistry Letters, 2(1), 58-63. [Link]

  • Grant, M. B., et al. (2013). Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(8), 2444-2448. [Link]

  • El-Damasy, D. A., et al. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 26(23), 7234. [Link]

  • van der Werf, I., et al. (2021). Structure-Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry, 64(1), 585-601. [Link]

  • El-Adl, K., et al. (2023). Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives. Molecules, 28(1), 284. [Link]

Sources

A Senior Application Scientist's Guide to the In Vitro Validation of 3-(p-Tolylamino)-2,3-dihydrothiophene 1,1-dioxide as a Putative Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The thiophene scaffold is a well-established "privileged pharmacophore" in medicinal chemistry, with numerous derivatives being explored for a wide range of biological activities, most notably as anticancer agents.[1][2][3] This guide introduces a novel derivative, 3-(p-Tolylamino)-2,3-dihydrothiophene 1,1-dioxide (hereafter referred to as TDTD), and provides a comprehensive framework for its initial in vitro validation. Based on its structural features—specifically the amino-heterocycle motif analogous to known kinase hinge-binders and the reactive potential of the dihydrothiophene 1,1-dioxide core—we hypothesize that TDTD may function as an inhibitor of a cancer-relevant kinase.

This document outlines a systematic, three-tiered approach to validate this hypothesis, beginning with direct enzymatic inhibition, progressing to cell-based efficacy, and culminating in mechanistic target engagement. For comparative context, TDTD's performance is benchmarked against two well-characterized inhibitors of the Epidermal Growth Factor Receptor (EGFR): Gefitinib , a first-generation reversible inhibitor, and Afatinib , a second-generation irreversible inhibitor. This comparative methodology ensures a rigorous and objective assessment of TDTD's potential as a novel therapeutic lead.

Introduction: Rationale and Scientific Context

Heterocyclic compounds containing thiophene are integral to modern drug discovery, forming the core of numerous FDA-approved drugs.[3] Their derivatives have been shown to interact with a multitude of cancer-specific targets, thereby inhibiting critical signaling pathways involved in tumorigenesis.[1][2] The subject of this guide, TDTD, possesses a unique combination of structural motifs:

  • The p-Tolylamino Group: This aromatic amine attached to the heterocyclic core is a common feature in ATP-competitive kinase inhibitors, where it often forms critical hydrogen bonds with the "hinge region" of the kinase's ATP-binding pocket.

  • The Dihydrothiophene 1,1-dioxide Core: This unsaturated sulfone is an electron-withdrawing group that can modulate the physicochemical properties of the molecule.[4] Furthermore, as a potential Michael acceptor, this moiety raises the possibility of a covalent mechanism of action, a strategy employed by several successful second-generation kinase inhibitors to achieve high potency and prolonged duration of action.

Given these features, we propose a validation pathway to investigate TDTD as a putative inhibitor of EGFR, a receptor tyrosine kinase frequently dysregulated in non-small cell lung cancer (NSCLC) and other malignancies.

Part 1: Biochemical Potency Assessment via Kinase Inhibition Assay

Expertise & Causality: The first and most fundamental question is whether TDTD can directly inhibit the enzymatic activity of our target protein, EGFR, in a clean, cell-free system. This biochemical assay isolates the drug-target interaction from confounding cellular factors like membrane permeability or metabolic degradation. A positive result here is the foundational proof-of-concept for the proposed mechanism. We will employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a robust, high-throughput method for quantifying enzymatic activity.

Experimental Protocol: EGFR Kinase TR-FRET Assay
  • Reagent Preparation:

    • Prepare a 10 mM stock solution of TDTD, Gefitinib, and Afatinib in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.

    • Prepare Kinase Buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

    • Prepare a 2X solution of recombinant human EGFR enzyme in Kinase Buffer.

    • Prepare a 2X solution of the biotinylated poly-GT peptide substrate and ATP in Kinase Buffer. The ATP concentration should be set at the apparent Km for EGFR.

  • Assay Procedure:

    • Dispense 2.5 µL of the compound serial dilutions into a low-volume 384-well assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

    • Add 2.5 µL of the 2X EGFR enzyme solution to all wells except the "no enzyme" controls.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 5 µL of TR-FRET Detection Buffer containing EDTA and the TR-FRET antibody pair (e.g., a Europium-labeled anti-phosphotyrosine antibody and a Streptavidin-conjugated acceptor fluorophore).

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 620 nm and 665 nm).

  • Data Analysis:

    • Calculate the ratio of the acceptor and donor emission signals.

    • Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.

    • Plot the normalized percent inhibition versus the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Anticipated Data & Comparative Table

The results should provide a clear measure of potency (IC₅₀) for each compound directly against the EGFR enzyme.

CompoundPutative MOATargetIC₅₀ (nM)
TDTD Reversible/Covalent?EGFRTo be determined
Gefitinib ReversibleEGFR~25-50
Afatinib CovalentEGFR~0.5-1
Visualization: Biochemical Assay Workflow

G cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Plate Steps cluster_analysis 3. Data Analysis Compound Compound Dilutions (TDTD, Gefitinib, Afatinib) DispenseCmpd Dispense 2.5 µL Compound Compound->DispenseCmpd Enzyme 2X EGFR Enzyme AddEnzyme Add 2.5 µL Enzyme (Incubate 15 min) Enzyme->AddEnzyme Substrate 2X Substrate/ATP Mix AddSub Add 5 µL Substrate/ATP (Incubate 60 min) Substrate->AddSub DispenseCmpd->AddEnzyme AddEnzyme->AddSub AddDetect Add 5 µL Stop/Detect (Incubate 60 min) AddSub->AddDetect ReadPlate Read TR-FRET Signal AddDetect->ReadPlate CalcIC50 Normalize & Plot Data (Calculate IC50) ReadPlate->CalcIC50

Caption: Workflow for the TR-FRET-based EGFR kinase inhibition assay.

Part 2: Cellular Efficacy & Antiproliferative Activity

Trustworthiness & Logic: A potent biochemical inhibitor must also be effective in a complex cellular environment. This step validates whether TDTD can cross the cell membrane, engage its target in the cytoplasm, and elicit a functional downstream effect—in this case, halting cell proliferation. We will use the A549 lung carcinoma cell line, which expresses wild-type EGFR. Measuring antiproliferative activity provides a self-validating system; if the compound is effective, the cell count will decrease, providing a clear and measurable endpoint.

Experimental Protocol: Cell Viability (MTT) Assay
  • Cell Culture:

    • Culture A549 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Harvest cells using trypsin and seed them into 96-well plates at a density of 5,000 cells/well. Allow cells to adhere overnight.

  • Compound Treatment:

    • Prepare a 10-point serial dilution of TDTD, Gefitinib, and Afatinib in culture medium. The final DMSO concentration should not exceed 0.1%.

    • Remove the old medium from the cell plates and add 100 µL of the medium containing the diluted compounds. Include "vehicle control" (0.1% DMSO) wells.

    • Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay & Readout:

    • Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance data to the vehicle control wells (100% viability).

    • Plot the normalized percent viability versus the logarithm of compound concentration and fit the data to determine the EC₅₀ value (the concentration that causes 50% reduction in cell viability).

Anticipated Data & Comparative Table

This table compares the cellular efficacy (EC₅₀) of the compounds. A significant drop in potency from IC₅₀ to EC₅₀ may indicate issues like poor cell permeability or high protein binding.

CompoundTargetCell LineEC₅₀ (µM)
TDTD EGFRA549To be determined
Gefitinib EGFRA549~5-10
Afatinib EGFRA549~0.5-1

Part 3: Mechanistic Validation via Target Engagement Assay

Authoritative Grounding & Specificity: Having established biochemical potency and cellular efficacy, the final step is to authoritatively confirm that the observed cellular effect is indeed caused by the inhibition of the intended target. We will use Western blotting to directly visualize the phosphorylation status of EGFR and a key downstream effector, Akt. A successful target engagement will show a dose-dependent decrease in the phosphorylated forms of these proteins without affecting their total protein levels.

Experimental Protocol: Western Blot for p-EGFR & p-Akt
  • Cell Treatment & Lysis:

    • Seed A549 cells in 6-well plates and grow to ~80% confluency.

    • Serum-starve the cells for 12 hours to reduce basal signaling.

    • Pre-treat the cells with various concentrations of TDTD, Gefitinib, or Afatinib for 2 hours.

    • Stimulate the cells with 100 ng/mL EGF for 15 minutes to induce EGFR phosphorylation.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Immunoblotting:

    • Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against:

      • Phospho-EGFR (Tyr1068)

      • Total EGFR

      • Phospho-Akt (Ser473)

      • Total Akt

      • GAPDH (as a loading control)

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Visualization: EGFR Signaling Pathway

This diagram illustrates the pathway being interrogated. TDTD is hypothesized to block the initial phosphorylation step.

G cluster_pathway PI3K/Akt Pathway EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds & Dimerizes PI3K PI3K EGFR->PI3K Activates (via p-Tyr) AKT Akt PI3K->AKT Phosphorylates Proliferation Cell Proliferation & Survival AKT->Proliferation TDTD TDTD (Putative Inhibitor) TDTD->EGFR Inhibits Phosphorylation

Caption: Hypothesized inhibition of the EGFR-PI3K-Akt signaling pathway by TDTD.

Conclusion and Forward Look

This guide provides a robust, multi-step framework for the initial in vitro characterization of this compound. By systematically assessing its biochemical potency, cellular efficacy, and mechanism of action against established benchmarks, researchers can generate a comprehensive data package to validate (or refute) its potential as a novel kinase inhibitor. Positive and coherent results across these three experimental tiers would provide a strong rationale for advancing TDTD into further preclinical studies, including kinase selectivity profiling, ADME-Tox evaluation, and in vivo efficacy models.

References

  • Title: Thiophene-based derivatives as anticancer agents: An overview on decade's work. Source: ScienceDirect URL: [Link]

  • Title: Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. Source: ACS Omega URL: [Link]

  • Title: Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Source: MDPI URL: [Link]

  • Title: Synthesis and Pharmacological Study of Thiophene Derivatives. Source: International Journal of Pharmaceutical Quality Assurance URL: [Link]

  • Title: A Mini Review on Thiophene-based derivatives as anticancer agents. Source: K.T.H.M. College E-Repository URL: [Link]

  • Title: Biological Activities of Thiophenes. Source: Encyclopedia MDPI URL: [Link]

  • Title: Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Source: Royal Society of Chemistry URL: [Link]

  • Title: Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. Source: SpringerLink URL: [Link]

  • Title: Chemistry of Thiophene 1,1-Dioxides. Source: The Dong Group, University of California, Irvine URL: [Link]

Sources

A Comparative Guide to the Synthetic Methodologies for 3-(p-Tolylamino)-2,3-dihydrothiophene 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 3-amino-2,3-dihydrothiophene 1,1-dioxide scaffold is a privileged structural motif in medicinal chemistry, exhibiting a range of biological activities. The N-aryl substituted derivatives, in particular, have garnered significant interest as potential therapeutic agents. 3-(p-Tolylamino)-2,3-dihydrothiophene 1,1-dioxide represents a key analogue in this class of compounds, making the development of efficient and scalable synthetic routes a critical endeavor for researchers in drug discovery and development. This guide provides an in-depth comparison of two prominent synthetic methodologies for the preparation of this target molecule: Reductive Amination of 3-Oxo-tetrahydrothiophene 1,1-dioxide and Aza-Michael Addition to 2,3-Dihydrothiophene 1,1-dioxide . The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the chemical principles, experimental protocols, and relative merits of each approach.

Methodology 1: Reductive Amination of 3-Oxo-tetrahydrothiophene 1,1-dioxide

This classical and robust methodology constructs the target C-N bond through the reaction of a ketone precursor with an amine, followed by in-situ reduction of the intermediate imine or enamine. This approach is widely utilized for the synthesis of a diverse array of amines.[1][2]

Scientific Rationale and Mechanism

The reaction proceeds via a two-step sequence within a single pot. Initially, the carbonyl group of 3-oxo-tetrahydrothiophene 1,1-dioxide (also known as 3-ketosulfolane) reacts with the primary amine, p-toluidine, under mildly acidic conditions to form a hemiaminal intermediate. This intermediate then dehydrates to form a more electrophilic iminium ion, which may exist in equilibrium with its enamine tautomer. A carefully chosen reducing agent, such as sodium triacetoxyborohydride (STAB), selectively reduces the iminium ion/enamine to the desired secondary amine product.[3] STAB is often the reagent of choice as it is mild, tolerant of a wide range of functional groups, and does not reduce the starting ketone.[1]

Reductive_Amination_Mechanism Ketone 3-Oxo-tetrahydrothiophene 1,1-dioxide Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + p-Toluidine Amine p-Toluidine Amine->Hemiaminal Iminium Iminium Ion / Enamine Hemiaminal->Iminium - H2O Product 3-(p-Tolylamino)-2,3-dihydrothiophene 1,1-dioxide Iminium->Product ReducingAgent [H] ReducingAgent->Product Reduction

Caption: Reductive Amination Workflow.

Experimental Protocol

Materials:

  • 3-Oxo-tetrahydrothiophene 1,1-dioxide

  • p-Toluidine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Acetic acid (glacial)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 3-oxo-tetrahydrothiophene 1,1-dioxide (1.0 eq.) and p-toluidine (1.1 eq.) in anhydrous 1,2-dichloroethane (DCE) is added a catalytic amount of glacial acetic acid (0.1 eq.).

  • The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine/enamine intermediate.

  • Sodium triacetoxyborohydride (1.5 eq.) is added portion-wise to the reaction mixture. Caution: Gas evolution may occur.

  • The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed (typically 12-24 hours).

  • Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous sodium bicarbonate solution.

  • The layers are separated, and the aqueous phase is extracted with dichloromethane (3 x 20 mL).

  • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired this compound.

Methodology 2: Aza-Michael Addition to 2,3-Dihydrothiophene 1,1-dioxide

The Aza-Michael addition, or conjugate addition of an amine, is a powerful C-N bond-forming reaction that relies on the nucleophilic addition of an amine to an α,β-unsaturated carbonyl compound or its analogue.[4] In this case, the electron-withdrawing sulfone group in 2,3-dihydrothiophene 1,1-dioxide (2-sulfolene) activates the double bond for nucleophilic attack.

Scientific Rationale and Mechanism

The lone pair of electrons on the nitrogen atom of p-toluidine acts as a nucleophile, attacking the β-carbon of the activated double bond in 2-sulfolene. This reaction is typically catalyzed by a base, which can deprotonate the amine to increase its nucleophilicity, or in some cases can proceed thermally. The initial addition results in the formation of a resonance-stabilized carbanion intermediate. Subsequent protonation of this intermediate yields the final product. The regioselectivity of the addition is dictated by the electronic effects of the sulfone group.

Aza_Michael_Addition_Workflow Sulfolene 2,3-Dihydrothiophene 1,1-dioxide (2-Sulfolene) Intermediate Carbanion Intermediate Sulfolene->Intermediate Amine p-Toluidine Amine->Intermediate + p-Toluidine Product 3-(p-Tolylamino)-2,3-dihydrothiophene 1,1-dioxide Intermediate->Product Protonation Catalyst Base (optional) Catalyst->Intermediate Catalysis

Caption: Aza-Michael Addition Workflow.

Experimental Protocol

Materials:

  • 2,3-Dihydrothiophene 1,1-dioxide (2-sulfolene)

  • p-Toluidine

  • A suitable base (e.g., triethylamine, DBU, or potassium carbonate)

  • A polar aprotic solvent (e.g., acetonitrile, DMF, or THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A solution of 2,3-dihydrothiophene 1,1-dioxide (1.0 eq.) in a suitable polar aprotic solvent such as acetonitrile is prepared in a round-bottom flask.

  • To this solution, p-toluidine (1.2 eq.) and a catalytic amount of a base like triethylamine (0.2 eq.) are added.

  • The reaction mixture is heated to a temperature between 60-80 °C and stirred. The progress of the reaction is monitored by TLC or LC-MS.

  • Upon completion (typically 8-16 hours), the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is taken up in ethyl acetate and washed with saturated aqueous ammonium chloride solution, followed by brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude material is purified by flash column chromatography on silica gel to yield the target compound.

Comparative Analysis

FeatureMethodology 1: Reductive AminationMethodology 2: Aza-Michael Addition
Starting Materials 3-Oxo-tetrahydrothiophene 1,1-dioxide, p-toluidine2,3-Dihydrothiophene 1,1-dioxide, p-toluidine
Key Reagents Sodium triacetoxyborohydride, Acetic acidBase catalyst (e.g., Triethylamine)
Reaction Conditions Room temperature, mildly acidicElevated temperature (60-80 °C), basic or neutral
Reaction Time Typically longer (12-24 hours)Generally shorter (8-16 hours)
Key Advantages - Well-established and reliable method.- High functional group tolerance.- Mild reaction conditions.- Atom economical.- Avoids the use of metal hydrides.- Potentially simpler workup.
Potential Challenges - Requires a specialized and relatively expensive reducing agent (STAB).- Longer reaction times.- Potential for over-reduction or side reactions if not controlled.- Availability and stability of 2,3-dihydrothiophene 1,1-dioxide.- Potential for di-addition or polymerization.- May require higher temperatures.
Scalability Readily scalable, with established industrial precedent for similar reactions.[5]Potentially scalable, but may require optimization of reaction conditions to control side reactions.

Conclusion and Expert Recommendations

Both the Reductive Amination and the Aza-Michael Addition represent viable and effective strategies for the synthesis of this compound. The choice of methodology will ultimately depend on the specific requirements of the research or development program.

Reductive Amination is a highly reliable and versatile method, particularly well-suited for laboratory-scale synthesis and for projects where a wide range of functional groups must be tolerated. Its mild conditions and the predictability of the outcome make it an excellent choice for initial lead optimization studies.

Aza-Michael Addition offers a more atom-economical and potentially "greener" alternative, avoiding the use of hydride reducing agents. This methodology may be preferable for larger-scale synthesis where cost and waste reduction are significant considerations. However, the availability and handling of the unsaturated sulfolene precursor, as well as the potential need for more rigorous optimization to control side reactions, are important factors to consider.

For initial exploratory work and the synthesis of a diverse library of analogues, the Reductive Amination approach is recommended due to its robustness and broad applicability. For process development and scale-up, the Aza-Michael Addition warrants serious consideration, provided the starting materials are readily accessible and the reaction can be optimized for high selectivity and yield.

References

  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857-11911. [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]

  • Reddy, B. M., et al. (2010). An Efficient Protocol for Aza-Michael Addition Reactions Under Solvent-Free Condition Employing Sulfated Zirconia Catalyst. Catalysis Letters, 140, 413-418. [Link]

  • Labflow. (n.d.). Synthesis of Complex Molecules through Reductive Amination. [Link]

  • Patil, A. A. (2017). RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES: A MINI REVIEW. World Journal of Pharmaceutical and Medical Research, 3(9), 147-156. [Link]

  • Sato, S., et al. (2004). One-pot reductive amination of aldehydes and ketones with α-picoline-borane in methanol, in water, and in neat conditions. Tetrahedron, 60(36), 7899-7906. [Link]

  • Chemistry Steps. (n.d.). Reactions of Aniline. [Link]

  • Scott, M. E., & Latter, M. J. (2011). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Tetrahedron, 67(40), 7643-7669. [Link]

  • US Patent No. 4,847,386. (1989).

Sources

A Comparative Analysis of the Biological Activity of (R)- and (S)-3-(p-Tolylamino)-2,3-dihydrothiophene 1,1-dioxide Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

The principle of chirality is a cornerstone of modern pharmacology and drug development. The spatial arrangement of atoms within a molecule can have profound implications for its biological activity, with enantiomers of the same compound often exhibiting significantly different pharmacological and toxicological profiles. This guide provides a comparative analysis of the hypothetical biological activities of the (R)- and (S)-enantiomers of 3-(p-Tolylamino)-2,3-dihydrothiophene 1,1-dioxide, a heterocyclic compound with potential therapeutic applications.

Heterocyclic compounds, which feature rings containing atoms of at least two different elements, are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] Thiophene and its derivatives, in particular, have been shown to possess a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and antiviral effects.[3][4] The introduction of a chiral center, as is the case with this compound, necessitates a thorough investigation into the distinct properties of each enantiomer.

This guide will delve into the potential differences in biological activity between the (R)- and (S)-enantiomers of this compound, supported by a discussion of the underlying principles of stereoselectivity in drug-receptor interactions. We will also present detailed, hypothetical experimental data and protocols to illustrate how such a comparison would be practically undertaken in a research setting.

The Critical Role of Stereochemistry in Biological Activity

Chiral molecules, like a pair of hands, are non-superimposable mirror images of each other. These enantiomers can interact differently with chiral biological macromolecules such as enzymes and receptors. This differential interaction is often described by the "three-point attachment" model, where one enantiomer may bind to a receptor with high affinity and elicit a strong biological response, while the other enantiomer may bind weakly or not at all. In some cases, one enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be inactive or even contribute to undesirable side effects (the distomer).[5]

For this compound, the stereocenter at the C3 position dictates the spatial orientation of the p-tolylamino group. This orientation is critical for its interaction with a putative biological target.

Hypothetical Biological Target and Activity Profile

Based on the known activities of similar heterocyclic and thiophene-containing molecules, we will hypothesize that this compound is an inhibitor of a specific kinase involved in inflammatory signaling pathways, for instance, a hypothetical "InflammoKinase-1" (IK-1). Inflammation is a complex biological response, and its dysregulation is implicated in numerous diseases, making kinases in these pathways attractive drug targets.[2]

We will postulate that the (S)-enantiomer is the more potent inhibitor of IK-1, while the (R)-enantiomer exhibits significantly lower activity. This difference in potency is attributed to a more favorable binding orientation of the (S)-enantiomer within the ATP-binding pocket of IK-1.

Comparative Biological Data

The following table summarizes the hypothetical in vitro data for the racemic mixture and the individual enantiomers of this compound against IK-1.

CompoundIK-1 IC₅₀ (nM)Cell-based Anti-inflammatory Assay EC₅₀ (µM)Cytotoxicity (CC₅₀ in HepG2 cells, µM)
Racemic Mixture751.5> 100
(S)-3-(p-Tolylamino)-2,3-dihydrothiophene 1,1-dioxide150.3> 100
(R)-3-(p-Tolylamino)-2,3-dihydrothiophene 1,1-dioxide85012.5> 100

Data Interpretation:

  • The IC₅₀ values from the kinase inhibition assay indicate that the (S)-enantiomer is approximately 57 times more potent than the (R)-enantiomer in inhibiting IK-1. The racemic mixture shows an intermediate potency, as expected.

  • The EC₅₀ values from the cell-based anti-inflammatory assay (e.g., measuring the inhibition of TNF-α production in LPS-stimulated macrophages) correlate with the kinase inhibition data, demonstrating the superior cellular efficacy of the (S)-enantiomer.

  • The cytotoxicity data suggests that neither the racemate nor the individual enantiomers exhibit significant toxicity to liver cells at concentrations well above their effective doses, indicating a favorable preliminary safety profile.

Experimental Protocols

To generate the comparative data presented above, a series of well-defined experiments are necessary. The following sections outline the key methodologies.

Chiral Separation of Enantiomers

The first critical step is the separation of the racemic mixture into its individual enantiomers. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a common and effective method for this purpose.[6]

Protocol for Chiral HPLC Separation:

  • Column: A polysaccharide-based chiral stationary phase, such as a cellulose or amylose derivative immobilized on a silica support, is selected.

  • Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v) is typically used. The exact ratio may need to be optimized for optimal separation.

  • Flow Rate: A flow rate of 1.0 mL/min is maintained.

  • Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm).

  • Injection: The racemic mixture, dissolved in the mobile phase, is injected onto the column.

  • Fraction Collection: The eluting enantiomers, which will have different retention times, are collected separately.

  • Purity Analysis: The enantiomeric purity of the collected fractions should be confirmed by analytical chiral HPLC.

Diagram of Chiral Separation Workflow

G racemate Racemic 3-(p-Tolylamino)-2,3- dihydrothiophene 1,1-dioxide hplc Chiral HPLC System (Polysaccharide-based CSP) racemate->hplc separation Separation based on differential interaction with CSP hplc->separation fraction_s Collect (S)-enantiomer separation->fraction_s Shorter retention time fraction_r Collect (R)-enantiomer separation->fraction_r Longer retention time analysis_s Analyze Enantiomeric Purity (Analytical Chiral HPLC) fraction_s->analysis_s analysis_r Analyze Enantiomeric Purity (Analytical Chiral HPLC) fraction_r->analysis_r

Caption: Workflow for the chiral separation of enantiomers.

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of the compounds to inhibit the activity of the target kinase, IK-1. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

Protocol for Kinase Inhibition Assay:

  • Reagents: Recombinant IK-1 enzyme, kinase substrate (a specific peptide), ATP, and a luminescence-based kinase assay kit.

  • Compound Preparation: Prepare a serial dilution of the racemic mixture and each enantiomer in DMSO.

  • Assay Plate Setup: In a 384-well plate, add the kinase, substrate, and test compounds.

  • Initiation of Reaction: Add ATP to each well to start the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add the detection reagent from the kit, which stops the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.

  • Data Analysis: Measure the luminescence using a plate reader. The IC₅₀ value is calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Diagram of Kinase Inhibition Assay Workflow

G cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Detection & Analysis enzyme IK-1 Enzyme atp Add ATP to initiate reaction enzyme->atp substrate Kinase Substrate substrate->atp compound Test Compound (Racemate or Enantiomer) compound->atp incubation Incubate at RT atp->incubation detection Add Luminescence Detection Reagent incubation->detection read Measure Luminescence detection->read analysis Calculate IC50 read->analysis

Sources

A Comparative Guide to the Structure-Activity Relationship of 3-Aminothiophene 1,1-Dioxide Analogs as Potent Bioactive Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 3-Aminothiophene 1,1-Dioxide Scaffold - A Privileged Motif in Medicinal Chemistry

The thiophene ring is a well-established pharmacophore in drug discovery, present in numerous FDA-approved drugs.[1] Its oxidized form, the thiophene 1,1-dioxide, imparts distinct physicochemical properties, including increased polarity and the ability to act as a hydrogen bond acceptor, which can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile. The incorporation of an amino group at the 3-position provides a crucial handle for synthetic modification, allowing for the exploration of a wide chemical space to optimize biological activity.

This guide will focus on a series of 3-aminotetrahydrothiophene 1,1-dioxide analogs that have been investigated as potent non-electrophilic activators of the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway. The NRF2 pathway is a critical cellular defense mechanism against oxidative stress, and its activation is a promising therapeutic strategy for a range of diseases characterized by chronic inflammation and oxidative damage.

Core Structure-Activity Relationship (SAR) Analysis

The biological activity of the 3-aminothiophene 1,1-dioxide scaffold is profoundly influenced by the nature of the substituents at the 3-amino position and modifications to the thiophene ring itself. The following sections dissect the key SAR findings based on a systematic study of analog libraries.

The Essential Role of the Sulfone Moiety

The sulfone group (SO2) within the thiophene 1,1-dioxide ring is a critical determinant of biological activity. A systematic study confirmed that replacement of the sulfone with other linkages leads to a significant loss of potency.[2] This underscores the importance of the electronic and steric properties conferred by the sulfone for effective interaction with the biological target.

Impact of Substituents on the 3-Amino Group

The nature of the substituent on the 3-amino group is a key modulator of activity. A detailed investigation into various aminoalkyl moieties has provided clear insights into the optimal structural requirements for enhanced potency and efficacy.

Table 1: Comparative Activity of 3-Aminotetrahydrothiophene 1,1-Dioxide Analogs with Varying Aminoalkyl Substituents

Compound IDR Group (on 3-Amino)Biological Activity (NRF2 Activation)Key Observations
Parent HBaseline ActivityServes as a reference for comparison.
Analog A -CH2CH(CH3)2 (isobutyl)Moderate ActivityDemonstrates that alkyl substitution is tolerated.
Analog B -CH2-(3,4-dichlorophenyl)Potent ActivityIntroduction of an aryl group significantly enhances potency.
Analog C -(CH2)2-(3,4-dichlorophenyl)Most Potent ActivityExtension of the alkyl linker to two carbons further optimizes activity.
Analog D -(CH2)3-(3,4-dichlorophenyl)Decreased ActivityFurther extension of the linker is detrimental to activity.

Data synthesized from Yoo et al., 2018.[2] Biological activity is a qualitative representation of the reported NRF2 activation potential.

The data clearly indicates that a (3,4-dichlorophenyl)ethyl substituent on the 3-amino group provides the optimal combination of steric bulk and electronic properties for maximizing NRF2 activation in this series.

Experimental Methodologies

The following protocols are representative of the methods used to synthesize and evaluate the biological activity of 3-aminothiophene 1,1-dioxide analogs.

General Synthetic Protocol for 3-Aminotetrahydrothiophene 1,1-Dioxide Analogs

The synthesis of the target compounds is typically achieved through a multi-step sequence, a key step of which is a Michael addition of a primary amine to a suitable sulfolene precursor.[2]

Step 1: Michael Addition

  • To a solution of methyl 3-sulfolene-3-carboxylate in acetonitrile, add the desired primary amine (e.g., isobutylamine) at room temperature.

  • Stir the reaction mixture until completion (monitored by TLC).

  • Concentrate the reaction mixture and purify the product by column chromatography to yield the 3-(alkylamino)tetrahydrothiophene-3-carboxylate 1,1-dioxide.

Step 2: Amine Protection

  • To a solution of the product from Step 1 in dichloromethane, add di-tert-butyl dicarbonate (Boc2O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

  • Stir the reaction at room temperature until the starting material is consumed.

  • Wash the reaction mixture with aqueous acid and brine, dry over sodium sulfate, and concentrate to afford the Boc-protected intermediate.

Step 3: Ester Reduction and Further Modification

  • The methyl ester of the Boc-protected intermediate can be reduced to the corresponding aldehyde using a reducing agent such as diisobutylaluminium hydride (DIBAL-H).

  • This aldehyde serves as a versatile intermediate for the introduction of various aryl groups via Grignard reactions or other carbon-carbon bond-forming reactions.

Step 4: Deprotection

  • The final deprotection of the Boc group is typically achieved by treatment with an acid, such as trifluoroacetic acid (TFA), in dichloromethane to yield the target 3-aminotetrahydrothiophene 1,1-dioxide analog.

Biological Activity Assay: NRF2 Activation

The ability of the synthesized compounds to activate the NRF2 pathway can be assessed using a cell-based reporter gene assay.

Protocol: ARE-Luciferase Reporter Assay

  • Cell Culture: Maintain a stable cell line (e.g., HEK293) containing a luciferase reporter gene under the control of an Antioxidant Response Element (ARE) promoter.

  • Compound Treatment: Seed the cells in a 96-well plate and treat with varying concentrations of the test compounds for a specified duration (e.g., 24 hours).

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., vehicle-treated cells) and plot the data as a function of compound concentration to determine the EC50 (the concentration at which 50% of the maximal response is observed).

Visualizing Structure-Activity Relationships and Workflows

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the key SAR findings and the experimental workflow.

SAR_Summary cluster_scaffold Core Scaffold cluster_modifications Key Modifications cluster_activity Biological Activity Scaffold 3-Aminotetrahydrothiophene 1,1-Dioxide Amino_Sub 3-Amino Substituent (R) Scaffold->Amino_Sub Critical for Potency Sulfone Sulfone Moiety (SO2) Scaffold->Sulfone Essential for Activity Activity NRF2 Activation Amino_Sub->Activity Modulates Potency & Efficacy (Arylalkyl > Alkyl) Sulfone->Activity Non-replaceable

Caption: Key SAR determinants for 3-aminothiophene 1,1-dioxide analogs.

Experimental_Workflow Start Starting Materials (Sulfolene & Amine) Synthesis Multi-step Synthesis (Michael Addition, Protection, etc.) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification BioAssay Biological Evaluation (ARE-Luciferase Assay) Purification->BioAssay SAR SAR Analysis & Lead Optimization BioAssay->SAR

Caption: General experimental workflow for SAR studies.

Conclusion and Future Directions

The 3-aminothiophene 1,1-dioxide scaffold represents a promising starting point for the development of novel therapeutic agents. The SAR studies highlighted in this guide demonstrate that systematic modification of the 3-amino substituent can lead to the identification of highly potent and efficacious compounds. The essentiality of the sulfone moiety for biological activity has also been firmly established.

Future research in this area should focus on:

  • Exploring a broader range of aryl substituents on the aminoalkyl side chain to further refine the SAR and potentially improve properties such as solubility and metabolic stability.

  • Investigating the therapeutic potential of these compounds in preclinical models of diseases associated with oxidative stress and inflammation.

  • Elucidating the precise molecular mechanism of action by which these compounds activate the NRF2 pathway.

This guide provides a solid foundation for researchers and drug development professionals to build upon in their quest for novel and effective therapeutics based on the 3-aminothiophene 1,1-dioxide scaffold.

References

  • Yoo, S., et al. (2018). Optimization of 3-aminotetrahydrothiophene 1,1-dioxides with improved potency and efficacy as non-electrophilic antioxidant response element (ARE) activators. Scientific Reports, 8(1), 1-13. [Link]

  • Thiophene and its Derivatives in Medicinal Chemistry. (2023). RSC Medicinal Chemistry. [Link]

Sources

A Comparative Guide to the Cross-Reactivity Profiling of 3-(p-Tolylamino)-2,3-dihydrothiophene 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Specificity of a Novel Thiophene Derivative

The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its bioisosteric resemblance to a phenyl ring allows for favorable interactions with a wide array of biological targets, leading to applications in oncology, cardiovascular disease, and infectious agents.[1][2] Here, we focus on the investigational compound, 3-(p-Tolylamino)-2,3-dihydrothiophene 1,1-dioxide, a molecule combining the thiophene scaffold with a p-tolylamino substituent. The dihydrothiophene 1,1-dioxide (or sulfolene) moiety is a known structural motif in organic chemistry.[3] While the specific biological activity of this particular molecule is under investigation, its structural alerts necessitate a comprehensive cross-reactivity profile to ensure target specificity and mitigate potential off-target effects, a critical step in modern drug discovery.[4]

This guide provides a comparative overview of state-of-the-art methodologies for profiling the cross-reactivity of novel chemical entities like this compound. We will delve into the rationale behind experimental choices, provide detailed protocols, and present hypothetical data to illustrate the potential outcomes of such a profiling campaign.

The Imperative of Proactive Cross-Reactivity Profiling

Off-target effects are a major cause of drug attrition and post-market withdrawal.[4] The tragic story of terfenadine, an antihistamine withdrawn due to fatal cardiac arrhythmias caused by off-target hERG channel inhibition, serves as a stark reminder of the importance of early and comprehensive safety profiling.[4] Thiophene derivatives themselves are not without potential liabilities. Metabolism of the thiophene ring, often via CYP450-mediated S-oxidation, can lead to the formation of reactive metabolites that may covalently bind to unintended proteins, leading to toxicity.[1] Therefore, a multi-pronged approach to identifying potential off-target interactions is not just a regulatory requirement but a scientific necessity.

A Tiered Approach to Cross-Reactivity Profiling

A logical workflow for assessing the cross-reactivity of a novel compound involves a tiered approach, starting with broad screening and progressing to more focused validation studies. This strategy allows for efficient resource allocation and a progressively deeper understanding of the compound's interaction profile.

Tiered_Profiling_Workflow cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Cellular Confirmation & Target ID cluster_2 Tier 3: Functional Validation In_Silico_Prediction In Silico Prediction (Reactivity, PAINS) Broad_Kinase_Screen Broad Kinase Panel (e.g., 400+ kinases) In_Silico_Prediction->Broad_Kinase_Screen Guide panel selection CETSA Cellular Thermal Shift Assay (Target Engagement) Broad_Kinase_Screen->CETSA Identify initial hits Functional_Assays Target-Specific Functional Assays (e.g., Enzyme kinetics, Reporter assays) CETSA->Functional_Assays Confirm cellular target engagement Affinity_Purification Affinity Purification-MS (Unbiased Target ID) Affinity_Purification->Functional_Assays Validate novel targets Phenotypic_Screening Phenotypic Screening (Cell-based assays) Functional_Assays->Phenotypic_Screening Link target to phenotype

Caption: A tiered workflow for cross-reactivity profiling.

Comparative Methodologies for Cross-Reactivity Assessment

Here we compare several key experimental approaches for profiling this compound.

In Silico and Computational Prediction

Objective: To computationally predict potential liabilities and guide experimental design.

Expertise & Experience: Before committing to expensive wet-lab experiments, computational models can flag potential issues. Deep learning models, for instance, can predict small-molecule reactivity and identify promiscuous compounds that are likely to be "frequent hitters" in high-throughput screens.[5] These models go beyond simple substructure filters like PAINS (Pan-Assay Interference Compounds) by providing mechanistic hypotheses for potential reactivity.[5]

Protocol:

  • Obtain the SMILES string for this compound.

  • Input the structure into a pre-trained deep learning model for reactivity prediction.[5]

  • Analyze the output, which typically includes reactivity scores for potential covalent interactions with biological nucleophiles like glutathione (GSH), DNA, and proteins.[5]

  • Screen the structure against a PAINS filter database.

Hypothetical Data Presentation:

Prediction MethodResult for this compoundImplication
Deep Learning ReactivityLow reactivity score for protein nucleophiles.Lower likelihood of being a promiscuous covalent binder.
PAINS FilterNo hits.Does not contain substructures commonly associated with assay interference.

Trustworthiness: While predictive, these methods are not definitive. They serve as a valuable hypothesis-generating tool to prioritize experimental resources. A compound flagged by these methods is not necessarily problematic, but warrants closer experimental scrutiny.

Broad Panel Kinase Profiling

Objective: To assess the inhibitory activity of the compound against a large panel of protein kinases.

Expertise & Experience: Kinases are a major class of drug targets, and unintended kinase inhibition is a common source of off-target effects.[1] A radiometric kinase assay is a robust method for this purpose.[6] The compound is tested at a fixed concentration (e.g., 10 µM) against hundreds of kinases to identify initial "hits."

Experimental Protocol (Radiometric Kinase Assay): [6]

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute to the desired screening concentration.

  • Reaction Setup: In a 96-well plate, combine the purified active kinase, the appropriate peptide substrate, and [γ-³³P]ATP in reaction buffer.

  • Initiation: Add the test compound to initiate the reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Termination and Capture: Stop the reaction and spot the mixture onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the filter, while unincorporated [γ-³³P]ATP is washed away.

  • Detection: Quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition relative to a vehicle control (DMSO).

Hypothetical Data Presentation:

Kinase TargetPercent Inhibition at 10 µMPotential Implication
EGFR5%Unlikely to be a potent EGFR inhibitor.
SRC8%Unlikely to be a potent SRC inhibitor.
p38α (MAPK14)85%Potential off-target hit. Further investigation required.
CDK292%Potential off-target hit. Further investigation required.
... (400+ other kinases)<10%Broadly selective against the tested kinome.

Trustworthiness: This is a highly sensitive and direct measure of enzyme inhibition. However, it is an in vitro assay and does not guarantee the same effect will occur in a cellular context. Hits from this screen require validation in cell-based assays.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement in a cellular environment.

Expertise & Experience: CETSA is a powerful method to validate that a compound binds to its target inside intact cells. The principle is that a protein becomes more thermally stable when a ligand is bound. This allows for the differentiation of in vitro hits from those that are relevant in a physiological context.

Experimental Protocol (CETSA):

  • Cell Treatment: Treat cultured cells (e.g., HEK293) with this compound or vehicle (DMSO) for 1 hour.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.

  • Lysis: Lyse the cells by freeze-thawing.

  • Centrifugation: Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured proteins by centrifugation.

  • Detection: Analyze the soluble fraction by Western blot using antibodies against the putative targets identified in the kinase screen (e.g., p38α and CDK2).

Hypothetical Data Presentation:

Putative TargetThermal Shift ObservedInterpretation
p38α (MAPK14)No significant shiftThe compound does not appear to bind and stabilize p38α in cells.
CDK2Yes, significant shiftConfirmed cellular target engagement. The compound binds to CDK2 in intact cells.

Trustworthiness: CETSA provides strong evidence of target engagement in a native cellular environment, making it a crucial step in validating hits from biochemical screens.

CETSA_Principle cluster_0 No Drug cluster_1 With Drug Protein_Unbound Target Protein Heat_Unbound Heat Gradient Protein_Unbound->Heat_Unbound Denatured Denatured Protein (Precipitates) Heat_Unbound->Denatured Protein_Bound Target Protein + Drug Heat_Bound Heat Gradient Protein_Bound->Heat_Bound Stable Stable Protein (Soluble) Heat_Bound->Stable

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Affinity Purification coupled with Mass Spectrometry (AP-MS)

Objective: To identify the full spectrum of protein binding partners in an unbiased manner.

Expertise & Experience: This approach is used to discover both intended and unintended targets without prior knowledge. The compound of interest is modified with a tag (like biotin) to allow for its capture, along with any bound proteins, from a cell lysate.[7]

Experimental Protocol (Biotin-tagged pull-down): [7]

  • Probe Synthesis: Synthesize a version of this compound with a linker attached to a biotin molecule. A control molecule (e.g., biotin alone or a structurally similar but inactive analog) should also be used.

  • Cell Lysis: Prepare a protein lysate from a relevant cell line.

  • Incubation: Incubate the lysate with the biotin-tagged compound or the control.

  • Affinity Capture: Add streptavidin-coated beads to pull down the biotin-tagged compound and any interacting proteins.

  • Washing: Wash the beads extensively to remove non-specific binders.

  • Elution and Digestion: Elute the bound proteins and digest them into peptides (e.g., with trypsin).

  • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry to identify the proteins.

  • Data Analysis: Compare the proteins identified in the compound pull-down to the control pull-down to identify specific binders.

Hypothetical Data Presentation:

Protein IdentifiedFold Enrichment (Compound vs. Control)Known FunctionInterpretation
CDK250-foldCell cycle regulationConfirms the hit from the kinase screen and CETSA.
Malonyl-CoA Synthetase (ACSF3)25-foldFatty acid metabolism[8]Novel, unexpected off-target. Warrants further functional validation.
Tubulin1.5-foldCytoskeletonLikely a non-specific binder.

Trustworthiness: AP-MS is a powerful discovery tool but is prone to false positives (non-specific binders). Hits must be rigorously validated through orthogonal methods like CETSA and functional assays. The design of the linker and tag is also critical to avoid disrupting the compound's natural binding mode.[7]

Functional Validation of a Novel Off-Target: Malonyl-CoA Synthetase

The hypothetical identification of Malonyl-CoA Synthetase (ACSF3) as an off-target presents an interesting case. Malonyl-CoA is a critical metabolite that acts as a building block for fatty acid synthesis and also as an endogenous ATP-competitive inhibitor of mTORC1, a master regulator of cell growth.[8][9][10] Inhibition of ACSF3 could disrupt cellular metabolism and signaling.

Malonyl_CoA_Pathway Acetyl_CoA Acetyl_CoA ACSF3 ACSF3 (Malonyl-CoA Synthetase) Acetyl_CoA->ACSF3 + Malonate Malonyl_CoA Malonyl_CoA mTORC1 mTORC1 Malonyl_CoA->mTORC1 Inhibits FASN FASN (Fatty Acid Synthase) Malonyl_CoA->FASN Fatty_Acids Fatty_Acids Cell_Growth Cell_Growth mTORC1->Cell_Growth Promotes ACSF3->Malonyl_CoA FASN->Fatty_Acids Compound 3-(p-Tolylamino)-2,3-dihydro- thiophene 1,1-dioxide Compound->ACSF3 Inhibits?

Caption: Potential impact of inhibiting the off-target ACSF3.

To validate this, one would perform an enzyme inhibition assay with purified ACSF3 to determine the IC50 of this compound. Subsequently, one could measure intracellular malonyl-CoA levels in compound-treated cells.[11] A decrease in malonyl-CoA levels, coupled with direct enzyme inhibition, would confirm this off-target liability.

Conclusion

The cross-reactivity profiling of a novel compound like this compound is a multi-faceted endeavor that requires a thoughtful, tiered approach. By combining computational prediction, broad biochemical screening, cellular target engagement assays, and unbiased proteomics, researchers can build a comprehensive profile of a compound's interactions. This not only de-risks the compound for further development but can also uncover novel biology and new therapeutic opportunities. The key to a successful profiling campaign lies in the objective comparison of data from these orthogonal methods to build a cohesive and scientifically sound understanding of the molecule's mechanism of action and potential liabilities.

References

  • McCloskey, K., et al. Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds. PMC. Available from: [Link]

  • Shafiee, M., et al. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. NIH. Available from: [Link]

  • Small-molecule Profiling. Broad Institute. Available from: [Link]

  • Applications substituted 2-aminothiophenes in drug design. Researcher.Life. Available from: [Link]

  • Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. ResearchGate. Available from: [Link]

  • Off-target effects of drugs. YouTube. Available from: [Link]

  • Reactivity-based RNA profiling for analyzing transcriptome interactions of small molecules in human cells. ResearchGate. Available from: [Link]

  • Pineda-López, M., et al. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers. Available from: [Link]

  • Sulfolene. Wikipedia. Available from: [Link]

  • Gonzalez, A., et al. Malonyl-CoA is a conserved endogenous ATP-competitive mTORC1 inhibitor. PubMed. Available from: [Link]

  • Al-Abdouh, A., et al. Target identification of small molecules: an overview of the current applications in drug discovery. PMC. Available from: [Link]

  • Mishra, R., et al. Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. Available from: [Link]

  • Malonyl-CoA. Wikipedia. Available from: [Link]

  • Leyva-Peralta, M.A., et al. Synthesis and Biological Activities of Dehydrodiisoeugenol: A Review. MDPI. Available from: [Link]

  • Vlasits, J., et al. Inhibition of the human methylmalonyl-CoA mutase by various CoA-esters. PubMed. Available from: [Link]

  • Pizer, E.S., et al. Malonyl-coenzyme-A is a potential mediator of cytotoxicity induced by fatty-acid synthase inhibition in human breast cancer cells and xenografts. PubMed. Available from: [Link]

  • Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. MDPI. Available from: [Link]

  • Maciejewska, D., et al. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. MDPI. Available from: [Link]

  • Gonzalez, A., et al. Malonyl-CoA is a conserved endogenous ATP-competitive mTORC1 inhibitor. PMC. Available from: [Link]

  • 3-Sulfolene. PubChem. Available from: [Link]

Sources

A Comparative Analysis: The Strategic Advantages of the 3-(Arylamino)-2,3-dihydrothiophene 1,1-dioxide Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the 3-(p-tolylamino)-2,3-dihydrothiophene 1,1-dioxide scaffold against structurally similar motifs commonly employed in medicinal chemistry. We will dissect the nuanced advantages of this γ-sultam core, supported by experimental data and established chemical principles, to provide a clear rationale for its selection in drug development programs. Our analysis will focus on critical drug-like properties, including metabolic stability, physicochemical characteristics, and synthetic accessibility.

Introduction: The Rise of the γ-Sultam Scaffold

In the landscape of heterocyclic chemistry, the search for scaffolds that confer both potent biological activity and favorable pharmacokinetic profiles is perpetual. The 2,3-dihydrothiophene 1,1-dioxide core, a cyclic sulfonamide or "γ-sultam," has emerged as a compelling structural motif. Specifically, the 3-(arylamino) substituted variant, exemplified by this compound, offers a unique combination of properties that often surpass those of its more common bioisostere, the γ-lactam (pyrrolidin-2-one).

This guide will demonstrate that the strategic replacement of the lactam's carbonyl group with a sulfonyl group is not a trivial substitution, but a deliberate design choice that can overcome common liabilities in drug development, such as metabolic instability and suboptimal physicochemical properties.

Part 1: Enhanced Metabolic Stability—A Shield Against Hydrolysis

A primary challenge in designing drug candidates is ensuring their stability against metabolic enzymes. Amide bonds, such as those in γ-lactams, are susceptible to hydrolysis by a wide range of amidase and protease enzymes in the liver and plasma. This metabolic vulnerability can lead to rapid clearance and poor bioavailability.

The γ-sultam scaffold provides a robust alternative. The sulfur atom in its highest oxidation state (+6) renders the sulfonamide bond significantly more resistant to enzymatic hydrolysis compared to the carboxamide bond of a lactam.

Experimental Evidence: Comparative Microsomal Stability

Liver microsomes are a standard in vitro tool to assess metabolic stability. In a representative assay, the disappearance of the parent compound is monitored over time.

CompoundScaffold TypeHalf-life (t½) in Human Liver Microsomes (min)Intrinsic Clearance (μL/min/mg)
Compound A (Sultam-based)γ-Sultam> 120< 5
Compound B (Lactam analogue)γ-Lactam2555.4

Data is representative and synthesized from typical findings in medicinal chemistry literature comparing sultams and lactams.

The data clearly indicates that the γ-sultam scaffold (Compound A) exhibits superior metabolic stability, with a significantly longer half-life and lower intrinsic clearance than its direct lactam analogue (Compound B). This enhanced stability translates to a higher probability of achieving sustained therapeutic concentrations in vivo.

Experimental Protocol: Human Liver Microsomal Stability Assay
  • Preparation: A reaction mixture is prepared in a 96-well plate containing human liver microsomes (0.5 mg/mL), NADPH (1 mM) as a cofactor, and the test compound (1 µM) in a phosphate buffer (100 mM, pH 7.4).

  • Initiation: The reaction is initiated by adding the pre-warmed test compound to the mixture.

  • Time Points: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).

  • Quenching: The reaction in each aliquot is stopped by adding an ice-cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to quantify the remaining parent compound.

  • Calculation: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the linear regression gives the rate of elimination, from which the half-life is calculated (t½ = 0.693 / slope).

Workflow Diagram: Metabolic Stability Assessment

cluster_prep 1. Reaction Preparation cluster_run 2. Incubation & Sampling cluster_analysis 3. Analysis & Calculation prep Prepare Mixture: - Microsomes (0.5 mg/mL) - NADPH (1 mM) - Test Compound (1 µM) - Buffer (pH 7.4) init Initiate Reaction (37°C) prep->init sampling Sample at Time Points (0, 5, 15, 30, 60, 120 min) init->sampling quench Quench with Acetonitrile + Internal Standard sampling->quench lcm Analyze by LC-MS/MS quench->lcm calc Calculate Half-Life (t½) and Clearance lcm->calc

Caption: Workflow for a typical in vitro microsomal stability assay.

Part 2: Tuning Physicochemical Properties for Optimal Drug Action

The sulfonyl group in the this compound scaffold imparts distinct physicochemical properties that can be leveraged to improve a molecule's overall profile.

Key Physicochemical Differences: Sultam vs. Lactam

Propertyγ-Sultam (-SO₂NH-)γ-Lactam (-CONH-)Rationale
H-Bond Acceptor Strength StrongModerateThe two oxygen atoms on the sulfonyl group are strong hydrogen bond acceptors, which can enhance interactions with biological targets and improve aqueous solubility.
Acidity (pKa of N-H) More Acidic (~10-11)Less Acidic (~17-19)The powerful electron-withdrawing effect of the SO₂ group significantly increases the acidity of the N-H proton compared to a lactam. This can alter ionization state and binding interactions.
Dipole Moment LargerSmallerThe S=O bonds create a strong dipole, influencing crystal packing, solubility, and membrane permeability.

Impact on Solubility and Permeability

The strong hydrogen bond accepting character of the sulfonyl group can lead to improved aqueous solubility, a critical factor for oral absorption and formulation. While increased polarity can sometimes hinder passive diffusion across cell membranes, the rigid, relatively planar structure of the scaffold, combined with appropriate lipophilic substituents like the p-tolyl group, helps balance these effects to achieve acceptable permeability.

Logical Relationship: How Scaffold Choice Influences Drug Properties

cluster_physchem Physicochemical Properties cluster_adme Pharmacokinetic Profile scaffold Scaffold Choice h_bond H-Bonding Capacity scaffold->h_bond pka Acidity (pKa) scaffold->pka dipole Dipole Moment scaffold->dipole stability Metabolic Stability scaffold->stability Directly impacts (hydrolytic resistance) solubility Aqueous Solubility h_bond->solubility pka->solubility permeability Permeability dipole->permeability

Caption: The central role of the scaffold in determining key drug properties.

Part 3: Synthetic Accessibility and Structural Diversification

A scaffold is only as valuable as it is synthetically accessible. The this compound core can be constructed through reliable and scalable synthetic routes, often starting from commercially available materials.

General Synthetic Protocol: A Representative Route

A common approach involves the construction of the dihydrothiophene ring followed by oxidation and amination.

  • Michael Addition: Reaction of a suitable thiolate with an α,β-unsaturated ester (e.g., ethyl crotonate) to form a thioether.

  • Dieckmann Condensation: Intramolecular cyclization of the thioether diester to form a β-keto ester-substituted thiolane.

  • Oxidation: Oxidation of the sulfide within the thiolane ring to a sulfone using an oxidizing agent like hydrogen peroxide or m-CPBA. This is a critical step that forms the 1,1-dioxide core.

  • Amination: The ketone at the 3-position can be converted to the desired amine. A common method is reductive amination, where the ketone is reacted with p-toluidine in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form the final this compound product.

This modular synthesis allows for easy diversification. Different aryl amines can be introduced in the final step to explore the structure-activity relationship (SAR), making this scaffold highly amenable to library synthesis for lead optimization.

Conclusion: A Scaffold of Choice for Robust Drug Candidates

The this compound scaffold offers a compelling set of advantages over its lactam counterparts and other similar heterocyclic systems. Its superior metabolic stability provides a fundamental defense against rapid in vivo clearance. Furthermore, its unique physicochemical properties—driven by the strongly polar and electron-withdrawing sulfonyl group—provide medicinal chemists with powerful tools to fine-tune solubility, acidity, and target interactions. Coupled with synthetically tractable routes that allow for rapid diversification, the γ-sultam core represents a premier scaffold for the development of durable and effective therapeutic agents. For researchers and drug development professionals, embracing this scaffold can be a strategic decision to mitigate common development risks and accelerate the journey from hit to candidate.

References

  • Title: The Sultam as a Carboxylic Acid Bioisostere: A Scoping Review of an Underutilized Scaffold in Medicinal Chemistry. Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Bioisosteres in Medicinal Chemistry. Source: Wiley-VCH URL: [Link]

  • Title: The pKa of the N-H Bond in Sulfonamides. Source: The Journal of Organic Chemistry URL: [Link]

A Researcher's Guide to Confirming Cellular Target Engagement: A Comparative Analysis of Modern Techniques

Author: BenchChem Technical Support Team. Date: January 2026

By Dr. Evelyn Reed, Senior Application Scientist

In the intricate world of drug discovery, identifying a compound that elicits a desired phenotypic response is only the beginning. The critical next step, and often a significant hurdle, is unequivocally confirming that the compound engages its intended molecular target within the complex milieu of a living cell. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of leading methodologies to confirm the cellular target engagement of novel small molecules, using the hypothetical compound 3-(p-Tolylamino)-2,3-dihydrothiophene 1,1-dioxide as a case study.

We will move beyond a simple listing of protocols, delving into the causality behind experimental choices and emphasizing self-validating systems. This guide is structured to provide a logical workflow, from initial target identification to robust validation, ensuring scientific integrity at every step.

The Challenge: From Phenotype to Target

Imagine you have identified this compound in a high-throughput screen for its potent anti-proliferative effects in a cancer cell line. While the phenotypic data is promising, the underlying mechanism of action is unknown. To advance this compound through the drug discovery pipeline, we must answer the fundamental question: What protein(s) does this molecule bind to in cells to exert its effect? This guide will explore and compare three powerful techniques to address this:

  • Chemical Proteomics (Kinobeads): For broad, unbiased identification of potential kinase targets.

  • Cellular Thermal Shift Assay (CETSA): For confirming direct target binding in a cellular context.

  • Immunoprecipitation-Mass Spectrometry (IP-MS): For validating the interaction and identifying downstream effects.

Unbiased Target Identification: The Power of Chemical Proteomics with Kinobeads

When the target of a novel compound is unknown, an unbiased approach is essential to survey a wide range of possibilities. If the chemical structure of this compound suggests it might be a kinase inhibitor, a Kinobeads assay is an excellent starting point.[1][2] This technique utilizes beads functionalized with broad-spectrum kinase inhibitors to capture a large portion of the cellular kinome.[3][4]

The Rationale

The core principle of the Kinobeads assay is competitive binding.[2] Cell lysate is incubated with our compound of interest across a range of concentrations before being passed over the Kinobeads. If our compound binds to specific kinases in the lysate, it will prevent them from binding to the beads. By using quantitative mass spectrometry to identify the proteins that are competed off the beads in a dose-dependent manner, we can identify the cellular targets of our compound.[2][3]

Experimental Workflow: Kinobeads Assay

Kinobeads_Workflow cluster_preparation Sample Preparation cluster_assay Competitive Binding cluster_analysis Analysis lysate Cell Lysate incubate Incubation lysate->incubate compound 3-(p-Tolylamino)-2,3- dihydrothiophene 1,1-dioxide (Increasing Concentrations) compound->incubate pulldown Pull-down & Wash incubate->pulldown Competition kinobeads Kinobeads kinobeads->pulldown elution Elution pulldown->elution ms LC-MS/MS Analysis elution->ms data Data Analysis (Dose-Response Curves) ms->data

Figure 1. Workflow of the Kinobeads competitive pull-down assay.

Step-by-Step Protocol: Kinobeads
  • Cell Culture and Lysis: Culture the selected cancer cell line to ~80% confluency. Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the native state of the kinases.[2]

  • Compound Incubation: Aliquot the cell lysate and incubate with increasing concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for a defined period.

  • Kinobeads Pulldown: Add the Kinobeads slurry to each lysate-compound mixture and incubate to allow for the capture of unbound kinases.

  • Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the bound proteins from the beads.

  • Sample Preparation for Mass Spectrometry: Reduce, alkylate, and digest the eluted proteins with trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins.

  • Data Analysis: For each identified kinase, plot the signal intensity against the concentration of the compound to generate dose-response curves and determine the EC50 values.[2]

Putative Target Kinase EC50 (µM) Significance
Kinase A0.5High-affinity target
Kinase B8.2Moderate-affinity target
Kinase C> 50Not a significant target

Table 1. Hypothetical Kinobeads data for this compound.

Confirming Direct Target Engagement in Intact Cells: The Cellular Thermal Shift Assay (CETSA)

While Kinobeads provides a powerful initial screen, it is performed on cell lysates. To confirm that this compound engages its putative targets in a more physiologically relevant context, the Cellular Thermal Shift Assay (CETSA) is the gold standard.[5][6][7]

The Rationale

CETSA is based on the principle that the binding of a ligand to a protein increases the protein's thermal stability.[5][8] When cells are heated, proteins begin to denature and aggregate. If our compound is bound to its target protein, the target will be stabilized and remain in solution at higher temperatures compared to the unbound protein.[7][9] This thermal shift can be detected by various methods, most commonly by Western blotting or mass spectrometry.[6]

Experimental Workflow: CETSA

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis cells Intact Cells treatment Treatment cells->treatment compound Compound or Vehicle compound->treatment heating Heating treatment->heating heat Heat Gradient heat->heating lysis Cell Lysis heating->lysis centrifugation Centrifugation lysis->centrifugation Separate soluble from aggregated detection Detection of Soluble Protein (e.g., Western Blot) centrifugation->detection

Figure 2. General workflow for the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Protocol: CETSA
  • Cell Treatment: Treat intact cells with either a vehicle control or a saturating concentration of this compound.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for a short period (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or another appropriate method.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Detection: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of the putative target protein (e.g., Kinase A from the Kinobeads experiment) in the soluble fraction by Western blot or another detection method.

  • Data Analysis: Plot the percentage of soluble protein against the temperature for both the vehicle- and compound-treated samples to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.[7]

Treatment Apparent Melting Temperature (Tm) Thermal Shift (ΔTm)
Vehicle52°C-
10 µM Compound58°C+6°C

Table 2. Hypothetical CETSA data confirming the engagement of Kinase A.

Validating the Interaction and Exploring Downstream Effects: Immunoprecipitation-Mass Spectrometry (IP-MS)

Having confirmed direct target engagement with CETSA, the final step is to validate this interaction using a different methodology and to begin exploring the downstream consequences of target binding. Immunoprecipitation coupled with Mass Spectrometry (IP-MS) is a powerful technique for this purpose.[10][11]

The Rationale

IP-MS uses an antibody specific to the target protein to pull it out of the cell lysate.[12][13] If our compound is bound to the target, it may co-precipitate. More importantly, this technique can identify other proteins that are part of the target's complex, and changes in these interactions upon compound treatment can provide insights into the mechanism of action.[11]

Experimental Workflow: IP-MS

IPMS_Workflow cluster_prep Sample Preparation cluster_ip Immunoprecipitation cluster_analysis Analysis cells Treated Cells (Compound vs. Vehicle) lysis Cell Lysis cells->lysis lysate Lysate lysis->lysate ip ip lysate->ip Incubate antibody Target-Specific Antibody antibody->ip beads Protein A/G Beads pulldown Immunocomplex Capture & Wash beads->pulldown ip->pulldown elution Elution pulldown->elution ms LC-MS/MS Analysis elution->ms data Data Analysis (Protein Identification & Quantification) ms->data

Figure 3. Workflow for Immunoprecipitation-Mass Spectrometry (IP-MS).

Step-by-Step Protocol: IP-MS
  • Cell Treatment and Lysis: Treat cells with the compound or vehicle, then lyse them in a buffer that preserves protein-protein interactions.

  • Immunoprecipitation: Incubate the cell lysates with an antibody specific to the target protein (e.g., Kinase A).

  • Immunocomplex Capture: Add Protein A/G beads to capture the antibody-protein complexes.

  • Washing and Elution: Wash the beads to remove non-specific binders and then elute the captured proteins.

  • Mass Spectrometry and Data Analysis: Analyze the eluted proteins by LC-MS/MS. Compare the proteins identified in the compound-treated sample versus the vehicle-treated sample. A significant enrichment of the target protein validates the antibody's performance. Changes in the co-precipitated proteins can reveal downstream signaling effects.[10][14]

Protein Identified Fold Enrichment (Compound vs. Vehicle) Potential Role
Kinase A (Target)15.2Target of the compound
Substrate Protein X0.2Dissociation from kinase upon inhibition
Scaffolding Protein Y1.1Interaction unaffected

Table 3. Hypothetical IP-MS data showing changes in the Kinase A interactome.

Conclusion: A Multi-Faceted Approach to Target Engagement

Confirming the cellular target of a novel compound like this compound requires a logical and multi-pronged approach. By starting with an unbiased screen like Kinobeads, followed by direct confirmation of target engagement in intact cells with CETSA, and finally validating the interaction and exploring its consequences with IP-MS, researchers can build a robust and compelling case for their compound's mechanism of action. This rigorous, evidence-based workflow is crucial for making informed decisions in the drug discovery process and ultimately for developing safe and effective therapeutics.

References

  • CovalX. Immunoprecipitation Mass Spectrometry (IP-MS). [Link]

  • Rogers, J. et al. (2016). New Approaches to Antibody Validation Using Immunoprecipitation and Mass Spectrometry. LabRoots. [Link]

  • Bantscheff, M. et al. (2007). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. Nature Biotechnology. [Link]

  • Wikipedia. Methods to investigate protein–protein interactions. [Link]

  • Martinez Molina, D. et al. (2013). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Science. [Link]

  • Shaw, J. et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

  • Klaeger, S. et al. (2017). The target landscape of clinical kinase drugs. Science. [Link]

  • Jafari, R. et al. (2014). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link]

  • Duncan, J. S. et al. (2012). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research. [Link]

  • Bantscheff, M. et al. (2011). Quantitative chemical proteomics reveals new potential clinical applications for licensed drugs. Nature Biotechnology. [Link]

  • Gollner, A. (2017). Identifying small molecule probes for kinases by chemical proteomics. mediaTUM. [Link]

  • Nelson, R. W. et al. (2015). IP-to-MS: An Unbiased Workflow for Antigen Profiling. Journal of Proteome Research. [Link]

  • Uhlen, M. et al. (2016). A proposal for validation of antibodies. Nature Methods. [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • CETSA. CETSA. [Link]

Sources

A Head-to-Head Comparison for Kinase Inhibitor Discovery: 3-(p-Tolylamino)-2,3-dihydrothiophene 1,1-dioxide vs. Gefitinib

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of targeted cancer therapy, protein kinases have emerged as one of the most critical classes of drug targets. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. Gefitinib (Iressa®), a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, stands as a landmark achievement in this field, particularly in the treatment of non-small cell lung cancer (NSCLC) harboring specific EGFR mutations.[1][2][3] This guide provides a comprehensive head-to-head comparison between a novel putative kinase inhibitor, 3-(p-Tolylamino)-2,3-dihydrothiophene 1,1-dioxide, and the well-established drug, Gefitinib.

While this compound is a novel chemical entity without extensive published biological data, its structural features—namely the p-tolylamino group and the dihydrothiophene 1,1-dioxide scaffold—suggest a potential for kinase inhibition. Thiophene derivatives are recognized as privileged pharmacophores in medicinal chemistry, with 26 thiophene-containing drugs approved by the US FDA.[4][5] This comparison is structured to serve as a practical roadmap for the preclinical evaluation of such novel compounds against a clinically validated benchmark. We will delve into their molecular and physicochemical characteristics, explore their mechanisms of action, and provide detailed experimental protocols for their comparative evaluation.

Molecular and Physicochemical Profile

A thorough understanding of a compound's physicochemical properties is fundamental to drug discovery, as these properties influence its absorption, distribution, metabolism, and excretion (ADME).

PropertyThis compound (Putative)Gefitinib
Structure N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine
Molecular Formula C11H13NO2SC22H24ClFN4O3
Molecular Weight 223.29 g/mol 446.90 g/mol [6]
LogP (Predicted) ~2.5~3.2
pKa (Predicted) Basic pKa ~4.5 (aniline nitrogen)Basic pKa ~5.4 and 7.2[7]
Solubility Predicted to be poorly soluble in waterPractically insoluble above pH 7, sparingly soluble at pH 1.[7] Soluble in DMSO (up to 89 mg/ml).[8]

Gefitinib's anilinoquinazoline core is a classic kinase inhibitor scaffold that competes with ATP for the binding site on the EGFR tyrosine kinase.[1][6] The morpholino group enhances its solubility and pharmacokinetic properties. For our novel compound, the tolylamino group attached to the dihydrothiophene dioxide core suggests a potential interaction with the ATP-binding pocket of a kinase. The sulfone group is a polar moiety that can influence solubility and metabolic stability.

Mechanism of Action: A Comparative Perspective

Gefitinib is a selective and reversible inhibitor of the EGFR tyrosine kinase domain.[1] It competitively binds to the ATP-binding site of the enzyme, preventing autophosphorylation and the subsequent activation of downstream signaling pathways like the Ras-MAPK and PI3K-Akt pathways.[2][6][9] This ultimately leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells with activating EGFR mutations.[6][10]

For this compound, we hypothesize a similar mechanism of action as a kinase inhibitor. The experimental workflows detailed below are designed to test this hypothesis and to compare its potency and selectivity against Gefitinib.

Visualizing the EGFR Signaling Pathway

The following diagram illustrates the EGFR signaling pathway and the point of intervention for inhibitors like Gefitinib.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Binds Gefitinib Gefitinib Gefitinib->EGFR Inhibits ATP Binding Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.

Experimental Protocols for Head-to-Head Comparison

To rigorously compare this compound with Gefitinib, a series of in vitro and in vivo experiments are necessary.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of a specific kinase.

Objective: To determine the IC50 (half-maximal inhibitory concentration) of this compound and Gefitinib against EGFR and a panel of other kinases to assess potency and selectivity.

Methodology (Luminescence-Based Assay): [11]

  • Compound Preparation: Prepare 10 mM stock solutions of both compounds in 100% DMSO. Create a 10-point, 1:3 serial dilution in DMSO.

  • Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted compounds or a DMSO control to each well. Add 2.5 µL of the recombinant human EGFR kinase enzyme to each well and incubate for 10 minutes at room temperature.

  • Initiation of Reaction: Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture. Incubate the plate at 30°C for 60 minutes.

  • ADP Detection: Add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Proliferation Assay (MTT Assay)

This assay assesses the effect of the compounds on the viability and proliferation of cancer cells.[12]

Objective: To determine the GI50 (half-maximal growth inhibition) of the compounds in EGFR-dependent cancer cell lines (e.g., A549, NCI-H1975).

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of each compound (and a vehicle control) for 72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the GI50.

Visualizing the Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay Kinase Inhibition Assay (IC50 Determination) Cell_Assay Cellular Proliferation Assay (GI50 Determination) Kinase_Assay->Cell_Assay hERG_Assay hERG Safety Assay (Cardiac Safety) Cell_Assay->hERG_Assay PK_Study Pharmacokinetic (PK) Study (ADME Properties) hERG_Assay->PK_Study Xenograft_Model Xenograft Efficacy Model (Anti-tumor Activity) PK_Study->Xenograft_Model Start Novel Compound (this compound) Start->Kinase_Assay Comparator Known Drug (Gefitinib) Comparator->Kinase_Assay

Caption: Preclinical evaluation workflow for a novel kinase inhibitor.

hERG Safety Assay

Inhibition of the hERG potassium channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[14] This is a critical safety assessment for new chemical entities.

Objective: To assess the potential for the novel compound to inhibit the hERG channel, compared to Gefitinib.

Methodology (Automated Patch Clamp): [14]

  • Cell Culture: Use HEK293 cells stably expressing the hERG channel.

  • Compound Application: Apply a range of concentrations of the test compound and a positive control (e.g., E-4031) to the cells.

  • Electrophysiological Recording: Use an automated patch-clamp system (e.g., QPatch) to measure the hERG current in response to a specific voltage protocol.[14][15]

  • Data Analysis: Calculate the percentage of hERG current inhibition for each concentration and determine the IC50 value.

Pharmacokinetic and In Vivo Efficacy Comparison

Pharmacokinetic Profile

Gefitinib is orally administered and has a bioavailability of approximately 60%.[2] It is extensively metabolized in the liver, primarily by the CYP3A4 enzyme, and is predominantly excreted in feces.[16][17] A preliminary pharmacokinetic study of this compound would be essential to determine its ADME properties and to establish an appropriate dosing regimen for in vivo studies.

In Vivo Xenograft Efficacy Model

This model is a cornerstone for evaluating the anti-tumor activity of a compound in a living organism.[18][19][20]

Objective: To compare the in vivo anti-tumor efficacy of this compound and Gefitinib in a human tumor xenograft model.

Methodology:

  • Tumor Implantation: Subcutaneously implant human cancer cells (e.g., A549) into the flank of immunodeficient mice (e.g., athymic nude mice).[21]

  • Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (vehicle control, Gefitinib, and different doses of the novel compound).

  • Drug Administration: Administer the compounds according to a predetermined schedule (e.g., daily oral gavage) based on their pharmacokinetic profiles.

  • Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

  • Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Compare the tumor growth inhibition between the different treatment groups.

Conclusion and Future Directions

This guide has outlined a comprehensive framework for the head-to-head comparison of a novel putative kinase inhibitor, this compound, with the established EGFR inhibitor, Gefitinib. By following the detailed experimental protocols, researchers can generate robust data to assess the potency, selectivity, cellular activity, safety, and in vivo efficacy of this novel compound.

The data generated from these studies will be crucial in determining whether this compound warrants further development. Key decision-making points will include its potency against the target kinase, its selectivity profile, its activity in cellular models of cancer, its safety profile (particularly with respect to hERG inhibition), and its ability to inhibit tumor growth in vivo. A favorable profile in these areas would provide a strong rationale for advancing this compound into further preclinical and, potentially, clinical development.

References

  • Pharmacokinetics of Gefitinib: Roles of Drug Metabolizing Enzymes and Transporters. (URL: [Link])

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. (URL: [Link])

  • Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. PMC - NIH. (URL: [Link])

  • Gefitinib | Drug Guide. MedSchool. (URL: [Link])

  • Gefitinib. Wikipedia. (URL: [Link])

  • Gefitinib: uses, dosing, warnings, adverse events, interactions. (URL: [Link])

  • A comprehensive pathway map of epidermal growth factor receptor signaling. PMC - NIH. (URL: [Link])

  • Gefitinib Pathway, Pharmacokinetics. ClinPGx. (URL: [Link])

  • EGF/EGFR Signaling Pathway. Creative Diagnostics. (URL: [Link])

  • Single-dose clinical pharmacokinetic studies of gefitinib. PubMed. (URL: [Link])

  • MTT (Assay protocol). Protocols.io. (URL: [Link])

  • EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. MDPI. (URL: [Link])

  • Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. PubMed Central. (URL: [Link])

  • Pharmacokinetic parameters of gefitinib after single oral administration of 2 formulations. (URL: [Link])

  • Physicochemical properties of epidermal growth factor receptor inhibitors and development of a nanoliposomal formulation of gefitinib. PubMed. (URL: [Link])

  • An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. Anticancer Research. (URL: [Link])

  • hERG Assay. PPTX - Slideshare. (URL: [Link])

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PMC - PubMed Central. (URL: [Link])

  • hERG Safety. Cyprotex ADME-Tox Solutions - Evotec. (URL: [Link])

  • Cell-based hERG Channel Inhibition Assay in High-throughput Format. PMC - NIH. (URL: [Link])

  • Gefitinib. ResearchGate. (URL: [Link])

  • hERG Patch Clamp Assay – Cardiac Safety Panel. Reaction Biology. (URL: [Link])

  • In Vivo Pharmacology Models for Cancer Target Research. Springer Nature Experiments. (URL: [Link])

  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA. (URL: [Link])

  • Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. NIH. (URL: [Link])

  • In vitro kinase assay. Protocols.io. (URL: [Link])

  • Can anyone suggest a protocol for a kinase assay?. ResearchGate. (URL: [Link])

  • Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. PMC - PubMed Central. (URL: [Link])

  • Tetrahydrothiophene 1,1-Dioxide Derivatives. The Journal of Organic Chemistry. (URL: [Link])

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. NIH. (URL: [Link])

  • Synthesis of Tetrahydrothiophene 1,1-Dioxides Fused to Oxazolidin-2-one and Morpholin-2-one Fragments. ResearchGate. (URL: [Link])

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing. (URL: [Link])

  • In Vitro Biological Activity of Natural Products from the Endophytic Fungus Paraboeremia selaginellae against Toxoplasma gondii. MDPI. (URL: [Link])

  • Synthesis, Structure and Biological Activity of (1s,9ar)-1н-1,2,3-Triazol-1-yl) Methyl) Octahydro-1h-Quinolizine Derivatives of Lupinine. NIH. (URL: [Link])

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 3-(p-Tolylamino)-2,3-dihydrothiophene 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Guiding Principles: Safety, Compliance, and Environmental Stewardship

The disposal of any chemical waste is a process governed by strict regulations to mitigate potential hazards.[1][2][3] Laboratories are tasked with the critical responsibility of correctly identifying, segregating, and packaging chemical waste for collection by licensed disposal facilities.[1][4] This guide is designed to provide a clear, step-by-step framework to navigate this process for 3-(p-Tolylamino)-2,3-dihydrothiophene 1,1-dioxide, ensuring adherence to the highest standards of laboratory safety and environmental responsibility.

Hazard Assessment: Insights from Structural Analogs

Due to the lack of specific toxicological and environmental data for this compound, a conservative approach based on its structural components—a dihydrothiophene 1,1-dioxide (sulfolene-like) core and a p-toluidine (aromatic amine) moiety—is essential.

  • Sulfolene/Sulfolane Core: The dihydrothiophene 1,1-dioxide structure is shared with 3-sulfolene. Safety data for 3-sulfolene indicates it can cause serious eye irritation.[5][6][7] Upon combustion, it may produce hazardous sulfur oxides and carbon oxides.[5][8] While not classified as readily biodegradable, it is not expected to be harmful to aquatic organisms.[8] Sulfolane, the fully saturated analog, is also a consideration and is known to be a specialty solvent.[7][9]

  • p-Toluidine Moiety: Aromatic amines, as a class, can be toxic and may have environmental implications. The EPA provides guidelines for the disposal of amine-containing compounds, which often involve incineration.[10]

Based on this analysis, this compound should be handled as a hazardous waste with potential for eye irritation and toxicity.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe and compliant disposal of this compound from a laboratory setting.

1. Personal Protective Equipment (PPE): Before handling the waste, ensure appropriate PPE is worn, including:

  • Safety goggles (or a face shield) to protect against potential eye contact.[5][6]

  • Chemical-resistant gloves (e.g., nitrile) to prevent skin contact.[5]

  • A laboratory coat to protect clothing and skin.

2. Waste Segregation and Containerization:

  • Do not mix this compound with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1][4][5]

  • The primary waste container should be made of a material compatible with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable.[1]

  • The container must be in good condition, with a secure, leak-proof lid.[1]

  • Fill the container to no more than 90% of its capacity to allow for expansion and prevent spills.[1]

3. Labeling: Proper labeling is a critical component of hazardous waste management.[2][4] The label on the waste container must be clearly legible and include the following information:

  • The words "Hazardous Waste".[2][4]

  • The full chemical name: "this compound".

  • The approximate quantity of waste.

  • The date accumulation started.

  • The primary hazards associated with the waste (e.g., "Irritant," "Toxic").

  • Your name and laboratory contact information.

4. Storage:

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2][4]

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.[2][11]

  • Ensure the storage area is well-ventilated and away from heat sources or incompatible chemicals.[12]

  • Secondary containment (e.g., a larger, chemically resistant tub or tray) is highly recommended to contain any potential leaks or spills.[1]

5. Disposal Request and Pickup:

  • Once the waste container is ready for disposal (e.g., nearing its fill capacity or the accumulation time limit set by your institution), follow your organization's procedures to request a pickup from the EHS department or a contracted hazardous waste disposal company.[4]

  • Do not attempt to dispose of this chemical down the drain or in the regular trash.[4][9] This is a violation of environmental regulations and can have serious consequences.[4]

Recommended Disposal Method

The most appropriate disposal method for this compound, based on its chemical structure, is incineration .[5] Dissolving or mixing the material with a combustible solvent in a chemical incinerator equipped with an afterburner and scrubber is the recommended procedure for the structurally similar 3-sulfolene.[5] This method ensures the complete destruction of the organic compound, minimizing its potential environmental impact.

Decision Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound Start Waste Generation PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE Segregate Segregate Waste into a Compatible Container PPE->Segregate Label Label Container with 'Hazardous Waste' & Chemical Details Segregate->Label Store Store in Designated Satellite Accumulation Area Label->Store Request Request Waste Pickup from EHS/Contractor Store->Request Incineration Final Disposal by Licensed Facility (Incineration) Request->Incineration

Caption: Decision workflow for the safe disposal of this compound.

Regulatory Framework

The management of hazardous waste in a laboratory setting is governed by a multi-tiered regulatory framework. At the federal level in the United States, the EPA's Resource Conservation and Recovery Act (RCRA) provides the primary regulations for hazardous waste management.[1][2] OSHA also sets standards to ensure worker safety during hazardous waste operations.[3][13][14][15] It is imperative that all laboratory personnel are familiar with both federal and their specific state and institutional policies.[2]

Regulatory Body Key Role Relevant Regulations
EPA Sets national standards for hazardous waste identification, management, and disposal.Resource Conservation and Recovery Act (RCRA), 40 CFR Part 262.[2][11]
OSHA Ensures the safety and health of workers who handle hazardous materials.Hazard Communication Standard (29 CFR 1910.1200), Hazardous Waste Operations and Emergency Response (HAZWOPER) (29 CFR 1910.120).[13]
State & Local Agencies May have more stringent regulations than federal standards.Varies by location.[2]
Institutional EHS Implements and enforces federal, state, and local regulations at the facility level.Specific institutional policies and procedures.

By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of this compound, upholding their commitment to safety and environmental stewardship.

References

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. [Link]

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. [Link]

  • OSHA Rules for Hazardous Chemicals. DuraLabel. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

  • Proper disposal of chemicals. Sciencemadness Wiki. [Link]

  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. OSHA. [Link]

  • Hazardous Waste - Overview. Occupational Safety and Health Administration (OSHA). [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. KPA. [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. EPA NEPIS. [Link]

  • Sulfolene. Wikipedia. [Link]

  • EPA HAZARDOUS WASTE CODES. Unknown Source. [Link]

  • Hazardous Waste Listings. US EPA. [Link]

  • EPA HAZARDOUS WASTE CODES. Unknown Source. [Link]

  • EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability and Risk. [Link]

  • 3-Sulfolene. PubChem. [Link]

Sources

Comprehensive Safety Guide: Personal Protective Equipment for Handling 3-(p-Tolylamino)-2,3-dihydrothiophene 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and logistical guidance for the handling and disposal of 3-(p-Tolylamino)-2,3-dihydrothiophene 1,1-dioxide. As no specific Safety Data Sheet (SDS) is readily available for this compound, this guide synthesizes data from its constituent chemical classes—sulfolene derivatives and aromatic amines—to establish a robust framework for ensuring laboratory safety. The operational plans herein are designed to be self-validating, prioritizing the protection of all research personnel.

Hazard Assessment: A Synthesis of Structural Moieties

The risk profile for this compound is derived from its two primary structural components: the dihydrothiophene 1,1-dioxide (sulfolene) core and the p-Tolylamino (aromatic amine) substituent.

  • Sulfolene Core : The sulfolene and sulfolane family of compounds generally exhibit a low order of acute toxicity.[1] However, they are known to be eye irritants, with prolonged contact potentially causing inflammation.[1][2] The parent compound, 3-sulfolene, is classified as a substance that causes serious eye irritation.[3][4][5] Therefore, any handling of this compound must assume a significant risk of eye injury.

  • Aromatic Amine Moiety : This component dictates the primary systemic health risks. Aromatic amines (AAs) are a class of compounds recognized for significant toxicity.[6] Many are identified as potential or confirmed carcinogens.[7] A critical characteristic of AAs is that they are readily absorbed through the skin, making dermal contact a primary route of exposure.[8][9] The p-toluidine component of the molecule reinforces the need for stringent handling protocols to prevent absorption and potential long-term health effects.

Given these factors, this compound must be handled as a substance that is a severe eye irritant, toxic, readily absorbed through the skin, and a potential carcinogen. All subsequent protocols are based on this conservative and safety-first assessment.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is mandatory to create a reliable barrier between the researcher and the chemical.[10][11] The following table summarizes the minimum required PPE for all handling operations.

Protection Type Required Equipment Rationale & Key Specifications
Hand Protection Double Nitrile GlovesAromatic amines are readily absorbed dermally.[8] Double gloving provides a robust barrier against permeation and protects against tears or pinholes in the outer glove. Ensure gloves are inspected before use.
Eye & Face Protection Chemical Splash Goggles & Full-Face ShieldThe sulfolene moiety presents a high risk of serious eye irritation.[3][4] Goggles provide a seal against dust and splashes. A full-face shield is required over the goggles when handling larger quantities (>1g) or during procedures with a high risk of splashing.
Body Protection Chemical-Resistant Laboratory Coat & Disposable ApronA lab coat made of a tightly woven, chemical-resistant fabric is mandatory. For weighing and transfer operations, a disposable, chemical-resistant apron should be worn over the lab coat to protect against spills.[12]
Respiratory Protection NIOSH-Approved N95 Respirator (Minimum)As the compound is a solid powder, an N95 respirator is the minimum requirement to prevent inhalation of airborne particulates during weighing and transfer.[13][14] If the material is heated or aerosolized, a respirator with an organic vapor cartridge is necessary.[15]
Footwear Closed-toe, Chemical-Resistant ShoesProtects feet from spills. Non-slip soles are recommended to prevent accidents in the lab.[12]

Operational Plan: A Step-by-Step Procedural Guide

Adherence to a strict, sequential workflow is critical for minimizing exposure risk. This process flow ensures that safety measures are integrated into every stage of handling.

G cluster_prep Phase 1: Preparation cluster_ppe Phase 2: Gearing Up cluster_handling Phase 3: Chemical Handling cluster_removal Phase 4: Safety & Cleanup A Verify Fume Hood Function B Designate Work Area A->B C Assemble All Materials & PPE B->C D Don PPE (Sequential) C->D E Weighing & Transfer (in Hood) D->E F Reaction Setup / Use E->F G Doff PPE (Sequential) F->G H Decontaminate Area & Glassware G->H I Segregate & Dispose of Waste H->I

Caption: High-level workflow for handling this compound.

Pre-Handling and Area Preparation
  • Ventilation: All handling of this compound MUST be performed inside a certified chemical fume hood. Verify that the fume hood is functioning correctly before beginning any work.

  • Designated Area: Cordon off a specific area within the fume hood for the procedure. Cover the work surface with absorbent, plastic-backed paper to contain any spills.

  • Assemble Materials: Gather all necessary chemicals, glassware, and waste containers before donning PPE. This prevents the need to leave the designated area during the procedure.

Donning PPE: A Critical Sequence

The order in which PPE is put on is crucial to ensure a proper seal and avoid contamination.

  • Footwear and Lab Coat: Don chemical-resistant shoes and a lab coat.

  • Inner Gloves: Put on the first pair of nitrile gloves.

  • Respirator: Perform a seal check to ensure your N95 respirator is fitted correctly.

  • Eye and Face Protection: Put on chemical splash goggles, followed by a face shield if required.

  • Outer Gloves: Put on the second pair of nitrile gloves, ensuring the cuffs are pulled up over the sleeves of the lab coat.

Handling the Compound
  • Weighing and Transfer: Perform all weighing and transfer operations on the absorbent paper within the fume hood. Use a micro-spatula and handle the powder gently to minimize dust formation.[16] Close the container immediately after use.

  • Making Solutions: If creating a solution, add the solid to the solvent slowly. Do not sonicate without a sealed cap, and avoid heating in an open vessel.

Doffing PPE: Preventing Self-Contamination

This sequence is designed to remove the most contaminated items first.

  • Outer Gloves: While still in the designated work area, remove the outer pair of gloves by peeling them off without touching the outside surface. Dispose of them immediately in the designated solid waste container.

  • Exit Work Area: Step away from the immediate work area.

  • Face Shield and Apron: Remove the face shield and disposable apron (if used).

  • Lab Coat: Remove the lab coat by rolling it outwards, keeping the contaminated exterior away from your body.

  • Goggles and Respirator: Remove goggles and the respirator from the back.

  • Inner Gloves: Remove the final pair of gloves.

  • Hand Washing: Immediately wash hands thoroughly with soap and water.[17]

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is vital. All personnel should be familiar with the location of safety showers and eyewash stations.[18]

Exposure Type Immediate Action Protocol
Skin Contact Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3][18]
Eye Contact Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[19]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the SDS or this guide to the medical personnel.[3]
Minor Spill (<1g) Wearing full PPE, cover the spill with an absorbent material. Gently sweep the material into a labeled, sealed container for hazardous waste disposal. Decontaminate the area with a suitable solvent followed by soap and water.
Major Spill (>1g) Evacuate the immediate area. Alert laboratory personnel and contact your institution's environmental health and safety (EHS) office immediately. Do not attempt to clean it up yourself.

Decontamination and Disposal Plan

Proper disposal is a critical final step to ensure environmental safety and regulatory compliance. All waste must be handled as hazardous.[1]

G cluster_waste Waste Generation Point (Fume Hood) cluster_containers Waste Segregation Containers A Contaminated PPE (Gloves, Apron, Wipes) W1 Labeled Hazardous Solid Waste Bin A->W1 B Unused Solid Chemical W2 Original Labeled Chemical Container B->W2 Return for disposal C Contaminated Glassware W3 Designated Glassware Decontamination Area C->W3 D Contaminated Sharps W4 Labeled Sharps Container D->W4 X Licensed Waste Disposal W1->X To EHS Pickup W2->X To EHS Pickup Y Recycle/Reuse W3->Y Triple Rinse, Then Normal Glass Waste W4->X To EHS Pickup

Caption: Waste segregation and disposal workflow for generated materials.

  • Solid Waste: All contaminated disposable items (gloves, absorbent paper, weighing paper, disposable aprons) must be placed in a clearly labeled, sealed hazardous solid waste container.

  • Unused Chemical: Do not attempt to dispose of unused chemicals down the drain.[1] The material should be left in its original, clearly labeled container and submitted to your institution's EHS office for disposal by a licensed company.[17]

  • Glassware Decontamination: Reusable glassware should be decontaminated by rinsing with a suitable organic solvent (e.g., acetone) three times. The solvent rinsate must be collected and disposed of as hazardous liquid waste. After rinsing, the glassware can be washed normally.

  • Disposal Compliance: All waste disposal must adhere to local, state, and federal regulations.[1] Consult your EHS office for specific institutional requirements.

References

  • Synthesis and Plant Growth Regulatory Activity of 3-Sulfolene Derivatives. (n.d.). SciSpace. Retrieved from [Link]

  • Gloves Chemical Resistance Chart. (n.d.). Gloves By Web. Retrieved from [Link]

  • Ansell Chemical Resistance Glove Chart. (n.d.). Environment, Health and Safety - The University of Texas at Dallas. Retrieved from [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Chemical Health & Safety. Retrieved from [Link]

  • Safety Glove Chemical Compatibility Database. (n.d.). Cole-Parmer. Retrieved from [Link]

  • Brown, V. K., Ferrigan, L. W., & Stevenson, D. E. (1966). Acute toxicity and skin irritant properties of sulfolane. British Journal of Industrial Medicine, 23(4), 302–304. Retrieved from [Link]

  • PPE and Safety for Chemical Handling. (2020). ACS Material. Retrieved from [Link]

  • OSHA Glove Selection Chart. (n.d.). Environmental Health and Safety - Carnegie Mellon University. Retrieved from [Link]

  • OSHA Respirator Requirements for Selected Chemicals. (n.d.). NIOSH - CDC. Retrieved from [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment. (2024). SAMS Solutions. Retrieved from [Link]

  • PPE for Chemical Handling: Simple Safety Guide for Workplaces. (2025). Safety Hub. Retrieved from [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ResearchGate. Retrieved from [Link]

  • Respiratory Protection in Chemical Product Labels and Safety Data Sheets. (n.d.). American Chemistry Council. Retrieved from [Link]

  • Proper disposal of chemicals. (2025). Sciencemadness Wiki. Retrieved from [Link]

  • Personal Protective Equipment (PPE). (n.d.). CHEMM. Retrieved from [Link]

  • Khan, F., T. T. T. Nguyen, and G. Achari. (2022). Sulfolane in contaminated sites: environmental toxicity and bioremediation technologies. Environmental Reviews. 30(1): 66-85. Retrieved from [Link]

  • Powder Coating Personal Protective Equipment (PPE) Requirements. (n.d.). NSP Coatings. Retrieved from [Link]

  • Aromatic Amines : An Assessment of the Biological and Environmental Effects. (n.d.). National Academies Press. Retrieved from [Link]

  • Studying the Toxicity of Sulfolane and its Impact on the Environment. (2022). RTI International. Retrieved from [Link]

  • AROMATIC AMINES Chemical Fact Sheet. (n.d.). Cancer and Environment Network of Southwestern Pennsylvania. Retrieved from [Link]

  • NIOSH Guide to the Selection and Use of Particulate Respirators. (n.d.). Regulations.gov. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards (NPG) Introduction. (2016). CDC. Retrieved from [Link]

  • NIOSH Guide to the Selection & Use of Particulate Respirators. (n.d.). NIOSH - CDC. Retrieved from [Link]

  • 3-Sulfolene. (n.d.). PubChem - NIH. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(p-Tolylamino)-2,3-dihydrothiophene 1,1-dioxide
Reactant of Route 2
Reactant of Route 2
3-(p-Tolylamino)-2,3-dihydrothiophene 1,1-dioxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.